molecular formula C11H10N2O B189508 4-Methoxy-2-phenylpyrimidine CAS No. 33630-20-5

4-Methoxy-2-phenylpyrimidine

Cat. No.: B189508
CAS No.: 33630-20-5
M. Wt: 186.21 g/mol
InChI Key: SDWDRRVMYUWAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-phenylpyrimidine is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The core pyrimidine structure is a privileged motif in the development of bioactive molecules, with its methoxy and phenyl substituents enabling key molecular interactions. Scientific studies have explored derivatives of this compound for their potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammatory research . Furthermore, the 4-phenylpyrimidine structure serves as a critical building block in the synthesis of more complex molecules for pharmacological investigation, including the development of Hedgehog signaling pathway inhibitors, which are a significant area of study in cell proliferation and differentiation research . Its structure is also of interest in the exploration of novel fungicidal agents, as related 4-phenylpyrimidine analogs have demonstrated significant activity against plant pathogenic fungi such as Botrytis cinerea ,

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDRRVMYUWAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355808
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-20-5
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds, including nucleobases essential for life.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[2][3][4] Among the vast library of pyrimidine derivatives, 4-Methoxy-2-phenylpyrimidine stands out as a key intermediate and a pharmacophore in its own right, with applications in the development of novel therapeutics.[5] The strategic placement of the methoxy and phenyl groups allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and providing vectors for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of this compound: A Tale of Two Couplings

The construction of the this compound framework can be approached through several synthetic strategies. Two of the most robust and widely adopted methods are the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Recommended Protocol)

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate offers high yields, mild reaction conditions, and excellent functional group tolerance.[9]

  • The Catalyst: A palladium(0) species is the active catalyst. We will use a palladium(II) precatalyst, such as Pd(PPh₃)₄ or generate the active species in situ from Pd(OAc)₂ and a phosphine ligand. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • The Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly used.

  • The Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 2-Chloro-4-methoxypyrimidine 2-Chloro-4-methoxypyrimidine Solvent 1,4-Dioxane/H2O 2-Chloro-4-methoxypyrimidine->Solvent Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Solvent Pd_Catalyst Pd(PPh3)4 Pd_Catalyst->Solvent Base K2CO3 Base->Solvent Extraction Extraction with Organic Solvent Solvent->Extraction Temperature Heat (e.g., 80-100 °C) Temperature->Extraction Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product caption Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura Coupling Workflow for this compound Synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly when the pyrimidine ring is activated by electron-withdrawing groups.[10][11][12][13] In this case, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of a nucleophile, leading to the displacement of a leaving group, typically a halide.

The reaction would involve the treatment of a dihalopyrimidine with sodium methoxide to install the methoxy group, followed by a reaction with a phenyl nucleophile (e.g., phenyllithium or a Grignard reagent). The regioselectivity of these additions can be a challenge and may require careful control of reaction conditions.

Comprehensive Characterization of this compound

The unambiguous identification and confirmation of the structure of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow Diagram:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Purified this compound NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Final_Confirmation Structural Confirmation NMR_Data->Final_Confirmation IR_Data->Final_Confirmation MS_Data->Final_Confirmation caption Comprehensive Characterization Workflow

Caption: Comprehensive Characterization Workflow for this compound.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR - A singlet for the methoxy protons (~4.0 ppm).- A doublet for the proton at the 5-position of the pyrimidine ring.- A doublet for the proton at the 6-position of the pyrimidine ring.- Multiplets for the phenyl protons in the aromatic region (~7.4-8.5 ppm).
¹³C NMR - A signal for the methoxy carbon (~55 ppm).- Signals for the pyrimidine ring carbons.- Signals for the phenyl ring carbons.
FTIR (cm⁻¹) - C-H stretching (aromatic) ~3050-3100.- C-H stretching (aliphatic, -OCH₃) ~2850-2950.- C=N and C=C stretching (aromatic ring) ~1500-1600.- C-O stretching (~1250 and ~1050).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 186.21.- Fragmentation patterns corresponding to the loss of CH₃, OCH₃, and cleavage of the pyrimidine and phenyl rings.[14][15][16]
Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The distinct singlet for the methoxy group is a key identifier. The coupling patterns of the pyrimidine and phenyl protons will confirm their relative positions.[17]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shift of the methoxy carbon and the signals in the aromatic region will be consistent with the proposed structure.

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[18] The characteristic absorption bands for the aromatic C-H, aliphatic C-H of the methoxy group, C=N and C=C of the aromatic rings, and the C-O ether linkage will be observed.[19][20]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak will confirm the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule under high energy, will further support the proposed structure.[21]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of volatile organic solvents and reagents should be performed in a well-ventilated fume hood.

  • Handling of Reagents: Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritants. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via Suzuki-Miyaura cross-coupling is a reliable and efficient method that provides good yields and is tolerant of a wide range of functional groups. The comprehensive characterization using NMR, IR, and Mass Spectrometry ensures the structural integrity of the final product. This in-depth guide provides the necessary theoretical background and practical protocols to empower researchers in their pursuit of novel pyrimidine-based therapeutic agents.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Center for Biotechnology Information. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1985). ResearchGate. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Center for Biotechnology Information. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2002). pubs.acs.org. [Link]

  • 2-Oxo-4-phenyl-6-(4-methoxyphenyl)-1,2-dihydropyrimidine. SpectraBase. [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 4-Methoxy-2-phenylpyridine. PubChem. [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • 4-Methoxy-2-methylpyrimidine. PubChem. [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2008). ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). MDPI. [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Università degli Studi dell'Insubria. [Link]

  • Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Center for Biotechnology Information. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxy-2-phenylpyrimidine (CAS No: 33630-20-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available data on its structural, physical, and spectral characteristics. While key identifiers and some physical constants are well-established, this guide also highlights areas where experimental data remains unpublished in readily accessible literature, offering instead a framework for their experimental determination. The methodologies detailed herein are grounded in standard laboratory practices, providing a self-validating system for researchers to generate reliable data. This guide is intended to be a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives in a drug development context.

Introduction and Molecular Overview

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are core structures in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. In this specific molecule, a methoxy group (-OCH₃) is attached at the 4-position, and a phenyl group (-C₆H₅) is at the 2-position. These substitutions significantly influence the compound's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby defining its physicochemical profile and biological activity.[1] A thorough understanding of these properties is paramount for its application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identifiers

The structural arrangement of this compound is fundamental to its chemical behavior. The IUPAC name is this compound.[1]

Figure 1: 2D representation of the molecular structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 33630-20-5[1][2]
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.21 g/mol [1][2]
InChIKey SDWDRRVMYUWAEY-UHFFFAOYSA-N[1]
SMILES COC1=NC(=NC=C1)C2=CC=CC=C2[1]

Physical and Chemical Properties

The physical and chemical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation.

Table 2: Physicochemical Data for this compound

PropertyValueComments
Melting Point Data not available in searched literature.See Section 2.1 for an experimental protocol.
Boiling Point 223.8°C at 760 mmHg[1]
Density 1.127 g/cm³[1]
Solubility Data not available in searched literature.See Section 2.2 for an experimental protocol.
pKa Data not available in searched literature.See Section 2.3 for an experimental protocol.
Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Rationale: This method is a standard and reliable technique for determining the melting point of a solid organic compound.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

    • For accuracy, repeat the measurement with two more samples.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug candidates, influencing everything from formulation to bioavailability.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Materials: this compound, various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO)), shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the samples to stand to let undissolved solids settle.

    • Centrifuge the samples to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

  • Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

  • Reagents: this compound, standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution, potassium chloride (KCl) solution (to maintain constant ionic strength).

  • Procedure:

    • Calibrate the pH meter using standard buffers.

    • Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

    • Add KCl solution to maintain a constant ionic strength.

    • Titrate the solution with a standardized acid or base, adding the titrant in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (Phenyl and Pyrimidine Rings): Signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyrimidine ring will have distinct chemical shifts and coupling patterns.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected, typically in the range of δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methyl group.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals are anticipated in the downfield region (typically δ 110-170 ppm) corresponding to the carbons of the phenyl and pyrimidine rings.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the upfield region, typically around δ 55-60 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

  • Rationale: To obtain high-resolution spectra for structural confirmation and characterization.

  • Apparatus: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be utilized.

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Expected UV-Vis Spectral Features:

  • The presence of the phenyl and pyrimidine rings, which are aromatic chromophores, is expected to result in strong UV absorption bands. Transitions are typically of the π → π* type. The exact wavelength of maximum absorbance (λ_max) will be influenced by the methoxy substituent and the overall conjugation of the system.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Rationale: To determine the absorption maxima and molar absorptivity, which are useful for quantitative analysis and for understanding the electronic structure.

  • Apparatus: UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Data Acquisition:

    • Record a baseline spectrum using the pure solvent in a cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the absorbance (A) at λ_max, the path length of the cuvette (b, typically 1 cm), and the molar concentration of the solution (c).

Stability and Reactivity

The stability and reactivity of this compound are influenced by its functional groups.[1]

  • Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring towards electrophilic substitution. It can also be susceptible to nucleophilic substitution under certain conditions.[1]

  • Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution reactions.[1]

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring make it a weak base.

It is recommended that the compound be stored in a sealed container in a dry environment at room temperature to prevent degradation.[1]

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided standardized, field-proven protocols for the experimental determination of key properties for which published data is lacking. For researchers and drug development professionals, this document serves as a critical starting point for further investigation and application of this compound. The provided methodologies are designed to ensure scientific integrity and generate trustworthy, reproducible data, which is the cornerstone of successful drug discovery and development.

References

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of phenylpyrimidine derivatives. While the specific crystal structure of 4-methoxy-2-phenylpyrimidine is not publicly available, this guide will utilize the closely related and structurally significant compound, 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine , as a case study to illustrate the core concepts and experimental workflows. We will delve into the intricacies of single-crystal X-ray diffraction, from crystal growth to data refinement, and explore the profound implications of the resulting structural insights, including conformational analysis and the nature of intermolecular interactions that govern the solid-state architecture.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

The biological activity of a drug molecule is inextricably linked to its three-dimensional shape and the way it interacts with its target protein. Pyrimidine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of a phenyl group and other substituents, such as a methoxy group, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline solids.[6][7] It provides a wealth of information, including precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.[6][8] Furthermore, SCXRD reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate how molecules pack in the crystalline state. This packing arrangement can influence critical physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is a critical component of modern drug development.

This guide will provide researchers, scientists, and drug development professionals with a detailed walkthrough of the crystal structure analysis process, using 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine as a practical exemplar.

Methodology: From Synthesis to Structural Elucidation

The journey to uncovering the crystal structure of a molecule begins with its synthesis and subsequent crystallization, followed by the intricate process of X-ray diffraction analysis.

Synthesis of the Case Study Compound: 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine

The synthesis of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine is a well-established procedure. A common synthetic route involves a multi-step process that can be summarized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Claisen-Schmidt Condensation cluster_reaction2 Step 2: Kröhnke Pyridine Synthesis A 2-Acetylpyridine C Chalcone Intermediate A->C B 4-Methoxybenzaldehyde B->C D 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine C->D SCXRD_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation A Crystal Mounting B X-ray Diffraction A->B C Data Integration B->C D Phase Problem Solution C->D E Model Building D->E F Structure Refinement E->F G Structural Analysis F->G H Validation & Deposition G->H

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: A Generalized SCXRD Procedure

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop or a glass fiber.

  • Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Results and Discussion: Unveiling the Crystal Structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine

The crystal structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine has been determined and the crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297575.

Crystallographic Data

The key crystallographic parameters for 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine are summarized in the table below.

ParameterValue
CCDC Deposition Number297575
Empirical FormulaC₂₂H₁₇N₃O
Formula Weight339.39
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.890(2)
b (Å)5.1670(10)
c (Å)27.653(6)
α (°)90
β (°)90.069(1)
γ (°)90
Volume (ų)1698.1(6)
Z4
Calculated Density (g/cm³)1.327
Molecular Conformation

The single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of the atoms in 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. The molecule adopts a largely planar conformation, which is a common feature for terpyridine-based ligands. The dihedral angle between the central pyridine ring and the 4-methoxyphenyl ring is relatively small, indicating a significant degree of conjugation between these two aromatic systems.

The methoxy group lies nearly in the plane of the phenyl ring, which is the energetically favorable conformation. The nitrogen atoms of the three pyridine rings adopt a trans-trans conformation relative to the inter-ring C-C bonds.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a delicate balance of intermolecular forces. In the crystal structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, several key non-covalent interactions are observed, which dictate the overall supramolecular architecture.

Intermolecular_Interactions cluster_interactions Intermolecular Interactions A 4'-(4-Methoxyphenyl)- 2,2':6',2''-terpyridine Molecule B π-π Stacking A->B C C-H···π Interactions A->C D van der Waals Forces A->D

Caption: Key intermolecular interactions in the crystal lattice.

  • π-π Stacking: The planar aromatic rings of adjacent molecules engage in π-π stacking interactions. These interactions are characterized by face-to-face arrangements of the pyridine and phenyl rings, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distances between stacked rings are typically in the range of 3.5 to 3.8 Å.

  • C-H···π Interactions: In addition to π-π stacking, C-H···π interactions are also present. In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring of a neighboring molecule. These weak hydrogen bonds play a crucial role in directing the crystal packing.

  • van der Waals Forces: A network of weaker van der Waals forces also contributes to the overall cohesion of the crystal lattice.

The interplay of these non-covalent interactions results in a herringbone packing motif, which is commonly observed for planar aromatic molecules. This efficient packing arrangement maximizes the attractive intermolecular forces while minimizing repulsive interactions.

Conclusion and Future Perspectives

The crystal structure analysis of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine provides a detailed and insightful case study into the solid-state architecture of phenylpyrimidine derivatives. The elucidation of its molecular conformation and the intricate network of intermolecular interactions underscores the power of single-crystal X-ray diffraction in modern chemical research.

For drug development professionals, this level of structural detail is invaluable. It can inform the design of new analogues with improved solid-state properties, such as enhanced solubility or stability. Furthermore, understanding the preferred conformations and intermolecular interactions of these privileged scaffolds can aid in the computational modeling of their binding to biological targets, thereby accelerating the discovery of new and more effective medicines.

While the crystal structure of this compound remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future analysis and for the broader field of small molecule crystallography. The continued exploration of the crystalline state of pharmacologically active molecules will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

  • Single crystal X-ray diffraction | Crystallography. (n.d.). Fiveable. Retrieved from [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2024). Research Trend. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (2022). MDPI. Retrieved from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

4-Methoxy-2-phenylpyrimidine (C₁₁H₁₀N₂O, Molar Mass: ~200.21 g/mol ) is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 2-position and a methoxy group at the 4-position. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science, often serving as key building blocks for developing novel therapeutic agents and functional materials.[1][2] An unambiguous confirmation of its molecular structure is the foundational step in any research and development endeavor.

This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. We will move beyond simple data reporting to offer a field-proven perspective on how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are synergistically employed for rigorous structural validation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to create a self-validating analytical narrative.

Molecular Structure and Spectroscopic Overview

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are systematically numbered as shown below. This numbering convention will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the chemical environment of protons, their relative numbers, and their connectivity through spin-spin coupling.[3]

Experimental Protocol: ¹H NMR

A robust ¹H NMR protocol is essential for generating high-quality, reproducible data. The following methodology is a standard in our laboratories for small molecule characterization.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz or higher is utilized. Higher field strengths are chosen to improve signal dispersion and simplify the analysis of complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is employed.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K.

    • Relaxation Delay (D1): 2 seconds. This delay is chosen to be at least 1.5 times the longest T1 relaxation time to ensure quantitative integration.

    • Number of Scans (NS): 16 scans are averaged to enhance the signal-to-noise ratio.

    • Spectral Width: A range of -2 to 12 ppm is set to ensure all relevant proton signals are captured.

Data Presentation: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~8.55d5.21HH6
~8.45m-2HH2', H6'
~7.48m-3HH3', H4', H5'
~6.70d5.21HH5
~4.10s-3HH7 (-OCH₃)
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a distinct fingerprint of the molecule.

  • Pyrimidine Protons (H5, H6): The pyrimidine ring protons appear as two doublets in the most downfield region. H6 (~8.55 ppm) is significantly deshielded due to the inductive effect of the adjacent ring nitrogen (N1). H5 (~6.70 ppm) appears further upfield. They couple to each other, resulting in a doublet splitting pattern with a typical ortho coupling constant of approximately 5.2 Hz.[4][5]

  • Phenyl Protons (H2'-H6'): The five protons of the phenyl ring appear as a complex multiplet between ~7.48 and ~8.45 ppm. The protons ortho to the pyrimidine ring (H2', H6') are expected to be the most deshielded within this group due to the anisotropic effect of the heterocyclic ring.

  • Methoxy Protons (H7): The three protons of the methoxy group appear as a sharp singlet at ~4.10 ppm.[6] Its integration value of 3H and lack of coupling are definitive identifiers for this group. The chemical shift is characteristic of a methyl group attached to an oxygen atom on an aromatic system.

G M [M]⁺˙ m/z 200 M_minus_H [M-H]⁺ m/z 199 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 185 M->M_minus_CH3 - •CH₃ Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl - C₅H₅N₂O• Fragment128 [C₇H₅N₂O]⁺ m/z 128 M_minus_CH3->Fragment128 - C₆H₅•

Sources

The Privileged Pyrimidine: A Technical Guide to Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a titan in the world of medicinal chemistry. Its fundamental role as a core component of the nucleobases uracil, thymine, and cytosine has made it a focal point of biological and pharmacological research for decades.[1][2][3] This inherent biological relevance provides a unique starting point for the design of novel therapeutics, allowing for a wide range of interactions with biological targets.[1][2][3] From established anticancer and antimicrobial agents to emerging therapies for inflammatory and neurological disorders, the versatility of the pyrimidine scaffold is undeniable.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices in the discovery of novel pyrimidine derivatives. We will explore the strategic considerations in synthesis, the nuances of biological evaluation, and the critical interpretation of structure-activity relationships (SAR). Each protocol is presented as a self-validating system, emphasizing the importance of robust experimental design and data interpretation.

I. Strategic Synthesis of the Pyrimidine Core: Building the Foundation

The synthetic accessibility and diverse reactivity of the pyrimidine ring are key to its prevalence in drug discovery.[5] The choice of synthetic route is a critical first step, dictating the feasible substitution patterns and, ultimately, the biological activity of the resulting derivatives.

A. The Biginelli Reaction: A Classic for Dihydropyrimidine Synthesis

First reported in 1893, the Biginelli reaction remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[6][7][8][9] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity and efficiency.[2][6]

This protocol provides a modern, efficient approach to the Biginelli synthesis.

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., 0.1 mmol of ammonium chloride).

  • Solvent: Add 2 mL of a suitable solvent, such as ethanol or a solvent-free mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 10-30 minutes.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the pure dihydropyrimidine.

B. Synthesis of 2-Aminopyrimidines: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[10] A common and effective method for their synthesis involves the condensation of a β-dicarbonyl compound with guanidine.

  • Reactant Preparation: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and guanidine hydrochloride (1.1 mmol) in a suitable solvent such as ethanol (10 mL).

  • Base Addition: Add a base, such as sodium ethoxide (1.2 mmol), to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is filtered, washed with water, and recrystallized to afford the pure 2-aminopyrimidine.

II. Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

A robust and multi-faceted biological evaluation strategy is essential to identify and characterize the therapeutic potential of novel pyrimidine derivatives. This process typically begins with high-throughput in vitro screening to identify initial "hits" and progresses to more complex cellular and in vivo models to establish efficacy and safety.

A. Cytotoxicity and Antiproliferative Activity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new chemical entities. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

B. Target-Based Screening: In Vitro Kinase Inhibition Assay

For pyrimidine derivatives designed as kinase inhibitors, a direct assessment of their enzymatic inhibitory activity is crucial. Luminescence-based assays that quantify ATP consumption are a common and sensitive method.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

C. In Vivo Proof-of-Concept: The Carrageenan-Induced Paw Edema Model

For pyrimidine derivatives with potential anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard and well-validated acute inflammation model.[1][3][11][12][13][14]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the pyrimidine derivative or a vehicle control orally or intraperitoneally 30-60 minutes before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs is the cornerstone of medicinal chemistry. This iterative process, known as establishing the structure-activity relationship (SAR), guides the optimization of potency, selectivity, and pharmacokinetic properties.

A. SAR of Pyrimidine-Based EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and numerous pyrimidine-based inhibitors have been developed. The following table summarizes the SAR of a series of pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR mutants.[15]

CompoundR1R2EGFR 19del/T790M/C797S IC50 (nM)EGFR L858R/T790M/C797S IC50 (nM)
31a HH30.612.8
31n OMeH250300
31r HF350250

Data extracted from a study on fourth-generation EGFR inhibitors.[15] The data suggests that substitution at the R1 and R2 positions can significantly impact the inhibitory potency against different EGFR triple mutants.

B. SAR of Pyrimidine-Based Antimicrobial Agents

The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. The following table illustrates the SAR of a series of pyrimidine derivatives against Mycobacterium tuberculosis.[16]

CompoundMoiety IMoiety IIMIC (µg/mL) against H37Ra
LPX-16j NaphthylIsopropyl9.0
5a PhenylIsopropyl0.5-1.0
11a UreaIsopropyl>64.0
11b ThioureaIsopropyl>64.0

Data from a study on novel pyrimidine-based antitubercular agents.[16] This data highlights the critical role of the central pyrimidine ring and the detrimental effect of replacing the naphthyl group with urea or thiourea moieties on antitubercular activity.

IV. Physicochemical Properties and ADME-Tox Profiling

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles. Early assessment of these properties is crucial to avoid late-stage failures in drug development.

A. Key Physicochemical Properties

A favorable physicochemical profile is a prerequisite for good pharmacokinetic behavior. Key parameters include:

  • Molecular Weight (MW): Generally, lower MW is preferred for better absorption.

  • LogP: A measure of lipophilicity, which influences solubility, permeability, and metabolism.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding to biological targets.

B. In Vitro ADME-Tox Assays

A battery of in vitro assays can provide an early indication of a compound's ADME-Tox properties:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of key cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

  • Hepatotoxicity: Early assessment of potential liver toxicity using cell-based assays.

V. Advanced Strategies: Scaffold Hopping

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity.[17] This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles.

Caption: A conceptual diagram of the scaffold hopping strategy in drug discovery.

VI. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its versatility in synthesis and its ability to interact with a wide array of biological targets ensure its continued relevance in the quest for novel therapeutics. The future of pyrimidine-based drug discovery will likely involve the integration of computational methods for in silico screening and property prediction, the exploration of novel biological targets, and the development of more sophisticated and targeted delivery systems. By building upon the foundational knowledge and methodologies outlined in this guide, researchers can continue to unlock the full potential of this privileged heterocyclic system for the benefit of human health.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Ghassemi, M., Ghaffari, S., & Ghafouri, H. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 17(10), 776–782. [Link]

  • Sondhi, S. M., Singh, N., Kumar, A., & Singh, J. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 15, 2026, from [Link]

  • Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116. [Link]

  • Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6086. [Link]

  • Mihaylova, R., Vutsova, I., & Yordanov, N. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC advances, 11(11), 6033-6045. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Li, X., Wang, B., Zhang, Y., Li, Y., Wang, Y., Zhang, J., ... & Zhang, T. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved January 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 15, 2026, from [Link]

  • Król, E., Słoczyńska, K., & Pękala, E. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6296. [Link]

  • Morris, C. J. (2010). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 49(1), 5-4. [Link]

  • Morris, C. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, 225. Humana Press. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653. [Link]

  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Prodan, A. S., & Mikhaleva, A. I. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of organic chemistry, 82(1), 119-125. [Link]

  • Kumar, A., Singh, P., & Kumar, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19159-19171. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[18]. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). ADME Properties and Affinity (Docking Score) of pyrimidine molecules. Retrieved January 15, 2026, from [Link]

  • Thorat, D., & Deore, V. (2021). IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 24-32. [Link]

  • ResearchGate. (n.d.). (PDF) Pyrimidine as antiinflammatory agent: A review. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of the most active antimicrobial pyrimidine derivatives (a1–a12). Retrieved January 15, 2026, from [Link]

  • Zhao, Y., Liu, Y., Zhu, C., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, T. (2023). Discovery of Potent and Selective Pyrrolo [2, 3-d] pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(13), 8746-8763. [Link]

  • Al-Suhaimi, K. S., & El-Serwy, W. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 733. [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 19(1), 10–30. [Link]

  • Al-Otaibi, F., Al-Zahrani, A. S., & Al-Ghamdi, A. M. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo [1, 2-a] Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5099. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Pyrrolo [2, 3-d] pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current medicinal chemistry, 31. [Link]

  • Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6297. [Link]

  • National Library of Medicine. (n.d.). Half-maximal inhibitory concentration (IC50) values of pyrimidine derivatives MKP106–123 against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2. Retrieved January 15, 2026, from [Link]

  • Sgambat, K., Cadeddu, M., & D’Annessa, I. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo [3, 4-d] pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1279. [Link]

  • Lagniton, N. P., & Kappe, C. O. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis (allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092-10097. [Link]

  • El-Damasy, D. A., & Ke, S. (2024). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2398-2415. [Link]

  • Sharma, S., & Kumar, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-164. [Link]

  • Sharma, N., & Singh, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]

  • Verma, P., & Kumar, S. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Applied Pharmaceutical Science, 6(1), 157-166. [Link]

  • ResearchGate. (n.d.). Different examples of FDA-approved pyrimidine-based antimicrobial drugs. Retrieved January 15, 2026, from [Link]

  • El-Gamal, M. I., & Baek, D. J. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 241. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC medicinal chemistry, 14(6), 1051-1059. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Screening of 4-Methoxy-2-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids[1][2]. This privileged scaffold is found in numerous therapeutic agents, demonstrating a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6]. The 4-methoxy-2-phenylpyrimidine core, specifically, represents a versatile starting point for developing novel therapeutics. The strategic placement of the methoxy and phenyl groups allows for diverse chemical modifications, enabling fine-tuning of the molecule's interaction with various biological targets[7].

This guide provides a technical framework for the systematic biological evaluation of a library of novel this compound derivatives. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying logic—the why behind each experimental choice. The screening cascade outlined herein is designed as a self-validating system, incorporating essential controls and logical progression from broad-based phenotypic screening to more defined, target-oriented assays. Our goal is to efficiently identify and characterize lead compounds with promising therapeutic potential.

Part 1: The Strategic Screening Cascade

A successful screening campaign requires a logical, tiered approach to manage resources effectively and generate high-quality, interpretable data. We begin with broad primary screens to identify general bioactivity and triage compounds, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and confirm potency.

G cluster_0 Phase 1: Library & Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Optimization A Library of Novel This compound Derivatives B Primary Cytotoxicity Screening (e.g., MTT Assay) Broad Panel of Cancer Cell Lines A->B Initial Evaluation C Primary Antimicrobial Screening (e.g., Broth Microdilution) Gram (+), Gram (-), Fungal Strains A->C Initial Evaluation D Dose-Response Analysis (IC50 / MIC Determination) B->D C->D E Secondary Mechanistic Assays (e.g., Kinase Inhibition, COX-2 Assay) D->E Elucidate MOA F Selectivity Profiling (Normal vs. Cancer Cell Lines) D->F Assess Safety Window G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Model Testing G->H Preclinical Validation

Caption: A logical workflow for drug discovery, from the initial library to preclinical validation.

Part 2: Anticancer Activity Screening

Pyrimidine derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors or by interfering with nucleic acid synthesis[1][2][8]. Our initial screen, therefore, aims to identify compounds that exhibit cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

Primary Screening: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10]. Its underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[9]. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's effect on cell proliferation[9][11].

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, LoVo for colon) to ~80% confluency.[12]

    • Trypsinize and resuspend cells in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in sterile DMSO.

    • Perform serial dilutions of the compounds in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS) and filter-sterilize.[13]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells under a microscope.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[11]

MTT_Workflow start Start seed 1. Seed Cancer Cells in 96-Well Plate start->seed incubate1 2. Incubate 24h (Allow Adhesion) seed->incubate1 treat 3. Add Pyrimidine Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Aspirate Media, Add DMSO/Solubilizer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Step-by-step workflow of the MTT cell viability assay.

The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Compound IDMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)LoVo (Colon) IC50 (µM)NHDF (Normal Fibroblast) IC50 (µM)
Derivative A 5.28.16.5> 100
Derivative B 78.4> 10091.2> 100
Derivative C 0.91.32.545.7
Doxorubicin 0.50.81.15.8
Secondary Screening: Kinase Inhibition Assays

Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[8] If a derivative shows potent cytotoxicity, a logical next step is to screen it against a panel of relevant kinases (e.g., Aurora, EGFR, VEGFR) to determine if it has a specific molecular target.[14] These assays often utilize recombinant enzymes and measure the inhibition of substrate phosphorylation.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Simplified MAPK signaling pathway, a common target for anticancer kinase inhibitors.

Part 3: Antimicrobial Activity Screening

The pyrimidine scaffold is also prevalent in compounds with significant antimicrobial activity.[4][15][16] A comprehensive screening should evaluate derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

Primary Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[18] This quantitative method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbes.[17]

  • Preparation of Inoculum:

    • From an overnight culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial or fungal concentration.

  • Plate Preparation:

    • Dispense 100 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.[19]

    • Prepare a 2x concentrated stock solution of each pyrimidine derivative in the same broth.

    • Add 100 µL of the 2x compound stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[19] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[19]

  • Inoculation and Incubation:

    • Dilute the standardized inoculum from step 1 into the broth to achieve the final target concentration (typically 5 x 10⁵ CFU/mL).

    • Inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[17]

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18] A reading mirror or a plate reader can aid in this determination.

The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher potency.

Compound IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Derivative D 81632
Derivative E > 128> 128> 128
Derivative F 46416
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Part 4: Anti-inflammatory Activity Screening

Certain pyrimidine derivatives have demonstrated potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[5][20][21]

Primary Screening: COX Inhibition Assay

An in vitro COX-1/COX-2 inhibition assay is a crucial first step to evaluate the anti-inflammatory potential and selectivity of the synthesized derivatives. These assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. High selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.[5] The results are typically reported as IC50 values for each enzyme, and a selectivity index (IC50 COX-1 / IC50 COX-2) is calculated. Compounds with a high selectivity index are prioritized for further investigation.

Conclusion

This guide presents a structured, multi-tiered approach for the comprehensive biological screening of novel this compound derivatives. By systematically progressing from broad phenotypic assays to more specific, target-based evaluations, researchers can efficiently identify compounds with significant therapeutic potential in oncology, infectious diseases, or inflammatory disorders. The emphasis on causality and the use of validated, standard protocols ensures the generation of reliable and actionable data, paving the way for the development of the next generation of pyrimidine-based therapeutics.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed.
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Google Scholar.
  • Broth microdilution. (n.d.). Wikipedia.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI.
  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020, April 24). National Institutes of Health.
  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
  • Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). PubMed.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
  • Review on Antimicrobial Activity of Pyrimidine. (n.d.). ProQuest.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.
  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org.
  • A rapid in vitro screening system for the identification and evaluation of anticancer drugs. (n.d.). Google Scholar.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Publishing.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022, August 6). ResearchGate.
  • MTT assay protocol. (n.d.). Abcam.
  • Cell Viability Assays. (2013, May 1). National Institutes of Health.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (n.d.). PubMed.
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). Semantic Scholar.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry.
  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (n.d.). Google Scholar.
  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). ASM Journals.
  • Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2025, August 1). National Institutes of Health.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2025, March 26). ASM Journals.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. (n.d.). National Institutes of Health.
  • Broth microdilution for antibacterial testing as recommended by the... (n.d.). ResearchGate.
  • Buy this compound | 33630-20-5. (2023, August 15). Smolecule.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI.
  • Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. (2021, May 15). PubMed.

Sources

An In-depth Technical Guide to the Preliminary Cytotoxicity Assessment of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies of a novel pyrimidine derivative, 4-Methoxy-2-phenylpyrimidine. We will move beyond a simple recitation of protocols to a deeper exploration of the scientific rationale behind each experimental choice. This document is designed to equip researchers with the necessary tools to generate robust, reproducible, and meaningful data, thereby enabling an informed decision on the potential of this compound as a candidate for further drug development. We will cover the foundational principles of cytotoxicity testing, provide detailed, self-validating experimental protocols, and discuss the interpretation of results in the context of potential mechanisms of action.

Introduction: The Rationale for Investigating this compound

Pyrimidine derivatives have a well-established history as effective anticancer agents, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular processes in rapidly dividing cancer cells.[1][3] The core structure of this compound, featuring a phenyl group at the 2-position and a methoxy group at the 4-position, presents an interesting candidate for cytotoxic evaluation. While specific data on this exact molecule is not extensively available, the broader class of phenylpyrimidine derivatives has demonstrated promising anticancer activities.[4][5][6] Small structural modifications to the pyrimidine ring can lead to significant changes in biological activity, making the systematic evaluation of novel derivatives like this compound a critical endeavor in the search for new therapeutic leads.[1]

This guide will focus on a multi-faceted approach to the preliminary cytotoxicity screening of this compound, incorporating assays that measure metabolic activity, membrane integrity, and the induction of apoptosis. Such a strategy provides a more complete picture of the compound's cellular effects than any single assay in isolation.[7][8]

Foundational Concepts in Cytotoxicity Testing

Before delving into specific protocols, it is crucial to understand the core principles that underpin in vitro cytotoxicity assessment. The primary goal is to determine the concentration at which a substance exhibits toxicity to cultured cells.[7][9] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[7]

The selection of appropriate cell lines is a critical first step.[10][11] For a preliminary screen, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended to assess the breadth of activity.[12][13] It is also highly advisable to include a non-cancerous cell line (e.g., human fibroblasts) to determine the compound's selectivity index—a measure of its differential toxicity towards cancer cells versus normal cells.[14][15]

All in vitro cytotoxicity testing should be conducted in accordance with established standards, such as ISO 10993-5 , which provides a framework for the biological evaluation of medical devices and can be adapted for chemical compounds.[16][17][18][19][20] This ensures a standardized and reproducible approach to assessing cytotoxicity.[18]

Experimental Protocols for Cytotoxicity Assessment

Here, we detail the step-by-step methodologies for a robust preliminary cytotoxicity evaluation of this compound.

Cell Culture and Compound Preparation

Successful cytotoxicity testing relies on healthy, actively proliferating cell cultures. Standard aseptic cell culture techniques must be followed.

  • Cell Line Maintenance: Culture the selected cancer and non-cancerous cell lines in their recommended growth media, supplemented with fetal bovine serum (FBS) and antibiotics. Incubate at 37°C in a humidified atmosphere with 5% CO2. Regularly passage the cells to maintain them in the logarithmic growth phase.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Assay 1: Metabolic Activity Assessment via MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][21][22] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[23][24]

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[22][24]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[21][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[22] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21] A reference wavelength of >650 nm can be used to subtract background absorbance.[21]

Assay 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[25] This indicates a loss of cell membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[25]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[25][26]

Assay 3: Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][27] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[27][28] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[27]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value determined from the MTT and LDH assays.

  • Cell Harvesting: After the desired incubation time, harvest the cells (including any floating cells in the medium) by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[27]

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented clearly to allow for easy comparison. The results are typically expressed as the mean ± standard deviation from at least three independent experiments.[7]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineTissue of OriginIC50 (µM) after 48h (MTT Assay)
MCF-7Breast Cancer12.5 ± 1.8
A549Lung Cancer25.3 ± 3.2
HCT116Colon Cancer18.9 ± 2.5
HEK293Normal Kidney> 100
Visualizing Experimental Workflows

Diagrams are essential for clearly communicating complex experimental procedures.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) mtt MTT Assay (Metabolic Activity) cell_culture->mtt Cell Seeding ldh LDH Assay (Membrane Integrity) cell_culture->ldh Cell Seeding apoptosis Annexin V/PI (Apoptosis) cell_culture->apoptosis Cell Seeding compound_prep Compound Dilution (this compound) compound_prep->mtt Treatment compound_prep->ldh Treatment compound_prep->apoptosis Treatment ic50 IC50 Calculation mtt->ic50 ldh->ic50 flow_analysis Flow Cytometry Quadrant Analysis apoptosis->flow_analysis

Caption: General workflow for the in vitro cytotoxicity assessment of a novel compound.

Potential Mechanisms of Action and Signaling Pathways

While preliminary cytotoxicity assays do not definitively elucidate a mechanism of action, they provide valuable clues. If this compound induces apoptosis, it suggests an engagement of programmed cell death pathways. Pyrimidine analogs often exert their effects by interfering with nucleotide metabolism, which is crucial for DNA replication and RNA synthesis.[3][29] This disruption can lead to cell cycle arrest and apoptosis.

Several signaling pathways are known to be modulated by pyrimidine metabolism and are potential targets for pyrimidine-based anticancer agents. These include:

  • mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth and proliferation and has been shown to promote pyrimidine synthesis.[29][30]

  • p53 Pathway: The tumor suppressor p53 plays a critical role in cell cycle arrest and apoptosis in response to cellular stress, including that induced by antimetabolites. Some studies have shown an inverse relationship between pyrimidine metabolism and p53 levels.[31]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and can be influenced by compounds that disrupt cellular metabolism.

Further mechanistic studies, such as cell cycle analysis, western blotting for key signaling proteins, and direct measurement of nucleotide pools, would be necessary to confirm the precise mechanism of action of this compound.

Signaling_Pathways cluster_cellular_processes Cellular Processes cluster_signaling Signaling Pathways cluster_outcomes Cellular Outcomes compound 4-Methoxy-2- phenylpyrimidine nucleotide_synthesis Pyrimidine Synthesis Inhibition compound->nucleotide_synthesis mTOR mTOR Pathway compound->mTOR Potential Modulation dna_damage DNA Damage nucleotide_synthesis->dna_damage p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest mTOR->cell_cycle_arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis cell_cycle_arrest->apoptosis

Sources

An In-depth Technical Guide to the Reactivity and Chemical Transformations of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its myriad derivatives, 4-Methoxy-2-phenylpyrimidine stands out as a versatile building block, offering a unique combination of reactive sites amenable to a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity and synthetic utility of this compound. We will delve into the core principles governing its chemical behavior, from nucleophilic aromatic substitution at the pyrimidine core to electrophilic modifications of the pendant phenyl ring and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols to leverage the full synthetic potential of this important heterocyclic motif.

Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold

The pyrimidine ring system is a privileged scaffold in drug discovery, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a variety of biological interactions. The 2,4-disubstituted pyrimidine motif, in particular, is a recurring feature in a diverse range of clinically significant molecules, including anticancer agents, kinase inhibitors, and antivirals.[1] this compound serves as a key intermediate in the synthesis of these complex molecular architectures. Its strategic importance lies in the differential reactivity of its constituent parts: the electron-deficient pyrimidine ring, activated for nucleophilic attack, and the phenyl group, which can be tailored through electrophilic substitution or cross-coupling reactions. Understanding the interplay of these reactive centers is paramount for the rational design and efficient synthesis of novel therapeutic candidates.

Synthesis of this compound and its Precursors

The most common and versatile route to this compound begins with the construction of the pyrimidine core, followed by functionalization. A key precursor in many synthetic strategies is 4-chloro-2-phenylpyrimidine.

Synthesis of 4-Chloro-2-phenylpyrimidine

The synthesis of 4-chloro-2-phenylpyrimidine is typically achieved through the chlorination of the corresponding hydroxypyrimidine. This transformation is readily accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-2-phenylpyrimidine

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-phenyl-4-hydroxypyrimidine (1.0 eq).

  • Step 2: Addition of Chlorinating Agent. Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. An organic base, such as N,N-dimethylaniline, can be added to facilitate the reaction.[2]

  • Step 3: Reaction Conditions. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

  • Step 5: Extraction and Purification. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-2-phenylpyrimidine.[3]

Synthesis of this compound

The conversion of 4-chloro-2-phenylpyrimidine to this compound is a classic example of nucleophilic aromatic substitution (SNAr), where the chloride ion is displaced by a methoxide nucleophile.

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of Sodium Methoxide. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous methanol to generate sodium methoxide.

  • Step 2: Nucleophilic Substitution. To the freshly prepared sodium methoxide solution, add a solution of 4-chloro-2-phenylpyrimidine (1.0 eq) in anhydrous methanol.

  • Step 3: Reaction Conditions. Stir the reaction mixture at room temperature or gently heat to reflux to drive the reaction to completion. Monitor the progress by TLC.

  • Step 4: Work-up and Purification. Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. The C4 position, being para to one nitrogen and ortho to the other, is particularly activated for SNAr. The methoxy group at this position, while not as good a leaving group as a halide, can be displaced by strong nucleophiles, often under elevated temperatures.

Amination: Synthesis of 4-Amino-2-phenylpyrimidine Derivatives

The displacement of the methoxy group by amines is a crucial transformation for accessing a wide range of biologically active compounds. This reaction can be performed with ammonia to yield the parent 4-amino-2-phenylpyrimidine or with primary and secondary amines to generate N-substituted derivatives. The reactivity of the methoxy group can be enhanced by the presence of an activating group, such as a nitro or nitroso group, at the 5-position.[4][5]

Experimental Protocol: General Procedure for the Amination of this compound

  • Step 1: Reaction Setup. In a sealed tube or a microwave vial, combine this compound (1.0 eq) and the desired amine (2-5 eq). A solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF) can be used.

  • Step 2: Reaction Conditions. Heat the reaction mixture to a temperature ranging from 100 to 180 °C. Microwave irradiation can significantly accelerate the reaction. Monitor the reaction by TLC or LC-MS.

  • Step 3: Work-up and Purification. After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-2-phenylpyrimidine derivative.

Reaction with Hydrazine: A Gateway to Pyrazolylpyrimidines

The reaction of 4-methoxypyrimidines with hydrazine is a fascinating transformation that can lead to either the corresponding 4-hydrazinopyrimidine or, under more forcing conditions, undergo a ring transformation to yield pyrazole derivatives.[6] This reaction provides a powerful tool for scaffold hopping in drug discovery programs.

Experimental Protocol: Synthesis of 2-Phenyl-4-(1H-pyrazol-1-yl)pyrimidine

  • Step 1: Hydrazinolysis. In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add hydrazine hydrate (excess, e.g., 10 eq).

  • Step 2: Reaction Conditions. Heat the reaction mixture to reflux and monitor the formation of the 4-hydrazino-2-phenylpyrimidine intermediate by TLC.

  • Step 3: Cyclization. To the intermediate, add a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)) and an acid catalyst (e.g., HCl). Continue to reflux until the cyclization is complete.

  • Step 4: Work-up and Purification. Cool the reaction mixture and neutralize with a base. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography to obtain 2-phenyl-4-(1H-pyrazol-1-yl)pyrimidine.

Electrophilic Aromatic Substitution on the Phenyl Ring

While the pyrimidine ring is deactivated towards electrophilic attack, the pendant phenyl group at the C2 position can undergo electrophilic aromatic substitution. The pyrimidine ring acts as a deactivating, meta-directing group.

Nitration

Nitration of 2-phenylpyrimidine derivatives typically occurs on the phenyl ring. The deactivating nature of the pyrimidine ring directs the incoming nitro group to the meta-position of the phenyl ring.[7] The choice of nitrating agent can influence the reaction outcome.[8]

dot

Nitration_Mechanism substrate This compound intermediate Wheland Intermediate (Resonance Stabilized) substrate->intermediate Electrophilic Attack nitronium NO₂⁺ (from HNO₃/H₂SO₄) nitronium->intermediate product 4-Methoxy-2-(3-nitrophenyl)pyrimidine intermediate->product Deprotonation H H⁺ intermediate->H

Caption: Mechanism of Nitration of this compound.

Experimental Protocol: Nitration of this compound

  • Step 1: Reaction Setup. In a round-bottom flask cooled in an ice bath, add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Step 2: Reaction Conditions. Stir the reaction mixture at 0-5 °C for several hours. The reaction is highly exothermic and should be controlled carefully.

  • Step 3: Work-up and Purification. Pour the reaction mixture onto crushed ice and neutralize with a base. Filter the resulting precipitate and wash with water. The crude product can be purified by recrystallization to yield 4-methoxy-2-(3-nitrophenyl)pyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions are typically performed on its halogenated precursor, 4-chloro-2-phenylpyrimidine, to introduce a diverse range of substituents at the C4 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between 4-chloro-2-phenylpyrimidine and various aryl or heteroaryl boronic acids. This reaction is highly efficient and tolerates a wide range of functional groups.[3][9]

dot

Suzuki_Workflow start 4-Chloro-2-phenylpyrimidine + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->catalyst reaction Reaction in Solvent (e.g., 1,4-Dioxane/H₂O) Heat (Microwave or Conventional) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 4-Aryl-2-phenylpyrimidine purification->product

Caption: General Workflow for Suzuki-Miyaura Coupling.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane150 (MW)71[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane150 (MW)85[3]
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane150 (MW)68[3]
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C-C triple bonds, linking a terminal alkyne to the C4 position of 4-chloro-2-phenylpyrimidine. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10][11]

Experimental Protocol: Sonogashira Coupling of 4-Chloro-2-phenylpyrimidine

  • Step 1: Reaction Setup. To a solution of 4-chloro-2-phenylpyrimidine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., triethylamine).

  • Step 2: Reaction Conditions. Stir the reaction mixture at room temperature or heat gently under an inert atmosphere until the starting material is consumed.

  • Step 3: Work-up and Purification. Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to afford the 4-alkynyl-2-phenylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to N-aryl or N-alkyl substituted 4-amino-2-phenylpyrimidines from 4-chloro-2-phenylpyrimidine. This reaction has broad substrate scope and generally proceeds with high efficiency.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-phenylpyrimidine

  • Step 1: Reaction Setup. In a glovebox, combine 4-chloro-2-phenylpyrimidine (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a sealed tube. Add an anhydrous solvent such as toluene or dioxane.

  • Step 2: Reaction Conditions. Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Step 3: Work-up and Purification. Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its reactivity is characterized by a nuanced interplay of the electron-deficient pyrimidine core and the attached phenyl and methoxy substituents. This guide has outlined the key chemical transformations of this scaffold, providing both the theoretical underpinnings and practical protocols for its derivatization. By leveraging nucleophilic aromatic substitution, electrophilic substitution on the phenyl ring, and a range of palladium-catalyzed cross-coupling reactions, researchers can access a vast chemical space of novel 2,4-disubstituted pyrimidines with significant potential for the development of new therapeutic agents.

References

  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Available at: [Link]

  • Journal of the Chemical Society C. (1968). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Available at: [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(15), 3433. Available at: [Link]

  • ResearchGate. (n.d.). Selective ortho-halogenation of phenyl ring bound in 2-phenylpyridine. Available at: [Link]

  • Aminolysis of Methoxy Groups in Pyrimidine Derivatives. Activation by 5-Nitroso Group. (2002). Journal of Heterocyclic Chemistry, 39(1), 97-103. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2002). The Journal of Organic Chemistry, 67(20), 6999-7002. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(23), 5738. Available at: [Link]

  • Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. (2012). Bioorganic & Medicinal Chemistry, 20(7), 2369-2375. Available at: [Link]

  • ResearchGate. (n.d.). Mechanochemical C−H halogenation of 2‐phenylpyridine (31) and mechanosynthesis of rhodacycle intermediate 34. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available at: [Link]

  • OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry, 59(9), 4385-4401. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2020). Scientific Reports, 10(1), 4895. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(5), 1594. Available at: [Link]

  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. (2002). The Journal of Organic Chemistry, 67(22), 7833-7838. Available at: [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2018). Molbank, 2018(3), M1001. Available at: [Link]

  • ResearchGate. (n.d.). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. (2021). RSC Advances, 11(57), 36195-36203. Available at: [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. (2022). Chemistry – A European Journal, 28(4), e202103341. Available at: [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). Proceedings of the National Academy of Sciences, 118(39), e2110192118. Available at: [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (2023). RSC Medicinal Chemistry, 14(7), 1266-1279. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Available at: [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023). RSC Advances, 13(43), 30429-30438. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2018). Catalysis Science & Technology, 8(1), 12-45. Available at: [Link]

  • ResearchGate. (n.d.). Nitration reaction of pyrimidine derivatives at the carbon. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 219-227. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Available at: [Link]

  • Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. (2023). The Journal of Organic Chemistry, 88(17), 12196-12205. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Available at: [Link]

  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Available at: [Link]

  • Reactions of phenyl-substituted heterocyclic compounds. VII. Reagent-dependent orientation in the nitration of 4-phenylpyrimidine. (1967). Canadian Journal of Chemistry, 45(13), 1431-1437. Available at: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2022). New Journal of Chemistry, 46(11), 5174-5183. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Substituent Structure on Pyrimidine Electrophilic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Available at: [Link]

  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1669-1674. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. Available at: [Link]

Sources

Methodological & Application

Protocol for the synthesis of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-phenylpyrimidine

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. We present a detailed, field-proven protocol based on a nucleophilic aromatic substitution (SNAr) pathway, chosen for its reliability, scalability, and operational simplicity. This guide delves into the underlying chemical principles, offers a step-by-step experimental procedure, outlines critical safety precautions, and provides a robust troubleshooting framework. An alternative synthetic strategy via a Palladium-catalyzed Suzuki-Miyaura cross-coupling is also discussed, offering a versatile approach for analogue synthesis. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the technical depth necessary for successful and safe execution.

Introduction and Strategic Overview

The pyrimidine core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics. The specific substitution pattern of this compound makes it a versatile intermediate for creating libraries of compounds with potential biological activity, such as kinase inhibition.[1] Its synthesis can be approached through several strategic disconnections.

Key Synthetic Strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and frequently employed method. It involves the displacement of a leaving group (typically a halide) at the C4 position of a 2-phenylpyrimidine ring by a methoxide nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this addition-elimination mechanism, making it an efficient transformation.[2][3] This guide will focus on this method as the primary protocol.

  • Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers powerful tools like the Suzuki-Miyaura reaction.[4] This strategy involves coupling a phenylboronic acid with a 2-halo-4-methoxypyrimidine (or vice versa) in the presence of a palladium catalyst and a base. This method provides exceptional versatility for creating a wide array of 2-aryl pyrimidines.[5][6]

  • Ring-Forming Condensation: A classical approach involves the cyclocondensation of benzamidine with a β-dicarbonyl compound, such as a 3-methoxyacetoacetate derivative.[7] While fundamental, this route can sometimes require more complex starting materials compared to the SNAr or cross-coupling approaches.

This protocol will detail the SNAr approach starting from the readily accessible precursor, 2-chloro-4-phenylpyrimidine, which can be synthesized via a regioselective Suzuki coupling of 2,4-dichloropyrimidine.[6]

Featured Protocol: Nucleophilic Substitution with Sodium Methoxide

This section provides a detailed methodology for the synthesis of this compound via the SNAr reaction. The underlying principle involves the attack of the highly nucleophilic sodium methoxide on the electron-deficient C4 position of the 2-phenylpyrimidine ring, leading to the displacement of the chloride leaving group.

Reagents and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS No.Key HazardsNotes
2-Chloro-4-phenylpyrimidine190.6217155-13-2IrritantStarting material.
Sodium Methoxide (NaOMe)54.02124-41-4Flammable Solid, CorrosiveHighly moisture-sensitive.[8][9]
Methanol (MeOH), Anhydrous32.0467-56-1Flammable, ToxicUse dry solvent to prevent quenching of NaOMe.
Dichloromethane (DCM)84.9375-09-2Carcinogen, IrritantUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8N/AAqueous solution for workup.
Brine (Saturated NaCl)58.447647-14-5N/AAqueous solution for workup.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9N/ADrying agent.
Silica GelN/A7631-86-9Inhalation HazardFor column chromatography.
Equipment
Round-bottom flask with reflux condenser
Magnetic stirrer and heat plate
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel, Buchner funnel
Rotary evaporator
Chromatography column
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants 1. Add 2-Chloro-4-phenylpyrimidine and anhydrous Methanol to flask. inert 2. Establish inert atmosphere (Nitrogen/Argon). reactants->inert naome 3. Add Sodium Methoxide portion-wise at 0°C. inert->naome reflux 4. Warm to room temp, then reflux until reaction completion (TLC). naome->reflux quench 5. Cool to RT, quench with sat. NaHCO₃ solution. reflux->quench evap 6. Remove Methanol via rotary evaporation. quench->evap extract 7. Extract aqueous layer with Dichloromethane (x3). evap->extract wash 8. Wash combined organic layers with Brine. extract->wash dry 9. Dry over anhydrous MgSO₄, filter, and concentrate. wash->dry chromatography 10. Purify crude product via silica gel column chromatography. dry->chromatography characterize 11. Characterize pure product (NMR, MS, MP). chromatography->characterize caption Workflow for S N Ar Synthesis of this compound.

Caption: Workflow for SNAr Synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-phenylpyrimidine (1.0 g, 5.25 mmol).

  • Solvent Addition: Add 25 mL of anhydrous methanol to the flask. Stir the mixture at room temperature to dissolve the starting material.

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Carefully add sodium methoxide (0.34 g, 6.30 mmol, 1.2 equivalents) to the stirred solution in portions. Causality Note: Portion-wise addition helps to control any initial exotherm. Using a slight excess of sodium methoxide ensures the complete consumption of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[10]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected Value
CAS Number 33630-20-5[11]
Molecular Formula C₁₁H₁₀N₂O
Molar Mass 186.21 g/mol
Appearance White to off-white solid
Melting Point ~ 86-88 °C[6]
¹H NMR (CDCl₃, 400 MHz) δ ~8.50 (d, 1H), 8.40 (m, 2H), 7.45 (m, 3H), 6.70 (d, 1H), 4.10 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ ~170.1, 164.5, 158.0, 137.5, 130.5, 128.5, 128.4, 102.0, 56.0

Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and instrument.

Alternative Strategy: Suzuki-Miyaura Cross-Coupling

For researchers requiring a more flexible route to generate analogues, the Suzuki-Miyaura cross-coupling is a powerful alternative. This reaction creates the C2-phenyl bond on a pre-existing 4-methoxypyrimidine core.[5]

Reaction Scheme: 2-Chloro-4-methoxypyrimidine + Phenylboronic Acid --(Pd Catalyst, Ligand, Base)--> this compound

This approach is highly valued for its broad substrate scope, allowing for the introduction of various substituted aryl or heteroaryl groups at the C2 position by simply changing the boronic acid coupling partner.[12][13]

Safety Precautions and Handling

Professional laboratory safety practices are mandatory. This protocol involves hazardous materials that require careful handling.

  • Sodium Methoxide (NaOMe): A highly corrosive and flammable solid that reacts violently with water.[14] It is also air and moisture-sensitive.[9]

    • Handling: Always handle in a well-ventilated area, preferably within a fume hood or glovebox.[8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and neoprene or nitrile rubber gloves.[15][16]

    • Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen blanket) in a cool, dry, flammables-designated area.[8]

    • Spills: In case of a spill, do not use water. Cover with dry sand, soda ash, or dry lime and place in a closed container for disposal.[8] Use spark-proof tools for cleanup.[14]

  • Chlorinated Solvents (Dichloromethane): DCM is a suspected carcinogen and an irritant. All extractions and solvent removals should be performed in a certified chemical fume hood.

  • General Precautions: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive sodium methoxide due to moisture exposure. 2. Insufficient reaction time or temperature. 3. Impure starting material.1. Use freshly opened or properly stored NaOMe. Consider using a commercial solution of NaOMe in MeOH. 2. Prolong the reflux time and continue monitoring by TLC. 3. Verify the purity of 2-chloro-4-phenylpyrimidine by NMR or MP.
Low Yield 1. Mechanical losses during workup/extraction. 2. Incomplete reaction. 3. Product loss during chromatographic purification.1. Ensure efficient extraction by performing multiple extractions and minimizing transfers. 2. See "Incomplete Reaction" above. 3. Use an appropriate silica-to-crude ratio and select the elution solvent system carefully based on TLC analysis.
Formation of Byproducts 1. Presence of water leading to hydrolysis of starting material to 2-hydroxy-4-phenylpyrimidine. 2. Reaction with other nucleophiles present as impurities.1. Ensure all glassware is oven-dried and use anhydrous methanol. 2. Use high-purity reagents and solvents. The primary byproduct can often be separated during column chromatography.

Conclusion

The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution reaction using sodium methoxide and 2-chloro-4-phenylpyrimidine. This protocol offers high yields, straightforward execution, and utilizes readily available reagents. Adherence to strict anhydrous conditions and safety protocols, particularly concerning the handling of sodium methoxide, is critical for success. The outlined procedure, characterization data, and troubleshooting guide provide researchers with a comprehensive framework for the preparation and validation of this valuable chemical intermediate.

References

  • Alkali Metals Limited. (n.d.).
  • Gelest, Inc. (2015).
  • Research Journal of Chemistry and Environment. (2020).
  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS.
  • Actylis Lab Solutions. (2010). Sodium methoxide MSDS.
  • ChemicalBook. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
  • Royal Society of Chemistry. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
  • National Institutes of Health (NIH). (n.d.).
  • Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Organic Letters, 8, 395-398.
  • Smolecule. (2023). Buy this compound | 33630-20-5.
  • ResearchGate. (2008). The Synthesis of Substituted Phenylpyrimidines via Suzuki Coupling Reactions.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2947.
  • Wiley Online Library. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II.
  • ChemicalBook. (2023). This compound | 33630-20-5.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). Common Classes of Organic Reactions.

Sources

Application Notes and Protocols for 4-Methoxy-2-phenylpyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its versatile nature allows for substitutions that can modulate biological activity, making it a focal point in the quest for novel anticancer drugs. Within this class, 4-methoxy-2-phenylpyrimidine derivatives have emerged as a promising chemotype. These compounds have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives, offering detailed protocols and insights for researchers in the field of oncology drug discovery.

The rationale behind exploring this particular scaffold lies in its structural resemblance to the endogenous purine and pyrimidine bases, allowing it to interact with a variety of biological targets. The strategic placement of a methoxy group at the 4-position and a phenyl group at the 2-position can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties. Extensive research has demonstrated that pyrimidine derivatives can act as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and B-Raf, all of which are critical drivers in various malignancies.[1][2][3]

This document will guide you through the foundational steps of working with this compound derivatives, from their chemical synthesis to detailed protocols for assessing their anticancer efficacy and elucidating their mechanism of action.

I. Synthesis of this compound Derivatives: A Two-Step Approach

The synthesis of the this compound core is typically achieved through a reliable two-step process. The first step involves the construction of the pyrimidine ring to form a 4-hydroxy-2-phenylpyrimidine intermediate. This is followed by chlorination and subsequent nucleophilic substitution with methoxide to yield the desired product.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-2-phenylpyrimidine

This step involves the condensation of benzamidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base.

  • Materials:

    • Benzamidine hydrochloride

    • Ethyl acetoacetate

    • Sodium ethoxide

    • Absolute ethanol

    • Glacial acetic acid

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

    • To this solution, add benzamidine hydrochloride and stir until a homogenous suspension is formed.

    • Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

    • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydroxy-2-phenylpyrimidine.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group followed by nucleophilic substitution with sodium methoxide.

  • Materials:

    • 4-Hydroxy-2-phenylpyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

    • Sodium methoxide

    • Methanol

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Chlorination: In a fume hood, carefully add 4-hydroxy-2-phenylpyrimidine to an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylaniline can be added.

    • Heat the mixture to reflux for 2-3 hours. The reaction should be monitored by TLC.

    • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-2-phenylpyrimidine.

    • Methoxylation: Dissolve the crude 4-chloro-2-phenylpyrimidine in methanol.

    • Add a solution of sodium methoxide in methanol to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating for 2-4 hours, monitoring by TLC.[4]

    • Upon completion, remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

II. Biological Evaluation: Assessing Anticancer Potential

Once synthesized, the this compound derivatives must be evaluated for their anticancer activity. A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more specific assays to determine the mechanism of cell death.

A. In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity is typically performed using a cytotoxicity assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6][7]

Protocol 2: MTT Cell Viability Assay
  • Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.[5]

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • 96-well cell culture plates

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HCT-116 IC50 (µM)
Derivative A[Insert experimental data][Insert experimental data][Insert experimental data]
Derivative B[Insert experimental data][Insert experimental data][Insert experimental data]
Doxorubicin[Insert experimental data][Insert experimental data][Insert experimental data]
Table 1: Example of IC50 value summary for this compound derivatives against various cancer cell lines.
B. Elucidating the Mechanism of Cell Death

Compounds that exhibit significant cytotoxicity should be further investigated to determine whether they induce apoptosis (programmed cell death) or necrosis.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[8][9][10]

  • Materials:

    • Cancer cells treated with the test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

C. Investigating Cell Cycle Effects

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.

Protocol 4: Cell Cycle Analysis by Flow Cytometry
  • Principle: This method utilizes a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

  • Materials:

    • Cancer cells treated with the test compound

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described in the apoptosis assay.

    • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.

III. Target Identification and Mechanistic Studies

Identifying the molecular target(s) of a novel anticancer compound is crucial for understanding its mechanism of action and for further drug development.[13] Pyrimidine derivatives have been shown to inhibit several key protein kinases involved in cancer progression.

A. Potential Molecular Targets
  • EGFR (Epidermal Growth Factor Receptor): Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can compete with ATP for binding to the kinase domain of EGFR, thus blocking downstream signaling.[1][14]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve the tumor and prevent its growth and metastasis.[2][15]

  • B-Raf: A serine/threonine-protein kinase that is part of the RAS-RAF-MEK-ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[3][16]

B. Investigating Signaling Pathways

Western blotting is a powerful technique to investigate the effect of the test compounds on the phosphorylation status and expression levels of key proteins in the suspected signaling pathways.

Protocol 5: Western Blotting for Signaling Pathway Analysis
  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Materials:

    • Cancer cells treated with the test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated cells and determine the protein concentration.

    • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Analyze the changes in protein expression and phosphorylation levels relative to the loading control (e.g., Actin).

IV. Visualization of Key Concepts

To better illustrate the interconnectedness of the research workflow and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle TargetID Target Identification (e.g., Kinase Assays) Apoptosis->TargetID CellCycle->TargetID Pathway Signaling Pathway Analysis (Western Blot) TargetID->Pathway G cluster_0 Downstream Signaling cluster_1 Cellular Effects Compound This compound Derivative EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition BRaf B-Raf Compound->BRaf Inhibition RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Angiogenesis Decreased Angiogenesis VEGFR2->Angiogenesis BRaf->RAS_RAF Proliferation Decreased Proliferation RAS_RAF->Proliferation Apoptosis Increased Apoptosis RAS_RAF->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

Figure 2: Potential signaling pathways inhibited by this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The synthetic and analytical protocols detailed in this guide provide a solid framework for researchers to synthesize, evaluate, and characterize new derivatives. By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, it is possible to optimize these compounds for enhanced potency, selectivity, and drug-like properties. Future work should focus on expanding the library of derivatives with diverse substitutions on the phenyl ring and other positions of the pyrimidine core. Additionally, in vivo studies using xenograft models are a critical next step to validate the therapeutic potential of the most promising candidates. Through a multidisciplinary approach that combines synthetic chemistry, molecular and cellular biology, and pharmacology, the full therapeutic potential of this compound derivatives can be realized.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). PubMed.
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). MTT assay protocol.
  • Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. (2010). PubMed.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (n.d.). Taylor & Francis Online.
  • MTT (Assay protocol). (2023). Protocols.io.
  • BenchChem. (n.d.). Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide.
  • Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU.
  • KUMC. (n.d.). The Annexin V Apoptosis Assay.
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). PubMed.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024).
  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors: Future Medicinal Chemistry. (n.d.).
  • Target identification of anticancer natural products using a chemical proteomics approach. (n.d.).
  • Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. (2018). PubMed.
  • Known substituted pyrimidines as VEGFR-2 inhibitors. (n.d.). ResearchGate.
  • Cytotoxic assays for screening anticancer agents. (n.d.). PubMed.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Cell Cycle Tutorial Contents. (n.d.).
  • Anticancer drug target identification methods using artificial intelligence. (n.d.). ResearchGate.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Comprehensive Analysis Reveals 370 Novel Anticancer Drug Targets. (2024). Today's Clinical Lab.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.).
  • 4-chloropyridine reacts with sodium methoxide about 230 million times fas... (2023). Filo.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. (2011). NIH.
  • Abcam. (n.d.). Western blot protocol.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
  • Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. (2025).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
  • Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (n.d.). PMC.
  • Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (n.d.). PubMed.
  • Chemical structure of 2, 4-disubstituted pyrimidine derivatives. (n.d.). ResearchGate.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (n.d.). PubMed.
  • BenchChem. (n.d.). A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives.
  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. (n.d.). MDPI.

Sources

Application Notes & Protocols for High-Throughput Screening Assays Involving 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Screening 4-Methoxy-2-phenylpyrimidine

The pyrimidine ring is a quintessential heterocyclic scaffold, forming the core of nucleobases and serving as a "privileged structure" in medicinal chemistry.[1] Its synthetic tractability and inherent drug-like properties have led to the development of numerous therapeutic agents, particularly in oncology.[2][3] The specific compound, this compound, combines this valuable core with two key functional groups that modulate its physicochemical and pharmacological properties.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is an excellent pharmacophore capable of participating in various non-covalent interactions, including hydrogen bonding and π-π stacking. Crucially, it can act as a bioisostere for the purine ring of ATP, making it an ideal starting point for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[4]

  • The 2-Phenyl Group: This substituent adds a significant hydrophobic character to the molecule, facilitating interactions with hydrophobic pockets within target proteins. It also provides a vector for further chemical modification to explore structure-activity relationships (SAR).

  • The 4-Methoxy Group: The methoxy substituent can influence the molecule's metabolic stability and lipophilicity.[4][5] Its oxygen atom can also act as a hydrogen bond acceptor, potentially anchoring the ligand within a protein's active site.[5]

While direct research on this compound is limited, the extensive literature on analogous compounds strongly suggests its potential as a modulator of key cellular signaling pathways. Many pyrimidine derivatives have been identified as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[1][4] Therefore, a logical and high-potential screening strategy is to investigate its activity against this target class and to assess its overall effect on cell viability and proliferation.

This document provides detailed protocols for two primary high-throughput screening (HTS) assays designed to characterize the bioactivity of this compound:

  • A Biochemical Luminescence-Based Kinase Inhibition Assay: To directly measure the compound's ability to inhibit a representative protein kinase.

  • A Cell-Based Cytotoxicity Assay: To assess the compound's effect on the viability of cancer cells, providing a phenotypic measure of its potential therapeutic efficacy.

II. Application Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

A. Principle and Scientific Rationale

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In a high-throughput format, kinase activity can be quantified by measuring the amount of ATP consumed. This protocol utilizes a coupled-enzyme system where, after the kinase reaction, remaining ATP is used by a luciferase to produce light.[6] The amount of light produced is inversely proportional to the kinase's activity. A potent inhibitor, such as a this compound derivative that binds to the ATP pocket, will prevent ATP consumption, resulting in a high luminescence signal. This method is highly sensitive, robust, and amenable to automation, making it ideal for HTS.

B. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (this compound & Controls in DMSO) Add_Kinase 3. Add Kinase/Substrate Mix to Compound Plate Compound_Plate->Add_Kinase Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Add_Kinase Incubate_Kinase 4. Incubate at RT (e.g., 60 min) Add_Kinase->Incubate_Kinase Add_Detection 5. Add ATP Detection Reagent (e.g., ADP-Glo™) Incubate_Kinase->Add_Detection Incubate_Detection 6. Incubate at RT (e.g., 10 min) Add_Detection->Incubate_Detection Read_Luminescence 7. Read Luminescence (Plate Reader) Incubate_Detection->Read_Luminescence Calc_Inhibition 8. Calculate % Inhibition Read_Luminescence->Calc_Inhibition Plot_IC50 9. Plot Dose-Response Curve & Determine IC50 Calc_Inhibition->Plot_IC50

Caption: Workflow for the biochemical kinase inhibition assay.

C. Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format and is based on a generic tyrosine kinase (e.g., EGFR, VEGFR-2).[7] It should be optimized for the specific kinase of interest.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Positive control inhibitor (e.g., Staurosporine, Erlotinib)

  • Kinase of interest (e.g., EGFR) and corresponding substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well assay plates

  • Acoustic dispenser or pin tool for compound transfer

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a serial dilution plate of this compound in 100% DMSO. A common starting range is 10 mM to 0.1 µM.

    • Using an acoustic dispenser, transfer 25-50 nL of the compound dilutions, positive control, and DMSO (vehicle control) into the appropriate wells of the 384-well assay plate. This ensures the final DMSO concentration remains low (<0.5%) to avoid assay interference.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of kinase and substrate should be at their respective Km values, if known, to ensure competitive inhibition is detectable.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well.

    • Prepare a 2X ATP Master Mix in kinase reaction buffer.

    • To start the reaction, add 5 µL of the 2X ATP Master Mix to each well. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix the contents and remove bubbles.

    • Incubate the plate at room temperature for 60 minutes. This time should be within the linear range of the kinase reaction, which must be determined during assay development.

  • Signal Detection:

    • Following the manufacturer's instructions for the ATP detection kit, prepare the detection reagent.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10-15 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

D. Data Presentation and Analysis

Assay Quality Control: Before analyzing compound data, calculate the Z'-factor to ensure the assay is robust for HTS.

  • Formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Controls: 'max' refers to the vehicle control (0% inhibition), and 'min' refers to the positive control inhibitor (100% inhibition).

  • Acceptance Criterion: A Z'-factor > 0.5 indicates an excellent assay suitable for screening.

Calculating Percent Inhibition:

IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionTypical Value
Final Compound Conc. Concentration range tested100 µM - 1 nM
Final DMSO Conc. Solvent concentration in assay< 0.5%
Kinase Conc. Enzyme concentration1-5 nM
ATP Conc. Substrate concentration (approx. Km)10-50 µM
Incubation Time Reaction duration60 min
Z'-Factor Assay quality metric> 0.5

III. Application Protocol 2: Cell-Based Cytotoxicity/Cytostatic Assay (MTT/Resazurin)

A. Principle and Scientific Rationale

While a biochemical assay identifies direct target engagement, a cell-based assay determines the phenotypic consequence of this engagement within a biological system.[8] Cytotoxicity assays measure the reduction in cell viability or proliferation after exposure to a compound. The MTT assay, and its fluorescent analog using resazurin, are colorimetric assays that quantify the metabolic activity of living cells.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the reagent (yellow MTT or blue resazurin) into a colored formazan (purple) or a fluorescent resorufin (pink), respectively. The intensity of the resulting signal is directly proportional to the number of viable cells. A decrease in signal indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

B. Experimental Workflow Diagram

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection Viability Detection cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells (e.g., A549, MCF-7) Seed_Plate 2. Seed Cells into 96/384-well Plates Cell_Culture->Seed_Plate Adherence 3. Incubate 24h for Cell Adherence Seed_Plate->Adherence Add_Compound 5. Add Compound/Controls to Cells Adherence->Add_Compound Compound_Prep 4. Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate_Compound 6. Incubate for 72h Add_Compound->Incubate_Compound Add_Reagent 7. Add Viability Reagent (e.g., MTT, Resazurin) Incubate_Compound->Add_Reagent Incubate_Reagent 8. Incubate for 2-4h Add_Reagent->Incubate_Reagent Read_Signal 9. Read Absorbance/Fluorescence Incubate_Reagent->Read_Signal Calc_Viability 10. Calculate % Viability Read_Signal->Calc_Viability Plot_GI50 11. Plot Dose-Response Curve & Determine GI50/IC50 Calc_Viability->Plot_GI50

Caption: Workflow for the cell-based cytotoxicity assay.

C. Detailed Step-by-Step Protocol

This protocol is for a 96-well format but can be miniaturized. Cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) are recommended based on their frequent use in screening pyrimidine derivatives.[2][11][12]

Materials:

  • Selected cancer cell line (e.g., A549) and appropriate culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Clear, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader (absorbance at 570 nm for MTT; fluorescence Ex/Em ~560/590 nm for Resazurin)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (e.g., 3,000-5,000 cells/well) in 100 µL of medium.

    • Seed the cells into the 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and controls in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium + DMSO) and positive control wells.

    • Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, enabling the detection of both cytotoxic and cytostatic effects.

  • Viability Measurement (Resazurin Method):

    • Prepare a 0.15 mg/mL solution of Resazurin in PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader (Ex/Em ~560/590 nm).

  • Data Acquisition and Analysis:

    • Subtract the background signal (from wells with medium only).

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the % Viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

ParameterDescriptionTypical Value
Cell Line Cancer cell modelA549, MCF-7, HCT-116
Seeding Density Cells per well (96-well)3,000 - 5,000
Treatment Duration Compound exposure time72 hours
Final DMSO Conc. Solvent concentration≤ 0.5%
Readout Detection methodFluorescence (Resazurin)
Endpoint Calculated valueGI50 / IC50

IV. Data Interpretation, Hit Validation, and Troubleshooting

A. Correlating Biochemical and Cellular Data A primary goal is to determine if biochemical inhibition translates to a cellular phenotype. An ideal "hit" compound would show potent inhibition in the kinase assay (e.g., IC50 < 1 µM) and corresponding activity in the cytotoxicity assay against a cell line known to be dependent on that kinase. A large discrepancy between biochemical and cellular potency may indicate poor cell permeability, metabolic instability, or efflux pump activity.

B. Hit Validation and Counter-Screening HTS campaigns are prone to false positives.[13][14] Initial hits for this compound must be rigorously validated:

  • Re-confirmation: Re-test the primary hits from a freshly prepared sample to confirm activity.

  • Orthogonal Assays: If a luminescence-based assay was used, confirm the hit using a different technology, such as a fluorescence polarization (FP) or TR-FRET assay, to rule out technology-specific interference.[8]

  • Promiscuity and Interference Screening: Test the compound in assays designed to detect common sources of interference, such as autofluorescence or inhibition of the luciferase reporter enzyme itself.[15] Compounds that form colloidal aggregates can also cause non-specific inhibition.[13]

C. Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) in Kinase Assay - Suboptimal enzyme/ATP concentration- Reagent instability- High variability in dispensing- Perform matrix titrations of enzyme and ATP.- Use fresh reagents; check buffer components.- Validate liquid handling equipment; use low-evaporation lids.
High "Hit Rate" (>1-2%) - Assay interference (compound autofluorescence, etc.)- Non-specific/promiscuous inhibition- Implement counter-screens for assay artifacts.[15]- Check for characteristics of promiscuous inhibitors (e.g., steep IC50 curves).
Poor Correlation Between Assays - Low compound cell permeability- Compound is a substrate for efflux pumps- Compound is rapidly metabolized- Perform a cell permeability assay (e.g., PAMPA).- Test in cell lines with/without specific efflux pumps.- Analyze compound stability in the presence of microsomes.
Edge Effects in Cell-Based Plates - Uneven temperature or humidity distribution- Evaporation from outer wells- Do not use the outer wells for experimental samples.- Ensure proper incubator humidification; use breathable seals.

V. Conclusion

The protocols outlined provide a robust framework for the initial characterization of this compound using high-throughput screening methodologies. By combining a direct, target-oriented biochemical assay with a functional, phenotypic cellular assay, researchers can efficiently identify and validate meaningful biological activity. This dual approach allows for a comprehensive understanding of the compound's potential, paving the way for further lead optimization and mechanistic studies in the pursuit of novel therapeutic agents.

VI. References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. BenchChem. Retrieved from

  • El-Mekabaty, A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • Gerokonstantis, D. T., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]

  • Jadhav, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH National Library of Medicine. Retrieved from [Link]

  • BenchChem. (2025). Potential Therapeutic Targets of 4-Methoxypyrimidin-5-ol: A Technical Whitepaper. BenchChem. Retrieved from

  • BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. BenchChem. Retrieved from

  • International Journal of Pharmaceutical Research and Progress. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. IJRPR. Retrieved from [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12705. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • Bohrium. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Bohrium. Retrieved from [Link]

  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Retrieved from [Link]

  • PubMed. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. NIH National Library of Medicine. Retrieved from [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Retrieved from [Link]

  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]

  • ResearchGate. (n.d.). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Wall, N., et al. (2019). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 9(1), 3465. Retrieved from [Link]

  • Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5396-5408. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 227-244. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Development of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development of robust analytical methods for 4-Methoxy-2-phenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Recognizing the criticality of analytical data integrity, this document outlines detailed protocols for identification, quantification, and purity assessment using state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring that each protocol is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of pyrimidine-based compounds.

Introduction: The Significance of this compound

This compound (C₁₁H₁₀N₂O, Molar Mass: 186.21 g/mol ) is a pyrimidine derivative featuring a methoxy group at the 4-position and a phenyl group at the 2-position.[1][2][3] Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The specific substitution pattern of this compound suggests its potential as an inhibitor of various enzymes, making it a molecule of interest for drug discovery programs.[7]

The journey from a promising lead compound to a viable drug candidate is underpinned by rigorous analytical characterization. The identity, purity, and stability of the active pharmaceutical ingredient (API) must be unequivocally established to ensure safety and efficacy. This necessitates the development of validated analytical methods that are sensitive, specific, accurate, and robust.[7][8][9] This document serves as a practical guide to establishing such methods for this compound.

Foundational Analytical Techniques

The selection of an analytical technique is dictated by the information sought. For this compound, a multi-faceted approach is recommended to build a comprehensive analytical profile.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is the cornerstone for assessing the purity and potency of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[10] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobicity, which provides effective retention for aromatic compounds like this compound.

  • Mobile Phase: A mixture of a polar aqueous phase (e.g., water with a pH modifier) and a less polar organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention time and resolution. The addition of an acid like formic acid or phosphoric acid helps to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.[11]

  • Detection: Given the aromatic nature of the molecule, UV detection is highly suitable. The optimal wavelength should be determined by acquiring a UV-Vis spectrum of the compound.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the separation of its potential process-related impurities and degradation products.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Solvents HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade)

Optimized HPLC Method Parameters:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV-Vis scan (expected around 240-280 nm)

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

    • Mobile Phase B: To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method.

  • System Preparation and Equilibration:

    • Prime all solvent lines with their respective mobile phases.

    • Install the C18 column and equilibrate with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sequence Setup and Execution:

    • Create a sequence in the HPLC software with the parameters outlined above.

    • Include blank injections (mobile phase mixture) before and after sample injections to check for carryover.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • The purity can be determined by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (Water/ACN + 0.1% FA) Pump Quaternary Pump MobilePhase->Pump SamplePrep Sample Preparation (1 mg/mL stock) Autosampler Autosampler SamplePrep->Autosampler Pump->Autosampler Column C18 Column (30°C) Autosampler->Column Detector DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity & Assay Report Integration->Report

Caption: Workflow for the RP-HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process and for confirming the molecular weight of the main component and its volatile impurities.[12][13][14]

Causality Behind Experimental Choices:

  • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is generally suitable for the analysis of a wide range of organic compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to library spectra for identification.[15]

  • Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and good performance in routine analysis.

Experimental Protocol: GC-MS Method for this compound

Objective: To identify volatile impurities and confirm the molecular weight of this compound.

Instrumentation and Consumables:

ParameterSpecification
GC System Gas Chromatograph with a split/splitless injector
Mass Spectrometer Single Quadrupole Mass Spectrometer with EI source
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow
Vials 2 mL clear glass vials with PTFE septa
Solvent High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

Optimized GC-MS Method Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Flow 1.2 mL/min (Helium)
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range 40-400 amu

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS System Setup:

    • Set up the GC-MS instrument with the parameters listed above.

    • Perform a solvent blank injection to ensure system cleanliness.

  • Sample Injection and Analysis:

    • Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.

    • Examine the mass spectrum of the main peak to confirm the molecular ion (m/z 186).

    • Analyze the fragmentation pattern to gain structural information. Common fragmentations for pyrimidines involve cleavages of the substituent groups and the pyrimidine ring itself.[12][15]

    • Search the mass spectra of impurity peaks against a spectral library (e.g., NIST) to tentatively identify them.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Dissolve Sample in Volatile Solvent Injector Injector (250°C) Sample->Injector GC_Column GC Column (Temp. Program) Injector->GC_Column Ion_Source EI Source (70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer TIC Total Ion Chromatogram Mass_Analyzer->TIC Mass_Spectrum Mass Spectrum (Fragmentation) Mass_Analyzer->Mass_Spectrum TIC->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Identification Compound ID Library_Search->Identification

Caption: Workflow for GC-MS analysis of this compound.

UV-Vis Spectroscopy for Quantification and Photometric Characterization

UV-Vis spectroscopy is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light.[16][17] It is also essential for determining the optimal wavelength for HPLC detection.

Experimental Protocol: UV-Vis Spectroscopic Analysis

Objective: To determine the wavelength of maximum absorbance (λmax) and to develop a simple quantitative method for this compound.

Instrumentation and Consumables:

ParameterSpecification
Spectrophotometer Double-beam UV-Vis Spectrophotometer
Cuvettes 1 cm path length quartz cuvettes
Solvent HPLC grade Methanol or Ethanol

Step-by-Step Protocol:

  • Determination of λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable UV-transparent solvent (e.g., Methanol).

    • Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

    • Identify the wavelength(s) of maximum absorbance (λmax). For similar aromatic structures, λmax is often observed in the 240-280 nm range.[2][18]

  • Quantitative Analysis (Calibration Curve):

    • Prepare a series of standard solutions of this compound of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.

Expected ¹H and ¹³C NMR Spectral Features:

Based on the structure of this compound and data from similar compounds, the following spectral features can be anticipated:[8][19][20][21][22][23][24]

  • ¹H NMR:

    • Aromatic protons of the phenyl group will appear as multiplets in the range of δ 7.0-8.5 ppm.

    • Protons on the pyrimidine ring will appear as doublets or multiplets in the aromatic region.

    • A singlet corresponding to the three protons of the methoxy group will be observed around δ 3.8-4.2 ppm.

  • ¹³C NMR:

    • Carbons of the phenyl and pyrimidine rings will appear in the range of δ 110-170 ppm.

    • The carbon of the methoxy group will appear around δ 55-60 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound.

Instrumentation and Consumables:

ParameterSpecification
NMR Spectrometer 400 MHz or higher field strength NMR spectrometer
NMR Tubes 5 mm NMR tubes
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument procedures.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the assignment of all proton and carbon signals.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign all signals to the corresponding atoms in the molecule.

Impurity Profiling: A Critical Aspect of Drug Development

The identification and control of impurities are mandated by regulatory agencies to ensure the safety of pharmaceutical products.[25][26][27][28] Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation of the final product.

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound likely involves the condensation of a phenylamidine derivative with a β-dicarbonyl compound, followed by methylation.[7] Potential impurities could include:

  • Unreacted starting materials and intermediates.

  • Isomeric impurities: For example, 2-methoxy-4-phenylpyrimidine.

  • By-products from side reactions.

  • Degradation products: Formed under stress conditions such as heat, light, acid, base, and oxidation.

A comprehensive impurity profiling study should involve the use of the validated HPLC method to separate and quantify these impurities. For structural elucidation of unknown impurities, techniques like LC-MS/MS and preparative HPLC followed by NMR are invaluable.

Method Validation: Ensuring Data Integrity

Once the analytical methods are developed, they must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[7][8][9]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols outlined in this guide provide a robust starting point for the comprehensive characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, quantifying the purity, and identifying potential impurities. Adherence to systematic method development and validation principles is paramount to ensuring the generation of reliable and accurate data, which is fundamental to the successful progression of any new chemical entity through the drug development pipeline.

References

  • Vertex AI Search. (2020).
  • Smolecule. (2023). Buy this compound | 33630-20-5.
  • Matrix Fine Chemicals. This compound | CAS 33630-20-5.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • BenchChem. (2025). Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
  • PubChem. 4-Methoxy-2-pyrimidinamine.
  • Sigma-Aldrich. 4-Methoxy-2-phenylpyridine | 53698-56-9.
  • ResearchGate. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • BenchChem.
  • PMC. (2020).
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum.
  • ChemicalBook. 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 13C NMR spectrum.
  • ChemicalBook. 4-METHOXY-3-NITROBIPHENYL(15854-73-6) 13C NMR spectrum.
  • ResearchGate. (2017).
  • NIH. (2020). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • ResearchGate. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol.
  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
  • International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • designer-drug.com. Synthesis of p-Methoxyphenylacetone.
  • A Review on Pharmacological Aspects of Pyrimidine Deriv
  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one.
  • PubMed. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max.
  • MDPI. (2018). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method.
  • SpectraBase. 4-METHOXY-2-(PARA-FLUOROPHENYL)PYRIMIDINE - Optional[19F NMR] - Chemical Shifts.
  • Mass Spectrometry: Fragment
  • ChemicalBook. This compound CAS#: 33630-20-5.
  • PMC. (2022).
  • Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • ResearchGate. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • PubChem. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine.
  • ChemicalBook. This compound | 33630-20-5.
  • ResearchGate. (2018). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone.
  • The GCMS fragmentation pattern of 2-methoxy-4-(prop-2-enyl)
  • PubChem. 4-Methoxy-2-methylpyrimidine.
  • MDPI. (2018).
  • Asian Journal of Research in Chemistry. (2018).
  • PubChem. 4-Methoxy-2-phenylpyridine.

Sources

Application Notes & Protocols: The Strategic Use of 4-Methoxy-2-phenylpyrimidine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in the development of high-efficacy agrochemicals, lending its structural motif to a wide array of commercial fungicides, herbicides, and insecticides.[1][2] Within this chemical class, 4-Methoxy-2-phenylpyrimidine (CAS No. 33630-20-5) emerges as a particularly valuable and versatile starting material.[3][4] Its reactivity is primarily centered on the C4-methoxy group, which can be strategically manipulated to serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of diverse functional groups, enabling the synthesis of novel compounds with potent biological activities. This guide provides an in-depth exploration of the chemistry of this compound, detailing its transformation into key intermediates and outlining robust protocols for the synthesis of advanced agrochemical candidates, particularly fungicides and herbicides.

Core Concepts: Chemical Properties and Reactivity

This compound is characterized by a pyrimidine ring substituted with a phenyl group at the C2 position and a methoxy group at the C4 position. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the C4 position, making the attached methoxy group susceptible to displacement by a wide range of nucleophiles.

Causality of Reactivity: The key to this molecule's utility lies in a two-step activation strategy. The methoxy group itself is a poor leaving group. Therefore, it is typically first converted into a more reactive intermediate.

  • Demethylation to Hydroxypyrimidine: The synthesis often commences with the acid-catalyzed demethylation of the C4-methoxy group to yield 2-phenylpyrimidin-4-ol. This tautomer exists in equilibrium with its more stable keto form, 2-phenyl-3H-pyrimidin-4-one.

  • Chlorination to a Reactive Intermediate: The resulting hydroxyl group is then transformed into an excellent leaving group—chloride—using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This generates the highly reactive intermediate, 4-chloro-2-phenylpyrimidine.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-chloro atom is now readily displaced by various nucleophiles (e.g., phenoxides, anilines, thiols) to build the final agrochemical structures. This substitution is the pivotal step where molecular diversity is introduced.[5][6]

This strategic pathway allows chemists to leverage a stable and commercially available starting material to access a highly reactive intermediate for divergent synthesis.

General Synthetic Workflow

The following diagram illustrates the central strategy for converting this compound into diverse agrochemical candidates.

G cluster_0 Core Intermediate Generation cluster_1 Divergent Synthesis of Agrochemicals A This compound B 2-Phenylpyrimidin-4-ol A->B  Demethylation  (e.g., HBr, Pyridinium HCl) C 4-Chloro-2-phenylpyrimidine B->C  Chlorination  (e.g., POCl₃) D Aryloxy-pyrimidine (Fungicide) C->D  Nucleophilic Substitution  (ArOH, Base) E Amino-pyrimidine (Herbicide/Fungicide) C->E  Nucleophilic Substitution  (R-NH₂, Base) F Thio-pyrimidine (Acaricide/Insecticide) C->F  Nucleophilic Substitution  (R-SH, Base)

Caption: General workflow for activating this compound.

Application in Fungicide Synthesis

Pyrimidine derivatives are prominent in commercial fungicides, such as pyrimethanil and cyprodinil.[2] A common strategy involves linking a phenylpyrimidine core to a substituted phenoxy group, a method successfully employed to generate novel fungicides with high efficacy against pathogens like Sclerotinia sclerotiorum.[7][8]

Protocol 1: Synthesis of 4-Chloro-2-phenylpyrimidine Intermediate

This protocol details the essential two-step conversion of the starting material into the key chlorinated intermediate.

Step A: Demethylation to 2-Phenylpyrimidin-4-ol

  • Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (18.6 g, 0.1 mol).

  • Reaction: Add 100 mL of 48% hydrobromic acid (HBr).

  • Heating: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The use of strong acid is crucial for cleaving the stable aryl-ether bond. HBr is particularly effective. The reaction progress can be monitored by the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • Neutralization & Isolation: Adjust the pH to ~7 using a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 60 °C. The desired 2-phenylpyrimidin-4-ol is typically obtained as a white solid with >90% yield.

Step B: Chlorination to 4-Chloro-2-phenylpyrimidine

  • Reagents & Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, place the dried 2-phenylpyrimidin-4-ol (17.2 g, 0.1 mol).

  • Reaction: Slowly add phosphorus oxychloride (POCl₃, 75 mL) to the flask at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 mL).

    • Expert Insight: POCl₃ serves as both the reagent and the solvent. The catalytic DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating agent.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring in a well-ventilated fume hood.

    • Safety Precaution: This step is highly exothermic and releases HCl gas. Perform with extreme caution.

  • Extraction: Once the ice has melted, extract the aqueous suspension with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-2-phenylpyrimidine.

Protocol 2: Synthesis of a 6-Aryloxy-4-chloro-2-phenylpyrimidine Analog

This protocol demonstrates the final SNAr step to create a fungicidal candidate, adapted from established methodologies.[7][8]

  • Reagents & Setup: To a stirred solution of a substituted phenol (e.g., 4-chlorophenol, 1.1 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Expert Insight: Anhydrous conditions are critical to prevent hydrolysis of the starting material and product. K₂CO₃ is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.

  • Nucleophile Formation: Stir the suspension at room temperature for 30 minutes.

  • Reaction: Add the 4-chloro-2-phenylpyrimidine (1.0 eq) synthesized in Protocol 1.

  • Heating: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryloxy-4-chloro-2-phenylpyrimidine derivative.

Synthetic Pathway for Fungicide Candidate

Caption: Stepwise synthesis of an aryloxy-pyrimidine fungicide.

Application in Herbicide Synthesis

The pyrimidine core is also integral to herbicides that act on novel biological targets. For instance, recent discoveries have shown that certain compounds can disrupt pyrimidine biosynthesis in plants by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), representing a new mode of action to combat weed resistance.[9][10] The 4-chloro-2-phenylpyrimidine intermediate is an excellent precursor for synthesizing libraries of compounds to screen for such novel herbicidal activities.

Protocol 3: Synthesis of a 4-Anilino-2-phenylpyrimidine Herbicide Candidate
  • Reagents & Setup: In a sealed reaction vessel, dissolve 4-chloro-2-phenylpyrimidine (1.0 eq) and a substituted aniline (e.g., 2,6-diethyl-4-methylaniline, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

    • Expert Insight: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-phenylpyrimidine derivative.

Summary of Synthetic Data

The following table summarizes representative reaction conditions and expected outcomes for the protocols described. Yields are illustrative and may vary based on the specific substrate and scale.

Protocol Starting Material Key Reagents Solvent Temp (°C) Time (h) Product Typical Yield
1A This compound48% HBrWater1206-82-Phenylpyrimidin-4-ol>90%
1B 2-Phenylpyrimidin-4-olPOCl₃, DMF (cat.)POCl₃1104-64-Chloro-2-phenylpyrimidine75-85%
2 4-Chloro-2-phenylpyrimidine4-Chlorophenol, K₂CO₃Acetonitrile828-124-(4-chlorophenoxy)-2-phenylpyrimidine70-80%
3 4-Chloro-2-phenylpyrimidineSubstituted Aniline, DIPEADMF9012-244-Anilino-2-phenylpyrimidine derivative65-75%

Conclusion

This compound serves as an exemplary building block for the synthesis of advanced agrochemical candidates. Through a reliable and scalable activation sequence involving demethylation and chlorination, it provides access to the highly versatile 4-chloro-2-phenylpyrimidine intermediate. This intermediate is amenable to a wide range of nucleophilic substitution reactions, enabling the systematic development of novel fungicides and herbicides. The protocols outlined herein provide a robust framework for researchers in the agrochemical industry to explore new chemical space and develop next-generation crop protection solutions.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.
  • Echemi. This compound for Sale.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-23. Available at: [Link]

  • Matrix Fine Chemicals. This compound | CAS 33630-20-5.
  • Smolecule. Buy this compound | 33630-20-5.
  • Val C. & de la Torre, M. C. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. Available at: [Link]

  • Luo, F., et al. (2023). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 71(5), 2297-2314. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8537. Available at: [Link]

  • National Center for Biotechnology Information. 4-Methoxy-2-phenylpyridine. PubChem Compound Summary for CID 46315027. Available at: [Link].

  • J&K Scientific LLC. 4-Methoxy-2-methylpyrimidine | 7314-65-0.
  • Chen, C., et al. (2021). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 26(21), 6663. Available at: [Link]

  • Deng, X., et al. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega, 5(37), 23996-24004. Available at: [Link]

  • Deng, X., et al. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega, 5(37), 23996-24004. Available at: [Link]

  • Liu, W.-M., et al. (2006). Synthesis and herbicidal activity of 4-pyrazolyl-2-aryloxypyrimidine derivatives. Chinese Journal of Organic Chemistry, 26(11), 1600-1605. Available at: [Link]

  • O'Donovan, R. DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Thesis.
  • Donate, P. M. (2019). Synthesis of New Agrochemicals. IntechOpen. Available at: [Link]

  • Jeschke, P. (2024). Development of novel pyridine-based agrochemicals: A review. Pest Management Science. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2007-2017. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine. Molecules, 27(19), 6632. Available at: [Link]

  • Xuan, T. D., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2309428120. Available at: [Link]

  • Wang, B.-L., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 11(1), 6895. Available at: [Link]

  • Ryabukhin, D. S., et al. (2024). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 29(19), 4723. Available at: [Link]

  • Xuan, T. D., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-2-phenylpyrimidine is a valuable heterocyclic compound, serving as a key building block in the synthesis of various biologically active molecules in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a substituted pyrimidine core, makes it a privileged scaffold in drug discovery. The scalability of the synthesis of this intermediate is crucial for ensuring a reliable and cost-effective supply chain for late-stage drug development and commercial production.

This document provides a comprehensive guide to the experimental setup for the scaled-up synthesis of this compound. It details a two-step synthetic route, commencing with the preparation of the precursor 2-phenylpyrimidin-4-ol, followed by its O-methylation. The protocols are designed with scalability, safety, and robustness in mind, addressing the common challenges associated with large-scale heterocyclic compound synthesis.[2]

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 2-Phenylpyrimidin-4-ol: Condensation of benzamidine with ethyl acetoacetate to form the pyrimidinone core.

  • Step 2: O-Methylation of 2-Phenylpyrimidin-4-ol: Methylation of the hydroxyl group using dimethyl sulfate to yield the final product.

Diagram of the Synthetic Pathway

Synthesis_Pathway Benzamidine Benzamidine Precursor 2-Phenylpyrimidin-4-ol Benzamidine->Precursor Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Precursor FinalProduct This compound Precursor->FinalProduct O-Methylation DMS Dimethyl Sulfate DMS->FinalProduct Base Base (e.g., K2CO3) Base->FinalProduct

Caption: Synthetic route to this compound.

Part 1: Synthesis of 2-Phenylpyrimidin-4-ol (Starting Material)

The synthesis of the key intermediate, 2-phenylpyrimidin-4-ol, is a critical first step. This protocol is based on the classical pyrimidine synthesis through the condensation of an amidine with a β-ketoester.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (for 100g scale)Supplier
Benzamidine hydrochlorideC₇H₈N₂·HCl156.61156.6 g (1.0 mol)Major chemical suppliers
Sodium ethoxideC₂H₅NaO68.0568.1 g (1.0 mol)Major chemical suppliers
Ethyl acetoacetateC₆H₁₀O₃130.14130.1 g (1.0 mol)Major chemical suppliers
EthanolC₂H₅OH46.071.5 LMajor chemical suppliers
Acetic acidCH₃COOH60.05As neededMajor chemical suppliers
Deionized waterH₂O18.02As neededIn-house
Experimental Protocol
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add sodium ethoxide (68.1 g, 1.0 mol) to absolute ethanol (1.0 L).

  • Formation of Benzamidine Free Base: In a separate beaker, dissolve benzamidine hydrochloride (156.6 g, 1.0 mol) in ethanol (500 mL). Slowly add this solution to the sodium ethoxide solution in the reaction flask with stirring. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes at room temperature.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (130.1 g, 1.0 mol) to the reaction mixture through the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Isolation of the Product: Filter the precipitate and wash it with cold ethanol (2 x 100 mL).

  • Purification: Suspend the crude product in deionized water (1 L) and acidify with glacial acetic acid to a pH of 5-6. This will precipitate the 2-phenylpyrimidin-4-ol. Stir for 30 minutes, then filter the solid, wash with deionized water (2 x 200 mL), and dry under vacuum at 60-70 °C to a constant weight.

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: >95% (by HPLC)

Part 2: Scaled-up Synthesis of this compound

This part details the O-methylation of 2-phenylpyrimidin-4-ol using dimethyl sulfate. The use of a phase-transfer catalyst is recommended for larger scales to improve reaction efficiency and facilitate a biphasic system, which can simplify the work-up.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (for 100g scale)Supplier
2-Phenylpyrimidin-4-olC₁₀H₈N₂O172.18100 g (0.58 mol)Prepared in Part 1
Dimethyl sulfate (DMS)(CH₃)₂SO₄126.1380.7 g (0.64 mol, 1.1 eq)Major chemical suppliers
Potassium carbonate (K₂CO₃), anhydrousK₂CO₃138.21119.8 g (0.87 mol, 1.5 eq)Major chemical suppliers
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄NBr322.379.3 g (0.029 mol, 5 mol%)Major chemical suppliers
AcetoneC₃H₆O58.081.0 LMajor chemical suppliers
TolueneC₇H₈92.14500 mLMajor chemical suppliers
Deionized waterH₂O18.02As neededIn-house
Saturated brine solutionNaCl(aq)-As neededIn-house
Sodium sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As neededMajor chemical suppliers
Hazard Analysis and Safety Precautions

Dimethyl sulfate (DMS) is extremely toxic, corrosive, and a suspected carcinogen.[5][6] It is fatal if inhaled and can cause severe burns to the skin and eyes.[5][6] All handling of DMS must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including:

  • Gloves: Nitrile or neoprene gloves (double-gloving is recommended).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respirator: In case of a spill or inadequate ventilation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be available.

Emergency Preparedness:

  • Have a spill kit ready containing an absorbent material and a neutralizing agent (e.g., 5% ammonia solution).

  • Ensure immediate access to an emergency shower and eyewash station.

  • Familiarize yourself with the institutional safety protocols for handling highly toxic chemicals.

Experimental Protocol
  • Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-phenylpyrimidin-4-ol (100 g, 0.58 mol), anhydrous potassium carbonate (119.8 g, 0.87 mol), and tetrabutylammonium bromide (9.3 g, 0.029 mol) to acetone (1.0 L).

  • Addition of Dimethyl Sulfate: Stir the suspension vigorously. Slowly add dimethyl sulfate (80.7 g, 0.64 mol) to the mixture through the dropping funnel over a period of 1 hour. Maintain the temperature of the reaction mixture between 20-25 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 56 °C for acetone) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Reaction Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add 5% aqueous ammonia solution (200 mL) to the reaction mixture to quench any unreacted dimethyl sulfate. Stir for 30 minutes.

  • Extraction: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetone (2 x 100 mL). Combine the filtrates and concentrate under reduced pressure to remove most of the acetone. To the residue, add toluene (500 mL) and deionized water (500 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 200 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 300 mL) and then with saturated brine solution (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography (if necessary):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

Analytical Characterization

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Ethyl acetate/Hexanes (3:7 v/v).

  • Visualization: UV light (254 nm).

  • Expected Rf values: Starting material (2-phenylpyrimidin-4-ol) will be more polar (lower Rf) than the product (this compound).

High-Performance Liquid Chromatography (HPLC): [4][7][8]

ParameterValue
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis of this compound cluster_workup Work-up and Extraction cluster_purification Purification cluster_analysis Analysis A Charge Reactor with 2-Phenylpyrimidin-4-ol, K2CO3, TBAB in Acetone B Slowly Add Dimethyl Sulfate A->B C Reflux for 3-5 hours (Monitor by TLC) B->C D Cool and Quench with 5% Aqueous Ammonia C->D E Filter and Concentrate Acetone D->E F Extract with Toluene and Water E->F G Wash Organic Layer (Water, Brine) F->G H Dry and Concentrate Crude Product G->H I Recrystallization (Ethanol/Isopropanol) H->I J Column Chromatography (if necessary) I->J optional K TLC Analysis J->K M Final Product (>98% Purity) K->M L HPLC Analysis L->M

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the synthetic yield of 4-Methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve higher yields and purity.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. Achieving a high yield of this key intermediate is often hampered by challenges such as incomplete reactions, the formation of byproducts, and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing your synthetic strategy, drawing from established methodologies in heterocyclic chemistry.

A common and effective synthetic route involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between a pyrimidine core and a phenyl group, followed by a nucleophilic substitution to introduce the methoxy group. This guide will focus on optimizing this pathway.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Suzuki-Miyaura Coupling Step

Question: I am experiencing a low yield during the Suzuki-Miyaura coupling of a halogenated pyrimidine with phenylboronic acid. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings involving pyrimidines can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

Possible Causes & Solutions:

  • Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), which can shield the palladium center and mitigate catalyst inhibition.[1] Using a pre-catalyst like XPhos Pd G3 can also ensure efficient formation of the active catalytic species.[2]

  • Poor Substrate Solubility: The reactants, particularly the halogenated pyrimidine, may have limited solubility in the reaction solvent, leading to a sluggish or incomplete reaction.

    • Solution: Experiment with different solvent systems. While toluene and dioxane are common, a mixture of solvents, such as dioxane/water, can improve the solubility of both the organic and inorganic reagents.[3] For highly insoluble substrates, consider using a higher boiling point solvent like DMF, but be mindful of potential side reactions at elevated temperatures.[4]

  • Inefficient Transmetalation: The transfer of the phenyl group from the boronic acid to the palladium center can be a rate-limiting step.

    • Solution: The choice of base is critical. While sodium carbonate is widely used, potassium phosphate (K₃PO₄) can be more effective in promoting transmetalation, especially with less reactive boronic acids.[3] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Side Reactions: Competing reactions such as dehalogenation (hydrodehalogenation) of the starting material or homocoupling of the boronic acid can consume reactants and reduce the yield of the desired product.

    • Solution: Meticulously degas the reaction mixture to remove oxygen, which can promote homocoupling. Optimizing the catalyst loading is also crucial; an excessively high catalyst concentration can sometimes favor side reactions.

Issue 2: Incomplete Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

Question: The reaction of my 2-phenyl-4-chloropyrimidine with sodium methoxide is not going to completion, leaving a significant amount of starting material. How can I drive the reaction forward?

Answer: Incomplete SNAr reactions are often due to insufficient reactivity of the substrate or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity/Basicity: While sodium methoxide is a strong nucleophile, its effectiveness can be influenced by the solvent and temperature.

    • Solution: Ensure you are using anhydrous methanol as the solvent to maintain the reactivity of the methoxide. If the reaction is still sluggish at room temperature, gently heating the mixture can increase the reaction rate.[5] Using a slight excess of sodium methoxide (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Leaving Group Ability: While chlorine is a reasonably good leaving group on an electron-deficient pyrimidine ring, its departure can sometimes be slow.

    • Solution: If you are synthesizing the 2-phenyl-4-halopyrimidine intermediate, consider using the 4-bromo or 4-iodo analogue. These are more reactive towards nucleophilic substitution than the chloro derivative, although they are typically more expensive.[6]

  • Product Inhibition: In some cases, the product can interact with the reactants or intermediates, slowing down the reaction.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a work-up followed by purification of the partially reacted mixture and resubmission of the recovered starting material to the reaction conditions may be necessary.

Issue 3: Formation of Impurities and Purification Challenges

Question: My final product is contaminated with byproducts, and I'm having difficulty purifying it. What are these impurities likely to be and what are the best purification strategies?

Answer: Impurities can arise from side reactions in either the coupling or the methoxylation step. Effective purification is key to obtaining the desired product with high purity.

Common Impurities and Their Origins:

ImpurityLikely Origin
Dehalogenated starting material (2-phenylpyrimidine)Reductive dehalogenation during the Suzuki coupling.
Homocoupled PhenylpyrimidineDimerization of the 2-phenyl-4-halopyrimidine during the Suzuki coupling.
BiphenylHomocoupling of phenylboronic acid during the Suzuki coupling.
Unreacted 2-phenyl-4-halopyrimidineIncomplete SNAr reaction.

Purification Strategies:

  • Flash Column Chromatography: This is a highly effective method for separating the target compound from impurities with different polarities.[7] A solvent system of hexane/ethyl acetate is often a good starting point for elution, with the gradient adjusted based on TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization can be a cost-effective and scalable purification method.[7] Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

Frequently Asked Questions (FAQs)

Q1: Which halogen is best for the 4-position of the pyrimidine ring in the Suzuki-Miyaura coupling?

A1: The reactivity of halogens in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. While iodo- and bromopyrimidines are more reactive and may give higher yields, chloropyrimidines are often more readily available and cost-effective.[6] With modern catalyst systems utilizing bulky, electron-rich ligands, excellent yields can often be achieved even with chloropyrimidines. The choice may therefore depend on a balance of reactivity, cost, and availability.

Q2: What is the optimal temperature for the Suzuki-Miyaura coupling reaction?

A2: The optimal temperature depends on the specific substrates, catalyst, and solvent used. Generally, these reactions are run at elevated temperatures, often between 80-120 °C.[8] It is advisable to start with the conditions reported in the literature for similar substrates and then optimize the temperature based on reaction monitoring (e.g., by TLC or LC-MS).

Q3: Can I use other palladium sources for the Suzuki-Miyaura coupling?

A3: Yes, various palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. However, for challenging substrates like electron-rich or sterically hindered pyrimidines, modern pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) often provide superior results due to their higher activity and stability.[1][2]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques should be used for full characterization. ¹H and ¹³C NMR spectroscopy will confirm the structure, mass spectrometry will verify the molecular weight, and HPLC or GC can be used to determine the purity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

This protocol outlines a general procedure for the synthesis of 2-chloro-4-phenylpyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • XPhos Pd G3 (0.02 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add 2,4-dichloropyrimidine, phenylboronic acid, XPhos Pd G3, and potassium phosphate under an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: Nucleophilic Substitution with Sodium Methoxide

This protocol describes the synthesis of this compound from 2-chloro-4-phenylpyrimidine.

Materials:

  • 2-Chloro-4-phenylpyrimidine (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous Methanol

Procedure:

  • Dissolve 2-chloro-4-phenylpyrimidine in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise at room temperature with stirring.

  • Continue stirring at room temperature or gently heat to 40-50 °C if the reaction is slow.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Step Which step has low yield? Start->Step Suzuki Suzuki-Miyaura Coupling Step->Suzuki Coupling SNAr SNAr Methoxylation Step->SNAr Methoxylation Suzuki_Cause Potential Causes? Suzuki->Suzuki_Cause SNAr_Cause Potential Causes? SNAr->SNAr_Cause Cat_Inactivation Catalyst Inactivation Suzuki_Cause->Cat_Inactivation Catalyst Solubility Poor Solubility Suzuki_Cause->Solubility Solubility Base_Issue Ineffective Base Suzuki_Cause->Base_Issue Base Cat_Solution Use Bulky Ligand (e.g., XPhos) Cat_Inactivation->Cat_Solution Sol_Solution Try Dioxane/Water or other solvents Solubility->Sol_Solution Base_Solution Use K3PO4 (finely ground) Base_Issue->Base_Solution Incomplete Incomplete Reaction SNAr_Cause->Incomplete Incomplete_Solution Increase Temperature Use excess NaOMe Ensure anhydrous conditions Incomplete->Incomplete_Solution

Caption: A decision tree to diagnose and resolve low yield issues.

Synthetic Pathway Overview

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: SNAr Methoxylation SM1 2,4-Dichloropyrimidine Reaction1 Pd Catalyst (XPhos Pd G3) Base (K3PO4) Dioxane/Water, 90-100°C SM1->Reaction1 SM2 Phenylboronic Acid SM2->Reaction1 Intermediate 2-Chloro-4-phenylpyrimidine Reaction1->Intermediate Reaction2 Sodium Methoxide Anhydrous Methanol RT to 50°C Intermediate->Reaction2 Product This compound Reaction2->Product

Caption: The two-step synthetic route to the target molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Smolecule. (2023). Buy this compound.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

Sources

Common side reactions in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of these vital heterocyclic scaffolds. Here, we address common side reactions, low yields, and purification difficulties through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs): General Pyrimidine Synthesis

This section covers overarching issues applicable to various synthetic routes for pyrimidines.

Q1: My pyrimidine synthesis works well on a small scale, but the yield dropped significantly when I tried to scale up. What's happening?

A1: This is a classic challenge in process chemistry, often rooted in physical rather than chemical phenomena. A drop in yield during scale-up can be attributed to several factors that are less pronounced at the lab scale.[1]

  • Mass and Heat Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration. This can accelerate side reactions or cause product degradation. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[1]

  • Exotherm Control: Many pyrimidine syntheses are exothermic. What is a minor temperature increase in a 100 mL flask can become a dangerous, runaway reaction in a 20 L reactor, leading to a different product profile.[1]

  • Reagent Addition: The rate of addition for reagents becomes critical at a larger scale. A slow, controlled addition is often necessary to manage the reaction exotherm and maintain optimal stoichiometry at the reaction front.[1]

  • Purity of Raw Materials: The impact of impurities in starting materials is magnified at a larger scale. An impurity that was negligible in a 1g reaction can now inhibit the catalyst or promote side reactions in a 1kg batch.[1]

Troubleshooting Steps:

  • Re-optimize Conditions: Do not assume lab-scale conditions will translate directly. Re-evaluate parameters like temperature, concentration, and catalyst loading at the intended scale.

  • Engineer for Control: Implement controlled, slow addition of key reagents. Ensure the reactor's stirring and cooling systems are adequate to maintain homogeneity and the target temperature.[1]

  • Qualify Starting Materials: Perform rigorous quality control on all starting materials and solvents to ensure consistency between batches.

Q2: I'm observing multiple spots on my TLC, and the desired product is difficult to isolate. What are some general strategies?

A2: A complex reaction mixture points to competing reaction pathways or product degradation. The first step is to identify the major byproducts.

  • Self-Condensation: Reactants like 1,3-dicarbonyl compounds or amidines can react with themselves, especially under strong basic or thermal conditions.[2]

  • Hydrolysis: The presence of water, even in trace amounts, can hydrolyze sensitive intermediates or starting materials, particularly amidines and Pinner salts.[2][3]

  • Incomplete Cyclization: The reaction may stall at an open-chain intermediate, which may have similar polarity to your product, complicating purification.[2][4]

Troubleshooting Workflow:

Below is a general workflow for diagnosing and resolving issues in pyrimidine synthesis.

G cluster_causes Potential Root Causes cluster_actions Corrective Actions start Problem Encountered (Low Yield / Impurities) analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Byproducts analyze->identify purity Starting Material Purity? identify->purity Unknown impurities present conditions Reaction Conditions Suboptimal? identify->conditions Known side products observed stoich Incorrect Stoichiometry? identify->stoich Excess starting material purify_sm Purify/Re-qualify Starting Materials purity->purify_sm optimize_cond Optimize Temp, Time, Solvent, Catalyst conditions->optimize_cond optimize_stoich Adjust Reactant Ratios stoich->optimize_stoich rerun Re-run Reaction & Monitor purify_sm->rerun optimize_cond->rerun optimize_stoich->rerun rerun->analyze Iterate

Caption: General troubleshooting workflow for pyrimidine synthesis.

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of dihydropyrimidinones (DHPMs). However, its simplicity can be deceptive, and several side reactions are common.

Q3: My Biginelli reaction produced a highly fluorescent, yellow byproduct. What is it, and how do I get rid of it?

A3: This is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3][4] This side reaction becomes dominant under certain conditions, especially at elevated temperatures.

  • Causality (Mechanism): The Hantzsch pathway competes directly with the Biginelli pathway. At higher temperatures, the urea (or thiourea) can decompose to generate ammonia. This ammonia then participates in a reaction with two equivalents of the β-ketoester and one equivalent of the aldehyde to form the DHP, completely bypassing the desired DHPM formation.[3][4]

G Ald Aldehyde (1 eq) HighT High Temp (>80°C) Ald->HighT LowT Low Temp (~60°C) Ald->LowT Keto β-Ketoester Keto->LowT Urea Urea (1.5 eq) Urea->HighT Urea->LowT Ammonia Ammonia (from Urea decomp.) HighT->Ammonia Hantzsch Hantzsch DHP (Fluorescent Byproduct) HighT->Hantzsch Hantzsch Pathway DHPM Desired DHPM Product LowT->DHPM Biginelli Pathway Ammonia->HighT Keto_2 β-Ketoester (2 eq) Keto_2->HighT

Caption: Competing Biginelli and Hantzsch reaction pathways.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Lowering the reaction temperature (e.g., to 60-80°C) significantly disfavors urea decomposition and the Hantzsch pathway.[4]

  • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence selectivity. Some modern catalysts are designed to operate efficiently at lower temperatures, minimizing byproduct formation.[2]

  • Order of Addition: In some systems, adding the urea last to the pre-mixed aldehyde and β-ketoester can reduce its residence time at high temperatures, minimizing decomposition.[4]

Reaction Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are illustrative and vary with substrates and catalysts. Data adapted from BenchChem.[4]

Q4: My yield is low, and I've isolated an intermediate that hasn't cyclized. How can I drive the reaction to completion?

A4: The presence of an open-chain ureide intermediate is a common cause of low yields. This indicates that the initial condensation steps are occurring, but the final cyclization and dehydration are sluggish.[5]

  • Causality: The cyclization step requires activation of a carbonyl group for intramolecular attack by the urea nitrogen, followed by dehydration. This step can be slow due to steric hindrance or insufficient electrophilicity of the carbonyl.

Troubleshooting Steps:

  • Catalyst Check: Ensure your acid catalyst is active and present in a sufficient amount. For Brønsted acids like HCl, confirm the concentration. For Lewis acids, ensure they are not deactivated by moisture.[3][4]

  • Increase Reaction Time/Temperature: While high temperatures can cause side reactions (see Q3), a moderate increase in temperature or extending the reaction time may be necessary to overcome the activation energy for cyclization. Monitor progress carefully by TLC.[3][4]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, other solvents like dioxane, or even solvent-free conditions, have been shown to improve yields for specific substrates.[3]

Troubleshooting Guide 2: The Pinner Synthesis

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is versatile but highly sensitive to reaction conditions.

Q5: My Pinner synthesis is giving a complex mixture with very low yield of the pyrimidine. What are the most common side reactions?

A5: The Pinner synthesis is notoriously prone to side reactions if not performed under strict conditions. The most likely culprits are hydrolysis of intermediates and self-condensation of starting materials.[3][4]

  • Hydrolysis of Intermediates: The key intermediate, an imidate salt (often called a Pinner salt), is extremely sensitive to water. Hydrolysis will cleave this intermediate, preventing cyclization and forming esters or amides as byproducts.[5]

  • Amidine Instability: Amidines can be hygroscopic and hydrolyze back to the corresponding amide if exposed to moisture. They can also self-condense under strongly basic conditions to form triazines.[2][3]

  • Dicarbonyl Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, especially in the presence of a base.[4]

G start Low Yield in Pinner Synthesis q1 Are conditions strictly anhydrous? start->q1 q2 Is the amidine pure and fresh? q1->q2 Yes a1 Action: Use oven-dried glassware, anhydrous solvents, inert atmosphere (N2/Ar). Consider using dry HCl gas. q1->a1 No q3 Is cyclization incomplete? q2->q3 Yes a2 Action: Use freshly prepared or purified amidine hydrochloride. Avoid prolonged exposure to air. q2->a2 No a3 Action: Increase reaction time/temp moderately. Ensure proper acid/base catalyst is used to promote cyclization. q3->a3 Yes success Improved Yield q3->success No

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

Protocol: General Procedure for the Pinner Synthesis with Minimized Side Reactions

This protocol emphasizes the critical parameters needed for a successful Pinner synthesis.[4][5]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous Ethanol (as solvent)

  • Oven-dried round-bottom flask with reflux condenser and nitrogen/argon inlet

Procedure:

  • Setup: Assemble the oven-dried glassware under an inert atmosphere.

  • Amidine Free-Basing: To the flask, add the amidine hydrochloride (1.1 eq) and anhydrous ethanol. Stir to form a suspension.

  • Carefully add sodium ethoxide (1.1 eq) to the suspension. Stir at room temperature for 30 minutes to generate the free amidine base in situ.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. Reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the mixture to room temperature. Neutralize carefully with dilute aqueous acid (e.g., 1M HCl).

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.[6]

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. (URL: )
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
  • Side-product formation in pyrimidine ring synthesis and mitig
  • addressing challenges in the scale-up synthesis of pyrimidine compounds - Benchchem. (URL: )
  • overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: )

Sources

Technical Support Center: Purification of 4-Methoxy-2-phenylpyrimidine & Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methoxy-2-phenylpyrimidine and its synthetic intermediates. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to resolve complex purification hurdles. This document is built from field-proven insights and established scientific literature to ensure you achieve your desired purity, yield, and scalability.

Purification Strategy Overview

The successful isolation of high-purity this compound hinges on a systematic approach to removing a predictable set of impurities. These typically include unreacted starting materials, isomeric byproducts, and reagents from ancillary steps. The following workflow provides a general strategic framework.

G crude Crude Reaction Mixture workup Aqueous Work-up (Quench & Extraction) crude->workup Remove inorganic salts & water-soluble reagents recryst Primary Purification (Recrystallization) workup->recryst Remove bulk impurities analysis1 Purity Assessment (TLC, HPLC, NMR) recryst->analysis1 chrom Secondary Purification (Column Chromatography) analysis1->chrom Purity Goal Not Met (e.g., isomers present) product Pure Product (>99%) analysis1->product Purity Goal Met analysis2 Final Purity Verification chrom->analysis2 analysis2->product Purity Goal Met fail < 99% Purity analysis2->fail

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification process in a question-and-answer format.

Issue 1: Persistent Starting Material Contamination

Question: My post-recrystallization product is still contaminated with benzamidine hydrochloride. How can I remove this highly polar impurity?

Answer: This is a classic challenge stemming from the high water solubility and basicity of benzamidine. Standard recrystallization is often inefficient at removing it completely.

  • Causality: Benzamidine hydrochloride is an amine salt, making it highly polar and possessing a charged guanidinium-like group. During work-up, if the pH is not carefully controlled, it can partition into the organic layer or co-precipitate with your less polar product.

  • Recommended Solution: pH-Selective Extraction: Before your primary purification step, a liquid-liquid extraction tailored to the pKa of benzamidine is highly effective.

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a mildly basic aqueous solution, such as 5% sodium bicarbonate (NaHCO₃). This deprotonates the benzamidine hydrochloride to its free base form.

    • The benzamidine free base is significantly less water-soluble and will remain in the organic layer.

    • Crucially , now wash the organic layer with a dilute acid solution, like 1M HCl. This will protonate the benzamidine free base, making it highly water-soluble and pulling it into the aqueous layer. Your neutral pyrimidine product will remain in the organic phase.[1]

    • Wash the organic layer with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before proceeding to recrystallization. This multi-step wash exploits the amphoteric nature of the starting material for efficient removal.

Issue 2: Isomeric Impurities and Co-elution

Question: I have an impurity with the same mass as my product that co-elutes during silica gel chromatography. How can I separate what I suspect is an isomer?

Answer: This is a frequent and difficult problem, often involving positional isomers (e.g., N-methoxy vs. O-methoxy) or other structural isomers formed during synthesis. Standard silica gel, which separates primarily based on polarity, is often insufficient for compounds with very similar polarities.[2]

  • Causality: Isomers possess identical molecular weights and often have very similar polarities and solubility profiles, making them difficult to resolve by conventional methods. The key is to exploit more subtle differences in their electronic and steric properties.

  • Recommended Solution: Alternative Chromatography Techniques:

    • Utilize π-π Interactions: For aromatic compounds like this, a stationary phase capable of π-π interactions can provide the necessary selectivity. Columns packed with a phenyl- or pentafluorophenyl (PFP)-bonded silica are excellent choices.[3][4] The electron-rich phenyl ring of your product and the electron-deficient ring of an impurity (or vice-versa) will interact differently with the stationary phase, enabling separation.

    • Optimize the Mobile Phase: A systematic approach to solvent selection is critical. Create a solvent system with a non-polar component (e.g., Hexane or Heptane) and a more polar component (e.g., Ethyl Acetate or Acetone). Run a gradient elution first to identify the approximate solvent composition needed for elution. Then, fine-tune with isocratic runs, adjusting the ratio in small increments (e.g., 1-2%) to maximize resolution.

    • Consider Temperature: Sometimes, running the column at a slightly elevated or reduced temperature can alter the interaction kinetics and improve separation, though this is a more advanced technique.

Parameter Standard Silica Column Phenyl-Bonded Column Rationale for Isomer Separation
Stationary Phase Silica Gel (Si-OH)Phenyl-groups bonded to silicaIntroduces π-π interactions as a secondary separation mechanism.[3]
Primary Interaction Polar (H-bonding, dipole-dipole)Hydrophobic and π-π interactionsExploits differences in aromatic ring electronics.
Typical Mobile Phase Hexane/Ethyl AcetateHexane/Ethyl Acetate or Toluene/AcetoneToluene can enhance π-π interactions with the stationary phase.
Best For Separating compounds of differing polarity.Separating positional isomers, aromatic compounds.[5]
Issue 3: Low Yield or "Oiling Out" During Recrystallization

Question: When I try to recrystallize my crude this compound, it either crashes out of solution too quickly with low purity, or it forms an oil instead of crystals. What am I doing wrong?

Answer: "Oiling out" and rapid precipitation are common crystallization problems, especially with organic compounds that have melting points close to the boiling point of the solvent.[6]

  • Causality: Oiling out occurs when the compound's solubility limit is reached at a temperature above its melting point. Instead of crystallizing, it comes out of solution as a liquid phase. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of purification.[6]

  • Recommended Solution: Systematic Solvent Screening and Technique Refinement:

    • Find the Right Solvent System: The ideal solvent dissolves the compound well when hot but poorly when cold.[7] Test small batches in various solvents (e.g., isopropanol, ethanol, acetonitrile, toluene, or mixtures like ethanol/water).

    • To Prevent Oiling Out:

      • Add slightly more hot solvent than the minimum required for dissolution. This keeps the compound soluble to a lower temperature before precipitation begins.

      • Cool the solution very slowly. Allow it to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Rapid cooling is a primary cause of oiling out.

      • If it still oils out, reheat the solution until clear, add more of the "good" solvent, and cool slowly again.

    • To Prevent Crashing Out: Use a solvent system where the solubility gradient is less steep. A mixed-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy, then clarifying with a drop of ethanol) can provide finer control over the supersaturation rate.[8]

G start Impure Product impurity_type What is the main impurity? start->impurity_type polar_sm Polar Starting Material (e.g., Benzamidine HCl) impurity_type->polar_sm Check TLC/NMR for starting material signals isomer Isomer / Same MW Impurity impurity_type->isomer Check LC-MS for identical mass baseline Baseline / Tarry Material impurity_type->baseline Visual observation of colored, immobile material solution_polar Perform Acid-Base Aqueous Wash polar_sm->solution_polar solution_isomer Use Chromatography with π-π Interaction Column (e.g., Phenyl, PFP) isomer->solution_isomer solution_baseline Perform Charcoal Treatment Followed by Recrystallization baseline->solution_baseline

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in de novo pyrimidine biosynthesis experiments. My approach is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here, I address the most common initial questions and concerns that arise when experiments do not go as planned.

Question: My overall pyrimidine synthesis reaction has a low yield. Where do I start troubleshooting?

  • Assess Reagent and Substrate Integrity: The stability of your starting materials is paramount. Key substrates like carbamoyl phosphate and phosphoribosyl pyrophosphate (PRPP) are notoriously unstable.

  • Verify Enzyme Activity: Each enzyme in the pathway (CPSII, ATCase, DHODH, etc.) has specific optimal conditions. A bottleneck at any one of these enzymatic steps will halt the entire process.

  • Analyze for Intermediate Accumulation: The buildup of a specific intermediate is a strong indicator of which enzymatic step is failing.

This guide will walk you through each of these diagnostic stages in detail.

Question: I suspect an issue with one of my enzymes. How can I confirm this?

Answer: The best way to confirm the activity of a specific enzyme is to perform an individual, uncoupled enzyme assay. This isolates the enzyme from the rest of the pathway, allowing you to measure its activity directly. For example, you can assay Aspartate Transcarbamoylase (ATCase) activity by monitoring the conversion of aspartate and carbamoyl phosphate to N-carbamoyl-L-aspartate.[1][2] If the individual enzyme shows low activity under optimal conditions, you may have an issue with enzyme purity, concentration, or storage.

Question: Could my buffer or other reaction components be inhibiting the synthesis?

Answer: Absolutely. Many common laboratory reagents can interfere with enzymatic activity. For instance, some buffers can chelate essential metal ions, while high concentrations of salts can disrupt protein folding and function.[3] It is crucial to use a buffer system that is compatible with all enzymes in your pathway and to be mindful of the final concentration of all additives in your reaction mixture. Always start with the recommended buffer system for your specific enzymes and introduce changes one at a time.

Section 2: The Troubleshooting Workflow: A Step-by-Step Guide

When faced with low conversion rates, a structured approach is the most efficient way to identify the root cause. The following workflow is designed to guide you through a logical sequence of diagnostic checks.

Step 1: Reagent and Substrate Quality Control

The integrity of your starting materials is the foundation of a successful experiment. Many of the substrates in pyrimidine synthesis are labile.

Protocol 1: Verifying Substrate Integrity

  • Carbamoyl Phosphate: This is a highly unstable intermediate.[4]

    • Best Practice: Prepare fresh solutions of carbamoyl phosphate for each experiment. Avoid repeated freeze-thaw cycles.

    • Troubleshooting: If you suspect degradation, consider using a commercially available, stabilized formulation or synthesizing it immediately prior to use.

  • Phosphoribosyl Pyrophosphate (PRPP): PRPP is also prone to hydrolysis.[5][6]

    • Best Practice: Store PRPP solutions at -80°C in small aliquots to minimize freeze-thaw cycles.

    • Troubleshooting: If you suspect your PRPP has degraded, you can test its activity in a control reaction with an enzyme you know is active and requires PRPP, such as a phosphoribosyltransferase from a different pathway.

  • ATP and other Nucleotides:

    • Best Practice: Ensure your ATP stock solution is neutralized to pH 7.0-7.5. Acidic ATP solutions will degrade upon storage. Store in aliquots at -20°C or -80°C.

    • Troubleshooting: If you suspect ATP degradation, you can verify its concentration and purity using HPLC.

ReagentStorage ConditionsCommon Issues and Solutions
Carbamoyl PhosphateFreshly prepared or stored at -80°CHighly unstable. Solution: Prepare fresh for each experiment or use a stabilized commercial source.
PRPP-80°C in small aliquotsProne to hydrolysis. Solution: Minimize freeze-thaw cycles. Test with a known active enzyme if degradation is suspected.
ATPNeutralized solution (pH 7.0-7.5) at -20°C/-80°CAcid-catalyzed hydrolysis. Solution: Ensure proper pH of stock solutions. Verify concentration and purity by HPLC if necessary.
Glutamine-20°CDeamidation over time in solution. Solution: Prepare fresh solutions and do not store for extended periods at 4°C.
Step 2: Pinpointing the Enzymatic Bottleneck

If you have confirmed the quality of your substrates, the next step is to identify which enzyme in the pathway is underperforming.

Workflow for Identifying the Problematic Enzyme:

Troubleshooting_Workflow start Low Final Product Yield check_intermediates Analyze Reaction Mixture for Intermediates (HPLC-MS/MS) start->check_intermediates no_intermediates No Intermediates Detected check_intermediates->no_intermediates Yes intermediate_accumulates Specific Intermediate Accumulates check_intermediates->intermediate_accumulates No cpsii_problem Problem with Carbamoyl Phosphate Synthetase II (CPSII) no_intermediates->cpsii_problem atcase_problem Problem with Aspartate Transcarbamoylase (ATCase) intermediate_accumulates->atcase_problem Carbamoyl Aspartate Accumulates dhodh_problem Problem with Dihydroorotate Dehydrogenase (DHODH) intermediate_accumulates->dhodh_problem Dihydroorotate Accumulates further_enzymes Problem with Downstream Enzymes (e.g., UMPS) intermediate_accumulates->further_enzymes Orotate Accumulates

Caption: Troubleshooting workflow for identifying the enzymatic bottleneck.

Protocol 2: Analysis of Intermediates by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for identifying and quantifying the small molecule intermediates in the pyrimidine synthesis pathway.[7][8][9]

  • Sample Preparation: At various time points in your reaction, quench a small aliquot of the reaction mixture by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the enzymes. Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by reverse-phase HPLC-MS/MS.

  • Interpretation: Compare the metabolite profile of your reaction to a control reaction. A significant accumulation of an intermediate (e.g., carbamoyl aspartate, dihydroorotate) points to a deficiency in the subsequent enzymatic step.

Step 3: Optimizing Individual Enzyme Assays

Once you have identified a potential enzymatic bottleneck, you will need to optimize the conditions for that specific enzyme.

Carbamoyl Phosphate Synthetase II (CPSII)

CPSII catalyzes the first committed step in de novo pyrimidine synthesis and is a critical point of regulation.[10][11]

  • Common Issues:

    • Feedback Inhibition: CPSII is allosterically inhibited by the downstream products UTP and UDP.[11][12] If these products are not consumed by subsequent reactions, they can accumulate and shut down the pathway.

    • Sub-optimal Activator Concentration: CPSII is activated by ATP and PRPP.[12][13] Ensure these are present at optimal concentrations.

    • pH and Temperature: The optimal pH and temperature can vary depending on the source of the enzyme. A typical starting point is pH 7.4-8.0 and 37°C.

Aspartate Transcarbamoylase (ATCase)

ATCase is also a key regulatory enzyme, particularly in bacteria.[1][2]

  • Common Issues:

    • Allosteric Regulation: ATCase is inhibited by CTP and activated by ATP.[1][14] The balance of these nucleotides can significantly impact its activity.

    • Substrate Concentration: Ensure that both carbamoyl phosphate and aspartate are present at concentrations at or above their Km values for the enzyme. The optimal pH is generally between 8.0 and 9.5.[14][15]

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme and can be a point of failure if the reaction environment is not suitable.[16]

  • Common Issues:

    • Cofactor Availability: DHODH requires a suitable electron acceptor, which can vary between species (e.g., NAD+, quinones). Ensure the correct cofactor is present.

    • Inhibitors: Several known drugs, such as Brequinar and Leflunomide, are potent inhibitors of DHODH and can be useful as controls in your experiments.[17][18]

    • Assay Conditions: The optimal pH for DHODH is typically around 8.0.[16]

Section 3: Signaling Pathways and Regulatory Networks

The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. Understanding this regulation is key to troubleshooting.

Regulatory_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_regulators Allosteric Regulators CPSII Carbamoyl Phosphate Synthetase II (CPSII) ATCase Aspartate Transcarbamoylase (ATCase) CPSII->ATCase DHODH Dihydroorotate Dehydrogenase (DHODH) ATCase->DHODH UMPS UMP Synthase DHODH->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP ATP ATP ATP->CPSII + ATP->ATCase + PRPP PRPP PRPP->CPSII + UTP_reg UTP UTP_reg->CPSII - CTP_reg CTP CTP_reg->ATCase -

Caption: Allosteric regulation of the de novo pyrimidine synthesis pathway.

This diagram illustrates the key points of allosteric regulation. High levels of ATP and PRPP, which signal high energy and an abundance of precursor molecules, activate CPSII and ATCase. Conversely, high levels of the end-products UTP and CTP provide negative feedback, inhibiting these enzymes to prevent overproduction of pyrimidines.

References

  • Biegala, I. C., & Bergeron, J. Y. (2000). Optimal assay conditions for aspartate transcarbamylase (ATCase) activity in mesozooplankton. Journal of Plankton Research, 22(8), 1577-1592.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Retrieved from [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Cisneros, J. A., Tondi, D., & Shoichet, B. K. (2007). Dissecting Enzyme Regulation by Multiple Allosteric Effectors: Nucleotide Regulation of Aspartate Transcarbamoylase. Biochemistry, 46(45), 13036–13045.
  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Illanes, A. (Ed.). (2008). Enzyme biocatalysis: principles and applications. Springer Science & Business Media.
  • Almac. (2016). Case Studies Illustrating a Science and Risk-Based Approach to Ensuring Drug Quality When Using Enzymes in the Manufacture of APIs.
  • Nakano, M., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific reports, 7(1), 40431.
  • Feijoo, G. (2008). Study Cases of Enzymatic Processes.
  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 237–242.
  • Schröder, M., et al. (2005). Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. Plant Physiology, 138(4), 1936–1948.
  • Wikipedia contributors. (2024, January 10). Enzyme. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 50(12), 2236-2244.
  • Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]

  • Weyler, W. (2002). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 9(21), 1941–1961.
  • Schwartz, P. A. (2017). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
  • Wawer, M. J., et al. (2019). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 835-844.
  • University of Groningen. (n.d.). Allosteric inhibitors of aspartate transcarbamoylase: targeting pyrimidine biosynthesis to address multi-drug resistance in malaria.
  • Asano, Y. (2012). Strategies for discovery and improvement of enzyme function: state of the art and opportunities. Journal of biotechnology, 162(2-3), 210–218.
  • Allegra, S., et al. (2023). Optimized MS/MS settings of pyrimidines and related metabolites. Clinica chimica acta; international journal of clinical chemistry, 547, 117462.
  • Sanderlin, A., & Creamer, K. (n.d.). E. coli Aspartate Transcarbamoylase (ATCase). Biology Department, Davidson College.
  • Proteopedia. (2016, January 27). Aspartate Transcarbamoylase (ATCase). Retrieved from [Link]

  • CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Pyrimidine synthesis – Knowledge and References. Retrieved from [Link]

  • Carrey, E. A. (1992). Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction. The Biochemical journal, 285(Pt 3), 683–688.
  • Fox, B. A., & Bzik, D. J. (2002). Genetic identification of essential indels and domains in carbamoyl phosphate synthetase II of Toxoplasma gondii. The Journal of biological chemistry, 277(35), 31657–31666.
  • Varghese, R. T., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS biology, 19(11), e3001453.
  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and molecular biology reviews : MMBR, 81(1), e00049-16.
  • Sato, A., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer science, 114(9), 3749–3761.
  • Thoden, J. B., et al. (1997). Structure of carbamoyl phosphate synthetase: a journey of 96 A from substrate to product. Biochemistry, 36(21), 6305–6316.
  • Reddit. (2016). Zanki errata? - Is Carbamoyl phosphate synthetase II inhibited via negative feedback by UTP or UMP? [Online forum post]. r/medicalschoolanki.
  • Wikipedia contributors. (2023, December 14). Carbamoyl phosphate synthetase II. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Biological Chemistry II Key Term. (n.d.).
  • Moffatt, B. A., & Ashihara, H. (2002). Pyrimidine Nucleotide Biosynthesis De Novo. In The Arabidopsis Book. American Society of Plant Biologists.
  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. Microbiology and Molecular Biology Reviews, 81(1), e00049-16.

Sources

Technical Support Center: Purification of Crude 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxy-2-phenylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address specific issues you might face during your experiments. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the likely impurities in my crude this compound?

Answer: The nature and quantity of impurities are highly dependent on the synthetic route employed. However, common impurities can be broadly categorized:

  • Starting Materials: Unreacted precursors from the synthesis are a primary source of contamination.

  • By-products: Side reactions can lead to the formation of structurally related pyrimidines or other undesired compounds. For instance, in syntheses involving cyclization reactions, isomeric pyrimidines can be formed.[1]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up can also be present.[2] For example, if dimethylformamide (DMF) is used as a solvent at high temperatures, its pyrolysis can introduce impurities.[3]

  • Degradation Products: The desired product itself may degrade under certain conditions (e.g., harsh pH, high temperature), leading to impurities.[4]

A thorough understanding of your specific synthetic pathway is crucial for predicting the most likely impurities.[2]

FAQ 2: I have a solid crude product. Which purification method should I try first?

Answer: For solid crude products, recrystallization is often the most straightforward and cost-effective initial purification technique.[5] It is particularly effective at removing small amounts of impurities from a large amount of the desired compound.

The success of recrystallization hinges on selecting an appropriate solvent or solvent system. An ideal solvent will dissolve the this compound well at an elevated temperature but poorly at room or lower temperatures.[6]

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[5]

Step-by-Step Recrystallization Procedure:
  • Solvent Screening: The selection of a suitable solvent is the most critical step.[7]

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at both room temperature and at the solvent's boiling point.[8][9]

    • A good solvent will show high solubility at elevated temperatures and low solubility at cooler temperatures.[10]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Using excess solvent will reduce your final yield.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[6]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing:

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[8]

Troubleshooting Recrystallization:
Issue Potential Cause Troubleshooting Step Expected Outcome
No crystals form upon cooling. Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod to induce crystallization.[6]Initiation of crystal formation.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) and allow it to cool slowly.[9]Formation of solid crystals instead of an oil.
The final yield is low. Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[6]Increased recovery of the purified product.
The crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6]Formation of colorless or less colored crystals.
Protocol 2: Purification by Column Chromatography

When recrystallization is ineffective, particularly for separating compounds with similar polarities, flash column chromatography is a highly effective alternative.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[11]

Visualizing the Workflow: Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC 1. TLC Analysis (Solvent System Selection) Column_Packing 2. Column Packing (Silica Gel Slurry) TLC->Column_Packing Determines Eluent Sample_Prep 3. Sample Preparation (Dissolve/Dry Load) Column_Packing->Sample_Prep Elution 4. Elution (Mobile Phase Flow) Sample_Prep->Elution Collection 5. Fraction Collection Elution->Collection Fraction_Analysis 6. Fraction Analysis (TLC) Collection->Fraction_Analysis Solvent_Removal 7. Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Combine Pure Fractions

Caption: Workflow for purification by column chromatography.

Step-by-Step Column Chromatography Procedure:
  • Solvent System Selection (TLC):

    • Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent).[11]

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.[8]

    • Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[8]

  • Column Packing:

    • Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading") and add this to the top of the column.[8]

  • Elution and Fraction Collection:

    • Pass the eluent through the column and collect the eluate in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography:
Issue Potential Cause Troubleshooting Step Expected Outcome
Poor separation of spots on TLC. The polarity of the solvent system is too high or too low.Adjust the ratio of the polar and non-polar solvents in the mobile phase.[11]Better separation between the product and impurities.
The compound does not move from the baseline on the TLC plate. The compound is highly polar and strongly adsorbed to the silica gel.Increase the polarity of the mobile phase, for instance, by adding methanol. For very basic pyrimidines, adding a small amount of ammonia in methanol can improve mobility.[11]Movement of the compound from the baseline.
Cracks appear in the silica gel bed. The column was allowed to run dry.Ensure the top of the silica gel is always covered with the eluent.A uniform column bed and consistent separation.
Protocol 3: Purification by Acid-Base Extraction

If your crude product contains acidic or basic impurities, acid-base extraction is a simple and effective purification method.[12] This technique relies on the differential solubility of the neutral compound and its ionic salt form in immiscible organic and aqueous phases.[13] Since this compound is a weakly basic compound, this method can be used to separate it from neutral and acidic impurities.

Visualizing the Logic: Acid-Base Extraction

G Start Crude Product (in Organic Solvent) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: Neutral & Acidic Impurities Separate1->Organic1 Impurities Remain Aqueous1 Aqueous Layer: Protonated this compound Separate1->Aqueous1 Product Extracts Add_Base Add Aqueous Base (e.g., 1M NaOH) to Aqueous Layer Aqueous1->Add_Base Separate2 Extract with Organic Solvent Add_Base->Separate2 Aqueous2 Aqueous Layer: (Inorganic Salts) Separate2->Aqueous2 Organic2 Organic Layer: Pure this compound Separate2->Organic2 Product is Recovered

Caption: Logical flow of purification by acid-base extraction.

Step-by-Step Acid-Base Extraction Procedure:
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).[12]

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated, water-soluble salt of this compound will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[14]

  • Separation:

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Basification and Re-extraction:

    • Combine the aqueous extracts.

    • Slowly add a dilute aqueous base (e.g., 1 M NaOH) to the combined aqueous extracts until the solution is basic (check with pH paper). This will deprotonate the pyrimidine, making it insoluble in water.[15]

    • Add a fresh portion of the organic solvent and shake to extract the neutral this compound back into the organic layer.[15]

  • Drying and Solvent Removal:

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent by rotary evaporation to yield the purified product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved from [Link]

  • Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Confluence. (n.d.). Acid and Base Extraction.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Strategies to minimize impurities in 4-Methoxy-2,3,5-trimethylpyridine reactions.
  • ResearchGate. (n.d.). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Retrieved from [Link]

  • Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
  • Pharmaceutical Technology. (n.d.). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Benchchem. (n.d.). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
  • Benchchem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing functionalized pyrimidines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of pyrimidines, offering potential causes and actionable solutions.

Issue 1: Low to No Conversion

You're setting up a Suzuki-Miyaura or Buchwald-Hartwig reaction with a halopyrimidine, but the starting material remains largely unreacted.

Potential Cause Explanation & Troubleshooting Steps
Poor Catalyst Activity The choice of palladium source and ligand is critical. For less reactive chloro-pyrimidines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][3] Solution: Employ more active, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][5] Consider using pre-formed palladium catalysts (palladacycles) for more reliable activation.[4]
Inadequate Base The base plays a crucial role in the catalytic cycle. For Suzuki reactions, bases like K₂CO₃ or K₃PO₄ are common.[2][6] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu or LiHMDS is often required.[4][7] Solution: Screen different bases. For sensitive substrates, a weaker base might be necessary, but this often requires a more active catalyst system and higher temperatures.[4]
Unstable Boronic Acid/Ester Pyrimidine boronic acids can be prone to protodeboronation, especially under basic conditions.[1] Solution: Use the corresponding boronic ester (e.g., pinacol ester) for increased stability.[8][9] Alternatively, employ a slow-release strategy using MIDA boronates.[8]
Reaction Temperature Too Low Oxidative addition of the C-X bond to the palladium center can be slow, particularly for chlorides, and often requires thermal energy. Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C for challenging couplings.
Inhibiting Functional Groups The presence of certain functional groups on the pyrimidine or coupling partner, such as unprotected amines, can coordinate to the palladium catalyst and inhibit its activity.[5][10] Solution: If possible, protect inhibiting functional groups. For substrates with basic nitrogen heterocycles, specialized catalyst systems that are not inhibited by these groups may be necessary.[5]
Issue 2: Significant Dehalogenation Side Reaction

You're observing the formation of a byproduct where the halogen on your pyrimidine has been replaced by a hydrogen atom.

Potential Cause Explanation & Troubleshooting Steps
Formation of Palladium-Hydride Species Palladium-hydride species can arise from reactions with the base, solvent, or trace water and lead to reductive dehalogenation.[11] This is more common with electron-deficient and N-heterocyclic halides.[11] Solution: Use anhydrous solvents and reagents. A milder base or a different solvent system might also suppress this side reaction.[11]
Slow Reductive Elimination If the desired reductive elimination step is slow, competing pathways like dehalogenation become more prominent.[12] Solution: The choice of ligand can influence the rate of reductive elimination. Experiment with different ligands to find one that promotes the desired coupling over dehalogenation.
Substrate Reactivity The propensity for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[11] Solution: If possible, using a less reactive halide (e.g., switching from an iodide to a bromide or chloride) can minimize dehalogenation.[11][13]
Issue 3: Poor Regioselectivity with Dihalopyrimidines

You are using a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and obtaining a mixture of products or reaction at the undesired position.

Potential Cause Explanation & Troubleshooting Steps
Inherent Reactivity of Halogen Positions In dihalopyrimidines, the reactivity of the halogen positions is not equal. For 2,4-dihalopyrimidines, the C4 position is generally more reactive towards both cross-coupling and nucleophilic aromatic substitution.[14] The general order of reactivity is C4 > C2 > C5.[14] Solution: To favor reaction at the less reactive C2 position, specific ligand and reaction conditions are required. Recent studies have shown that certain sterically hindered N-heterocyclic carbene ligands can promote C2-selectivity.[14][15]
Steric Hindrance A bulky substituent at the C5 position can sterically hinder reaction at the C4 position, potentially favoring reaction at C2.[14] Solution: If your synthetic route allows, consider introducing a bulky group at the C5 position to direct the reaction to the C2 position.
Ligand Control The choice of ligand can significantly influence the regioselectivity of the reaction.[15] Solution: A systematic screening of ligands is recommended. For example, in some cases, ligand-free conditions have been shown to enhance C4 selectivity in Suzuki couplings.[15]

Section 2: Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q1: What is the best "all-purpose" catalyst for pyrimidine cross-coupling?

There is no single "all-purpose" catalyst. The optimal choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), the nature of the halogen on the pyrimidine (Cl, Br, I), and the coupling partner. However, for general guidance:

  • For Suzuki-Miyaura reactions: Palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ combined with phosphine ligands are a good starting point.[2][6] For more challenging couplings, particularly with chloropyrimidines, consider using more advanced catalyst systems with bulky, electron-rich ligands.[3]

  • For Buchwald-Hartwig aminations: Catalyst systems employing bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are often necessary, especially for less reactive aryl chlorides.[4]

Q2: How do I choose the right ligand for my reaction?

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

  • Electron-rich and bulky ligands are generally preferred for activating less reactive C-Cl bonds in Buchwald-Hartwig aminations.[4][16]

  • Bidentate phosphine ligands like BINAP and DPEPhos can be effective in Suzuki couplings and may help suppress side reactions.[12]

  • N-heterocyclic carbene (NHC) ligands are another class of highly effective ligands that can provide high stability and activity to the palladium catalyst.[17]

A screening of several ligands is often the most effective approach to identify the optimal one for a specific transformation.

Reaction Conditions

Q3: What is the role of the base, and how do I select the right one?

The base is essential for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.[16]

  • For Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][6] The choice can influence the reaction rate and the stability of the boronic acid.

  • For Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required to deprotonate the amine and facilitate its coordination to the palladium center.[4][7]

Q4: Can I run my pyrimidine cross-coupling reaction open to the air?

Generally, no. Most palladium-catalyzed cross-coupling reactions require an inert atmosphere (e.g., nitrogen or argon) because the active Pd(0) catalyst can be oxidized by oxygen, leading to deactivation.[4] It is crucial to use degassed solvents and properly handle reagents to exclude oxygen.

Specific Coupling Reactions

Q5: I'm attempting a Sonogashira coupling with a bromopyrimidine and it's not working. What should I try?

Sonogashira couplings of pyrimidines can be challenging.[18]

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[18][19]

  • Base: An amine base such as triethylamine or diisopropylamine is commonly employed.

  • Solvent: Aprotic solvents like THF, dioxane, or DMF are generally suitable.

If the reaction is still not proceeding, consider screening different palladium sources, ligands, and copper salts.

Q6: Are Heck reactions a viable option for functionalizing pyrimidines?

Yes, the Heck reaction can be used to couple pyrimidines with alkenes.[20][21]

  • Catalyst: Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are commonly used.[21]

  • Base: An organic base like triethylamine is typically employed.[21]

  • Ligands: Phosphine ligands are often used to stabilize the catalyst and promote the reaction.[21]

The success of the Heck reaction with pyrimidines will depend on the specific substrates and reaction conditions.

Section 3: Visual Guides

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetalation R-B(OR)₂ Base RedElim Reductive Elimination (Ar-R) Transmetalation->RedElim RedElim->Pd0 Product (Ar-R) ArylHalide Pyrimidine-X ArylHalide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision Tree for Initial Catalyst Screening

Catalyst_Selection start Start: Pyrimidine Cross-Coupling reaction_type What is the coupling reaction? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N other Sonogashira/Heck/etc. reaction_type->other Other suzuki_halide Halide on Pyrimidine? suzuki->suzuki_halide buchwald_halide Halide on Pyrimidine? buchwald->buchwald_halide suzuki_br_i Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ suzuki_halide->suzuki_br_i Br or I suzuki_cl Pd catalyst with bulky, e⁻-rich phosphine ligand suzuki_halide->suzuki_cl Cl buchwald_br_i Pd catalyst with biarylphosphine ligand buchwald_halide->buchwald_br_i Br or I buchwald_cl Pd catalyst with bulky biarylphosphine ligand (e.g., RuPhos) buchwald_halide->buchwald_cl Cl

Caption: A decision-making guide for initial catalyst selection in pyrimidine cross-coupling.

Section 4: Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the reaction mixture.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central.
  • comparing the efficacy of different catalysts for pyrimidine coupling reactions - Benchchem.
  • Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.
  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC - NIH.
  • Pyrimidine as an Aryl C-H Activating Group - PubMed.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem.
  • Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines | The Journal of Organic Chemistry - ACS Publications.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH.
  • Heck reaction - Wikipedia.
  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchGate.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity | Organometallics - ACS Publications.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
  • CN105859726A - Method for selective dehalogenation in pyrimidine fused ring - Google Patents.
  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate.
  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate.
  • Heck Reaction - Chemistry LibreTexts.
  • Novel CLPN‐Pd‐catalyzed Sonogashira/Suzuki‐Miyaura cross‐coupling... | Download Scientific Diagram - ResearchGate.
  • Heck Reaction - Organic Chemistry Portal.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction | Request PDF.
  • Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate.

Sources

Technical Support Center: Addressing Poor Solubility of Pyrimidine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrimidine Derivative Solubility

Pyrimidine derivatives are a cornerstone of modern drug discovery, forming the structural basis for a wide range of therapeutic agents, from anticancer to antiviral medications.[1] However, a significant hurdle in the preclinical development of these compounds is their frequently poor aqueous solubility.[2] This intrinsic characteristic stems from their often rigid, planar aromatic structures which can lead to strong intermolecular interactions and high crystal lattice energy.[3] Poor solubility not only complicates formulation but can also lead to inaccurate and unreliable results in biological assays, ultimately masking the true potential of promising drug candidates.

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility issues with pyrimidine derivatives. It is designed to offer practical, step-by-step solutions and explain the scientific rationale behind each strategy, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Assessment and Stock Solution Preparation

Question 1: My newly synthesized pyrimidine derivative won't dissolve in my aqueous assay buffer. What are the first steps I should take?

Answer: A systematic approach is crucial when first encountering a solubility issue. Before resorting to complex formulation strategies, it's essential to understand the basic physicochemical properties of your compound.

Initial Troubleshooting Workflow:

  • Solvent Screening: Begin by testing the solubility of your compound in a small panel of solvents with varying polarities. This will help you identify a suitable solvent for preparing a concentrated stock solution.[4]

  • pH Adjustment: Many pyrimidine derivatives contain ionizable functional groups.[3] The pyrimidine ring itself is weakly basic, meaning that in acidic conditions, the nitrogen atoms can become protonated, increasing solubility.[3] Conversely, if your derivative has acidic functional groups, increasing the pH can enhance solubility.[3] Test the solubility in a range of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9) to determine if your compound's solubility is pH-dependent.[3]

  • Temperature Variation: Gently warming the solvent can often increase the dissolution rate and solubility of a compound.[4] However, be cautious of potential degradation at elevated temperatures.

Question 2: What are the best practices for preparing a stock solution of a poorly soluble pyrimidine derivative to minimize precipitation upon dilution into an aqueous buffer?

Answer: The preparation of a stable, concentrated stock solution is a critical first step.[5][6][7] The goal is to dissolve the compound in a suitable organic solvent at a high concentration, which can then be diluted to the final working concentration in your aqueous assay buffer.[8]

Protocol for Preparing a Stock Solution:

  • Select an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[9][10] Other options include N,N-dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG).[9][11]

  • Prepare a High-Concentration Stock: Weigh a precise amount of your compound and dissolve it in the chosen solvent to create a high-concentration stock (e.g., 10-100 mM).[12] Ensure complete dissolution by vortexing or brief sonication.

  • Perform Serial Dilutions: When preparing your working solution, avoid adding the concentrated stock directly to the full volume of aqueous buffer, as this can cause the compound to "crash out" or precipitate.[12] Instead, perform a serial dilution, adding the stock solution dropwise to the pre-warmed (37°C) buffer while gently mixing.[12]

  • Mind the Final Solvent Concentration: It is crucial to keep the final concentration of the organic solvent in your assay low (typically <0.5%, ideally <0.1% for cell-based assays) to avoid solvent-induced artifacts or cytotoxicity.[12]

Part 2: Strategies for Enhancing Aqueous Solubility

Question 3: My compound precipitates in the assay medium even with a low final DMSO concentration. What other strategies can I employ to improve its solubility?

Answer: When simple co-solvent systems are insufficient, several formulation strategies can be employed to enhance the aqueous solubility of your pyrimidine derivative.

Solubility Enhancement Techniques:

Technique Mechanism of Action Advantages Considerations
Co-solvents Increases the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent.[13]Simple and widely used.Potential for solvent toxicity in cell-based assays.[12]
pH Modification For ionizable compounds, adjusting the pH can convert the compound to a more soluble salt form.[3]Highly effective for compounds with appropriate pKa values.The required pH may not be compatible with the biological assay.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, forming a more water-soluble inclusion complex.[14][15][16]Generally low toxicity and can significantly increase solubility.[14]The complex formation is a reversible equilibrium, and the choice of cyclodextrin is compound-specific.[17][18]
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility.Effective at low concentrations.Can interfere with biological membranes and protein function.
Amorphous Solid Dispersions (ASDs) The compound is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the stable crystalline form.[19][20][21][22]Can lead to significant increases in solubility and dissolution rate.[19][20][21]The amorphous form is thermodynamically unstable and can revert to the crystalline form over time.[19][21]

dot

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Assay Start Poorly Soluble Pyrimidine Derivative Solvent_Screen Solvent Screening (DMSO, DMF, Ethanol) Start->Solvent_Screen pH_Test pH Adjustment (Acidic, Neutral, Basic Buffers) Start->pH_Test Co_Solvents Co-solvent System (e.g., <0.5% DMSO) Solvent_Screen->Co_Solvents pH_Test->Co_Solvents Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Co_Solvents->Cyclodextrins If Precipitation Persists Biological_Assay Perform Biological Assay Co_Solvents->Biological_Assay If Soluble ASDs Amorphous Solid Dispersions (ASDs) Cyclodextrins->ASDs For Highly Insoluble Compounds Cyclodextrins->Biological_Assay If Soluble ASDs->Biological_Assay If Soluble

Caption: Decision workflow for addressing poor solubility.

Question 4: How do I choose the right cyclodextrin for my pyrimidine derivative?

Answer: The selection of the appropriate cyclodextrin depends on the size, shape, and polarity of your compound. Beta-cyclodextrins (β-CDs) are commonly used due to the size of their hydrophobic cavity.[23] However, native β-CD has limited aqueous solubility itself.[14] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly higher aqueous solubility and are often more effective at solubilizing guest molecules.[9][18][23]

Experimental Protocol for Cyclodextrin Screening:

  • Prepare Cyclodextrin Stock Solutions: Prepare a range of concentrations for different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your assay buffer.

  • Phase Solubility Study: Add an excess amount of your pyrimidine derivative to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Quantification: Centrifuge the samples to pellet the undissolved compound and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the optimal cyclodextrin and concentration for your assay.

Part 3: Troubleshooting Precipitation in Cell-Based Assays

Question 5: My compound is soluble in the stock solution and initial dilution, but I see a precipitate in my cell culture plates after a few hours of incubation. What could be the cause?

Answer: Delayed precipitation in cell culture can be a multifactorial issue.[12]

Potential Causes and Solutions for Delayed Precipitation:

  • Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the media, which may affect compound solubility.[24][25] Ensure your media is buffered appropriately and consider pre-equilibrating your compound in media under incubation conditions before adding it to cells.

  • Interaction with Media Components: Serum proteins and other components in the cell culture media can interact with your compound, leading to precipitation.[24] You may need to test the solubility of your compound in both serum-free and serum-containing media.

  • Cellular Metabolism: As cells metabolize, they can alter the local pH of the culture medium, potentially causing a pH-sensitive compound to precipitate.[12] This is more common in dense cultures. Consider changing the media more frequently.

  • Compound Instability: The compound may be degrading over time into less soluble byproducts.[12] Assess the stability of your compound in the culture media over the time course of your experiment.

dot

Delayed_Precipitation_Troubleshooting cluster_0 Observation cluster_1 Potential Causes cluster_2 Solutions Precipitation Delayed Precipitation in Cell Culture Temp_pH Temperature/pH Shift in Incubator Precipitation->Temp_pH Media_Interaction Interaction with Media Components Precipitation->Media_Interaction Metabolism Cellular Metabolism Altering Local pH Precipitation->Metabolism Instability Compound Instability and Degradation Precipitation->Instability Pre_Equilibrate Pre-equilibrate Compound in Media Temp_pH->Pre_Equilibrate Test_Serum Test in Serum-Free vs. Serum-Containing Media Media_Interaction->Test_Serum Change_Media Change Media More Frequently Metabolism->Change_Media Assess_Stability Assess Compound Stability Over Time Instability->Assess_Stability

Caption: Troubleshooting delayed precipitation in cell culture.

References

  • Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. (2020-11-03). [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. (2020-04-25). [Link]

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. (2025-06-28). [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. (2025-05-12). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Semantic Scholar. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023-12-21). [Link]

  • Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. (2024-09-21). [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]

  • Challenges and opportunities in oral delivery of poorly water-soluble drugs. ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities. PMC - NIH. (2023-02-01). [Link]

  • Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery. Semantic Scholar. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015-02-05). [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • How to tackle compound solubility issue. Reddit. (2022-01-06). [Link]

  • Preparing Solutions. Chemistry LibreTexts. (2025-08-18). [Link]

  • Preparing Solutions. Chemistry LibreTexts. (2022-08-08). [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. (2024-04-09). [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. (2015-11-16). [Link]

  • Solution-making strategies & practical advice. YouTube. (2025-02-20). [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024-09-06). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. NIH. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Validation & Comparative

The Methoxy Motif: A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-2-phenylpyrimidine Analogs as Dual EGFR/VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Among the myriad of heterocyclic scaffolds explored, the pyrimidine core has consistently emerged as a privileged structure, capable of engaging with the ATP-binding sites of various kinases. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 4-methoxy-2-phenylpyrimidine analogs. Our focus will be a comparative analysis of their inhibitory potency against two critical targets in tumor angiogenesis and proliferation: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Through a synthesis of experimental data from seminal studies, this guide will elucidate how subtle structural modifications to the this compound scaffold directly influence biological activity. We will dissect the causal relationships behind these observations, providing a robust framework for researchers, scientists, and drug development professionals engaged in the design of next-generation kinase inhibitors.

The Rationale: Targeting EGFR and VEGFR-2 in Oncology

The aberrant signaling of EGFR and VEGFR-2 is a well-established driver of tumor growth, progression, and metastasis.[1] EGFR, a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2] Its overexpression or mutational activation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[1] Similarly, VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF, a critical process for supplying tumors with the necessary nutrients and oxygen for their growth and dissemination.[3] The dual inhibition of both EGFR and VEGFR-2, therefore, represents a compelling therapeutic strategy to simultaneously attack cancer cells directly and disrupt their essential blood supply.[4] The this compound scaffold has been identified as a promising starting point for the development of such dual inhibitors.

Comparative Analysis of Inhibitory Activity

The biological evaluation of a series of synthesized this compound analogs has provided critical insights into their SAR. The inhibitory activities against EGFR and VEGFR-2, along with the antiproliferative effects on various cancer cell lines, are summarized in the table below. This data is primarily drawn from the comprehensive study by Elsaka, A. et al. (2022), which serves as a foundational reference for this guide.[3]

Compound IDR¹ (at C5 of pyrimidine)R² (at C4 of phenyl)EGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
7a -H-OCH₃0.1120.23511.3216.41
7c -H-Cl0.0890.1548.4411.28
12 -CN-OCH₃0.0710.0983.742.96
14a -CONH₂-OCH₃0.2430.41122.1728.35
Erlotinib --0.063---
Sorafenib ---0.041--

Data extracted from a study on 4-methoxyphenyl pyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors. The compounds were evaluated for their in vitro kinase inhibitory activity and their antiproliferative activity against human hepatocellular carcinoma (HepG-2) and human colorectal carcinoma (HCT-116) cell lines.[3]

Key Structure-Activity Relationship Insights

The data presented above reveals several critical SAR trends:

  • The Essential Role of the C5-Substituent: A comparison between the unsubstituted analog 7a and the cyano-substituted analog 12 highlights the profound impact of substitution at the C5 position of the pyrimidine ring. The introduction of the electron-withdrawing cyano group in compound 12 leads to a significant enhancement in inhibitory activity against both EGFR and VEGFR-2, as well as markedly improved antiproliferative effects.[3] This suggests that the cyano group may be involved in crucial interactions within the kinase active site, potentially forming hydrogen bonds or other favorable electrostatic interactions.

  • Influence of Phenyl Ring Substitution: The nature of the substituent on the 2-phenyl ring also plays a key role. Comparing compound 7a (4-methoxy) with 7c (4-chloro), the chloro-substituted analog demonstrates slightly superior potency against both kinases and in cellular assays.[3] This indicates that electronic and steric factors of the substituent at this position can fine-tune the binding affinity of the molecule.

  • Impact of C5-Amide Substitution: The replacement of the C5-cyano group with a carboxamide group (compound 14a ) results in a notable decrease in activity compared to compound 12 .[3] This underscores the specific nature of the interaction at the C5 position, with the cyano group being optimal among the tested analogs.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is imperative to understand the experimental protocols employed. The following are detailed, step-by-step methodologies for the key assays used to evaluate the this compound analogs.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay quantifies the ability of a test compound to inhibit the phosphorylation activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds and reference drugs (Erlotinib, Sorafenib) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions or DMSO (vehicle control).

  • Add the respective kinase (recombinant human EGFR or VEGFR-2) to each well.

  • Allow for a pre-incubation period of 10 minutes at room temperature to facilitate inhibitor binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Terminate the reaction and measure the amount of product formed. A common method is a luminescence-based assay that quantifies ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualizing the SAR and Signaling Pathway

To better illustrate the relationships discussed, the following diagrams are provided.

SAR_Flowchart cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Biological Activity core 4-OCH₃ 2-Phenyl Pyrimidine Ring r1 C5-Position (R¹) -H (7a) -CN (12) -CONH₂ (14a) core:f2->r1 Substitution at C5 r2 2-Phenyl-Position (R²) 4-OCH₃ (7a) 4-Cl (7c) core:f1->r2 Substitution on Phenyl Ring activity EGFR/VEGFR-2 Inhibition Antiproliferative Potency r1->activity Modulates Potency (-CN is optimal) r2->activity Fine-tunes Affinity (-Cl > -OCH₃)

Caption: SAR flowchart for this compound analogs.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC inhibitor This compound Analog (e.g., Cmpd 12) inhibitor->EGFR Inhibits inhibitor->VEGFR2 Inhibits proliferation Proliferation RAS_RAF_MEK_ERK->proliferation PI3K_AKT_mTOR->proliferation survival Survival PI3K_AKT_mTOR->survival angiogenesis Angiogenesis PLCg_PKC->angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear and logical path toward optimizing their dual inhibitory activity against EGFR and VEGFR-2. The electronic nature and steric bulk of substituents at the C5 position of the pyrimidine ring and the C4 position of the 2-phenyl ring are critical determinants of potency. Specifically, the presence of a C5-cyano group has been shown to be highly advantageous.

These findings provide a robust foundation for the rational design of more potent and selective dual kinase inhibitors. Future work could explore a wider range of substitutions at the C5 position to further probe the nature of the optimal interaction. Additionally, modifications to the 4-methoxy group and other positions on the pyrimidine and phenyl rings could yield analogs with improved pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel anticancer therapeutics.

References

  • Elsaka, A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Kandil, S., et al. (2019). Bioassays for anticancer activities. Methods in Molecular Biology, 1885, 13-26. [Link]

  • Johnson, G. L., & Lapadat, R. (2012). Assay development for protein kinase enzymes. Methods in Molecular Biology, 795, 1-14. [Link]

  • van Meerloo, J., et al. (2011). The MTT/MTS in vitro cell proliferation assay. Methods in Molecular Biology, 716, 229-237. [Link]

  • Al-Ostath, A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1305, 137689. [Link]

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1298, 137001. [Link]

  • ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of.... [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Karmalawy, A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29333-29353. [Link]

  • ResearchGate. (n.d.). EGFR inhibitors and their pharmacophoric features. [Link]

  • Fatima, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19349. [Link]

  • Yilmaz, M., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2468-2481. [Link]

  • Suda, K., & Mitsudomi, T. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 12(11), 3147. [Link]

  • Wang, Y., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry, 20(7), 2369-2375. [Link]

  • Singh, A., et al. (2024). Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2468-2481. [Link]

  • Li, X., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11563-11578. [Link]

  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. [Link]

  • Cia, G. D., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Purwono, B., et al. (2022). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Pakistan Journal of Pharmaceutical Sciences, 35(4), 965-972. [Link]

  • Metwally, K. A., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Journal of Molecular Structure, 1307, 137890. [Link]

  • Al-Suwaidan, I. A., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(11), 1560. [Link]

  • D'Andrea, D., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3569. [Link]

  • ResearchGate. (n.d.). (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-Methoxy-2-phenylpyrimidine and its Demethylated Analog, 2-phenyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity. This guide provides an in-depth comparison of 4-methoxy-2-phenylpyrimidine and its demethylated analog, 2-phenyl-4-pyrimidinol (which exists in tautomeric equilibrium with 2-phenyl-4(3H)-pyrimidinone). We will explore how the seemingly minor difference of a methyl group influences their physicochemical properties and, consequently, their biological activities, with a focus on potential applications in oncology and infectious diseases. This analysis is supported by a synthesis of existing structure-activity relationship (SAR) data for related pyrimidine derivatives and established experimental protocols for evaluating their biological effects.

Introduction: The Significance of the 2-Phenylpyrimidine Scaffold and the Role of 4-Substitution

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrimidine derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The substituents at various positions on the pyrimidine ring play a crucial role in defining the specific biological targets and the potency of these compounds.[4]

This guide focuses on the critical influence of the substituent at the 4-position, specifically comparing a methoxy group (-OCH₃) with a hydroxyl group (-OH). This comparison is fundamental to understanding the structure-activity relationships that govern the efficacy of this class of compounds. The presence of a methoxy group versus a hydroxyl group can significantly alter a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby impacting its target engagement and overall biological profile.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between this compound and 2-phenyl-4-pyrimidinol lies in their physicochemical properties, which are dictated by the nature of the 4-substituent.

PropertyThis compound2-phenyl-4-pyrimidinolRationale
Hydrogen Bonding Hydrogen bond acceptorHydrogen bond donor and acceptorThe hydroxyl group in 2-phenyl-4-pyrimidinol can both donate and accept hydrogen bonds, while the methoxy group can only act as a hydrogen bond acceptor.
Lipophilicity (logP) HigherLowerThe methyl group in the methoxy ether increases lipophilicity compared to the more polar hydroxyl group.
Acidity/Basicity (pKa) Weakly basicAcidic (phenolic proton) and weakly basicThe hydroxyl group imparts acidic character, allowing for salt formation with bases. Both compounds possess basic nitrogen atoms in the pyrimidine ring.
Metabolic Stability Potentially susceptible to O-demethylationCan be a site for glucuronidation or sulfationThe methoxy group is a common site for metabolic cleavage by cytochrome P450 enzymes. The hydroxyl group is a substrate for phase II metabolic enzymes.

These differences in physicochemical properties are expected to have a significant impact on the pharmacokinetics and pharmacodynamics of the two compounds. For instance, the increased hydrogen bonding capacity of 2-phenyl-4-pyrimidinol may lead to stronger interactions with certain biological targets, while the higher lipophilicity of this compound could enhance its ability to cross cell membranes.

Comparative Biological Activities: Insights from SAR Studies

While direct head-to-head comparative studies on these two specific molecules are limited, we can infer their likely biological activities based on extensive research into the structure-activity relationships of related 2-phenylpyrimidine derivatives. The primary areas where these compounds are expected to show differential activity are in kinase inhibition and antimicrobial effects.

Kinase Inhibition: A Potential Anticancer Mechanism

The 2-phenylpyrimidine scaffold is a common feature in many kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Several studies have highlighted that modifications at the 4-position of the pyrimidine ring can significantly influence the potency and selectivity of kinase inhibition.

Generally, the ability to form specific hydrogen bonds within the ATP-binding pocket of a kinase is critical for potent inhibition. The hydroxyl group of 2-phenyl-4-pyrimidinol, acting as a hydrogen bond donor, could potentially form a key interaction with the hinge region of a kinase, an interaction that is not possible for the methoxy analog. This suggests that 2-phenyl-4-pyrimidinol may exhibit more potent inhibition of certain kinases compared to this compound .

For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a crucial target in B-cell malignancies, the pyrimidine core plays a vital role in binding.[7] The ability to form hydrogen bonds with the kinase hinge is a recurring theme in the design of potent inhibitors.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives have also been investigated for their antimicrobial and antifungal properties.[4][8][9] Some studies suggest that the presence of a hydroxyl group on the pyrimidine ring can enhance antimicrobial activity.[4] The mechanism of action for antifungal pyrimidines can involve the inhibition of essential enzymes like lanosterol 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis.[9][10]

The hydroxyl group of 2-phenyl-4-pyrimidinol could potentially chelate with the heme iron in the active site of CYP51, leading to its inhibition. This interaction would be absent in the methoxy derivative. Therefore, it is plausible that 2-phenyl-4-pyrimidinol would exhibit superior antifungal activity compared to its methoxy counterpart .

Cytotoxicity

The cytotoxic effects of these compounds against cancer cell lines are likely to be linked to their kinase inhibition profiles. Several 2-phenylpyrimidine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[11][12] Given the potential for enhanced kinase inhibition, 2-phenyl-4-pyrimidinol may display greater cytotoxicity against certain cancer cell lines than this compound .

Experimental Protocols for Biological Evaluation

To empirically validate the inferred differences in biological activity, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][13]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 2-phenyl-4-pyrimidinol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Tautomerism of 2-phenyl-4-pyrimidinol

G cluster_0 Tautomeric Equilibrium 2-phenyl-4-pyrimidinol 2-phenyl-4(3H)-pyrimidinone 2-phenyl-4-pyrimidinol->2-phenyl-4(3H)-pyrimidinone

Caption: Tautomeric equilibrium of 2-phenyl-4-pyrimidinol.

Hypothetical Kinase Inhibition

G cluster_0 This compound cluster_1 2-phenyl-4-pyrimidinol Methoxy This compound Kinase Kinase Hinge Region Methoxy->Kinase Weak Interaction (H-bond acceptor only) Hydroxyl 2-phenyl-4-pyrimidinol Hydroxyl->Kinase Strong Interaction (H-bond donor/acceptor)

Caption: Hypothetical interaction with a kinase hinge region.

Experimental Workflow for Biological Activity Comparison

G Start Compound Synthesis CompA This compound Start->CompA CompB 2-phenyl-4-pyrimidinol Start->CompB Cytotoxicity Cytotoxicity Assay (MTT) CompA->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) CompA->Antimicrobial Kinase Kinase Inhibition Assay CompA->Kinase CompB->Cytotoxicity CompB->Antimicrobial CompB->Kinase Data Data Analysis & Comparison Cytotoxicity->Data Antimicrobial->Data Kinase->Data

Caption: Workflow for comparing biological activities.

Conclusion and Future Directions

The comparison between this compound and its demethylated analog, 2-phenyl-4-pyrimidinol, underscores the profound impact of subtle chemical modifications on biological activity. Based on established structure-activity relationships for the 2-phenylpyrimidine scaffold, it is hypothesized that the hydroxyl group in 2-phenyl-4-pyrimidinol will confer more potent kinase inhibitory and antimicrobial activities due to its enhanced hydrogen bonding capabilities.

Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds to confirm these hypotheses. Further investigation into their specific kinase targets and their effects on a broader range of microbial strains will be crucial in elucidating their full therapeutic potential. The insights gained from such studies will be invaluable for the rational design of more potent and selective 2-phenylpyrimidine-based therapeutic agents.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Zhao, D., et al. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 10(2), 254-265. Retrieved from [Link]

  • Yuan, W., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Retrieved from [Link]

  • Tsybizova, A. A., et al. (2021). Evaluation of the antimicrobial activity of a pyrimidine compound 2-methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on against Klebsiella pneumoniae under in vivo conditions. Siberian Journal of Clinical and Experimental Medicine, 36(2), 108-114. Retrieved from [Link]

  • De Coster, L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. Retrieved from [Link]

  • Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 150, 928-945. Retrieved from [Link]

  • Serafimova, I. M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. Retrieved from [Link]

  • Zhao, X., et al. (2021). Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects. Bioorganic & Medicinal Chemistry, 47, 116396. Retrieved from [Link]

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Institutes of Health. Retrieved from [Link]

  • Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 635-647. Retrieved from [Link]

  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed. Retrieved from [Link]

  • 2-amino-4-methyl-6-phenyl-3,4,5,6-tetrahydro-4-pyrimidinol. ChemSynthesis. Retrieved from [Link]

  • Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines: Their Dehydration Reactions and EndProduct Analysis. ResearchGate. Retrieved from [Link]

  • (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. MDPI. Retrieved from [Link]

  • Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Mosul. Retrieved from [Link]

  • Asadi, M., et al. (2019). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 14(3), 226-235. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PubMed. Retrieved from [Link]

  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI. Retrieved from [Link]

  • Keshk, R. M., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4381. Retrieved from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. Retrieved from [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Retrieved from [Link]

  • 4-Methoxy-2-phenylpyridine. PubChem. Retrieved from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. National Institutes of Health. Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Retrieved from [Link]

  • In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide. National Institutes of Health. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. PubMed. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

  • Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. PubMed. Retrieved from [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. Retrieved from [Link]

Sources

In Vitro Comparison of 4-Substituted Pyrimidine Derivatives as Anticancer Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2] Its ability to mimic the endogenous purines and pyrimidines allows for competitive interaction with various biological targets, leading to the disruption of cancer cell proliferation and survival.[2] This guide provides an in-depth, in vitro comparison of various 4-substituted pyrimidine derivatives that have demonstrated promising anticancer activity. We will delve into their cytotoxic profiles across different cancer cell lines, explore their mechanisms of action, and provide detailed protocols for key experimental assays to facilitate reproducible research in this dynamic field.

Fused Pyrimidine Systems: Potent and Diverse Anticancer Profiles

A significant area of research has focused on fusing the pyrimidine ring with other heterocyclic structures, leading to novel scaffolds with enhanced biological activity. This section compares two such promising classes: Thiazolo[4,5-d]pyrimidines and Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines.

Thiazolo[4,5-d]pyrimidine Derivatives

The fusion of a thiazole ring to the pyrimidine core has yielded compounds with significant antiproliferative effects. The introduction of a trifluoromethyl group, in particular, has been shown to enhance bioavailability and potency.[5]

A notable example is the 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione, designated as compound 3b , which has demonstrated broad-spectrum anticancer activity in the National Cancer Institute's 60-cell line screen (NCI-60).[5]

5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine Derivatives

This class of compounds has shown remarkable cytotoxicity, particularly against breast cancer cell lines. Their proposed mechanism of action involves the dual inhibition of topoisomerase I and II, critical enzymes in DNA replication and repair.[7] This dual inhibitory action is a desirable trait in anticancer agents as it can potentially circumvent resistance mechanisms associated with single-target inhibitors.

Compounds 7b and 7t from this series have exhibited superior activity against the MCF-7 breast cancer cell line compared to standard chemotherapeutic agents like camptothecin and etoposide.[7] Mechanistic studies revealed that these compounds not only inhibit topoisomerases but also enhance the generation of reactive oxygen species (ROS) in cancer cells and induce cell cycle arrest at the G2/M phase.[7]

Table 1: Comparative in vitro cytotoxicity of selected fused pyrimidine derivatives.

Compound IDClassCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
3b Thiazolo[4,5-d]pyrimidineVarious (NCI-60 Screen)Not specified in abstractNot specified in abstract[5]
7b Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidineMCF-7 (Breast)8.80 ± 0.08Dual Topoisomerase I & II inhibitor, ROS generation, G2/M arrest[7]
7t Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidineMCF-7 (Breast)7.45 ± 0.26Dual Topoisomerase I & II inhibitor, ROS generation, G2/M arrest[7]

Pyrazolo[3,4-d]pyrimidine Derivatives: Targeting a Spectrum of Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design.[8][9] Its structural similarity to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, many of which are oncogenic drivers.[8][9]

This structural motif is present in clinically approved drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[8] Numerous derivatives have been synthesized and evaluated, demonstrating potent inhibitory activity against a range of kinases including cyclin-dependent kinases (CDKs), Src family kinases, and epidermal growth factor receptor (EGFR).[8][10][11]

One notable derivative, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa ), has shown potent antitumor activity across 57 different cell lines with IC50 values ranging from 0.326 to 4.31 µM.[10] Another compound, 1a , from a separate study, exhibited an IC50 of 2.24 µM against the A549 lung cancer cell line and was shown to induce apoptosis.[12]

Table 2: In vitro cytotoxicity of representative pyrazolo[3,4-d]pyrimidine derivatives.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
VIIa Various (57 cell lines)0.326 - 4.31Not specified[10]
1a A549 (Lung)2.24Apoptosis induction[12]
12c MOLT-4 (Leukemia)1.58Not specified[13]
12j MOLT-4 (Leukemia)1.82Not specified[13]

Other Substituted Pyrimidine Derivatives

Beyond fused systems, a diverse array of 2,4,5-trisubstituted and other modified pyrimidines have been developed as potent anticancer agents.[14] These compounds often target key cellular processes such as cell cycle progression and microtubule dynamics.

For instance, a series of 2,4,5-trisubstituted pyrimidines have been identified as potent CDK inhibitors, with compound 9s showing selectivity for CDK9.[14] Inhibition of CDK9 leads to a reduction in the anti-apoptotic protein Mcl-1, ultimately inducing apoptosis in cancer cells.[14]

Another novel trimethoxyanilino-substituted pyrimidine, compound 2k , has demonstrated potent microtubule-inhibiting activity, with an IC50 of 0.098 µM against B16-F10 melanoma cells.[15] This compound was shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[15]

Table 3: In vitro activity of other substituted pyrimidine derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Mechanism of ActionReference
9s 2,4,5-trisubstitutedNot specifiedNot specifiedSelective CDK9 inhibitor, Mcl-1 reduction, apoptosis induction[14]
2k Trimethoxyanilino-substitutedB16-F10 (Melanoma)0.098 ± 0.006Microtubule polymerization inhibitor, cell cycle arrest, apoptosis[15]

Experimental Protocols for In Vitro Anticancer Evaluation

To ensure the reliability and reproducibility of in vitro anticancer drug screening, standardized and well-validated assays are crucial.[3][6] Below are detailed protocols for commonly employed assays in the evaluation of pyrimidine derivatives.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Cell Cycle Progression cluster_1 Impact of Active Pyrimidine Derivatives G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M Arrest Cell Cycle Arrest (e.g., at G2/M) G2->Arrest Inhibition by Compounds 7b & 7t M->G1

Caption: Impact of pyrimidine derivatives on the cell cycle.

Conclusion and Future Directions

The diverse chemical space of 4-substituted pyrimidine derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate the potential of this scaffold to target various hallmarks of cancer, from DNA replication and repair to cell cycle control and microtubule dynamics.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action through target identification and validation will be crucial for their clinical translation. The in vitro assays detailed herein provide a robust framework for the continued exploration and development of this promising class of anticancer agents.

References

  • Gomha, S. M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(15), 3504. [Link]

  • El-Adl, K., et al. (2023). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 139, 106734. [Link]

  • Vistica, D. T., et al. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Journal of immunological methods, 142(2), 253-264. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Al-Otaibi, F., et al. (2021). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Molecules, 26(11), 3321. [Link]

  • Beaulieu, M. E., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Desai, N. C., et al. (2015). Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Journal of the Korean Chemical Society, 59(1), 59-69. [Link]

  • Zhuang, C., et al. (2017). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 6(4), 189-202. [Link]

  • Tylińska, B., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13. [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

  • Rashad, A. E., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(9), 599-606. [Link]

  • Abdel-Aziz, H. A., et al. (2014). Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Derivatives. European Journal of Chemistry, 5(2), 318-324. [Link]

  • Papakonstantinou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1063. [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 69, 438-451. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1178. [Link]

  • Wang, Y., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17846-17863. [Link]

  • Cheng, K., et al. (2025). Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry, 281, 117057. [Link]

  • Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(7), 800-817. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1178. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. In IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1178. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-Methoxy-2-phenylpyrimidine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a dominant class of therapeutic targets.[1][2] The development of small molecule inhibitors that can modulate their activity has revolutionized treatment paradigms for numerous cancers.[2][3] The pyrimidine scaffold, a privileged structure in medicinal chemistry, serves as a foundational core for many of these inhibitors.[4] Its structural resemblance to the purine ring of ATP allows it to competitively bind within the highly conserved ATP-binding site of kinases.[4]

This guide focuses on a specific subclass: 4-Methoxy-2-phenylpyrimidine-based inhibitors. While this scaffold shows promise for developing potent kinase inhibitors, its interaction with the conserved ATP-binding site presents a significant challenge: ensuring target selectivity.[5] A lack of selectivity, where an inhibitor binds to unintended kinases ("off-targets"), can lead to cellular toxicity, reduced therapeutic efficacy, and potentially misleading interpretations of biological effects.[6][7][8] Therefore, a rigorous and multi-faceted cross-reactivity profiling workflow is not merely a supplementary step but a cornerstone of the drug development process.[9][10][11]

This document provides a comprehensive comparison of methodologies to profile these inhibitors, moving from broad, high-throughput screening to nuanced, cell-based target engagement verification. We will explain the causality behind experimental choices, provide detailed protocols, and compare the selectivity profile of a representative this compound compound with alternative inhibitor scaffolds.

Section 1: Initial Selectivity Assessment via In Vitro Kinome Profiling

The first step in characterizing a new inhibitor is to understand the breadth of its interactions across the human kinome. This is typically achieved by screening the compound against a large panel of purified kinases.[11][12] This approach provides a global view of an inhibitor's potency and selectivity, enabling early identification of both primary targets and potential off-target liabilities.[3][13]

Experimental Rationale: The choice of assay format is critical. Radiometric assays, such as the [γ-³³P]ATP filter binding assay, are a gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[12] This method is robust and highly sensitive. Alternatively, binding assays can measure the dissociation constant (Kd) of an inhibitor-kinase complex, providing a direct measure of binding affinity.[9] For this guide, we will focus on the widely used radiometric activity assay, typically performed at an ATP concentration close to the Michaelis constant (Km) for each kinase to provide a standardized comparison of intrinsic inhibitor affinities.[9][14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Series (e.g., 10-point curve) Reaction Initiate Kinase Reaction (Add [γ-³³P]ATP) Compound->Reaction KinasePanel Kinase Panel Preparation (e.g., 300+ kinases) KinasePanel->Reaction Reagents Assay Reagents (Substrate, Buffer, [γ-³³P]ATP) Reagents->Reaction Incubate Incubate at 30°C Reaction->Incubate Stop Stop Reaction & Spot on Filter Membrane Incubate->Stop Wash Wash Unbound [γ-³³P]ATP Stop->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Calculate Calculate % Inhibition & Determine IC50 Measure->Calculate Report Report Calculate->Report Generate Selectivity Profile (Heatmap, S-Score)

Caption: Workflow for an isothermal dose-response CETSA experiment.

A positive CETSA result, showing a dose-dependent increase in the thermal stability of p38α in the presence of Compound X, provides strong evidence of on-target engagement in a cellular environment.

Section 3: Benchmarking Against Alternative Scaffolds

To fully understand the therapeutic potential of the this compound scaffold, it is crucial to compare its performance against established inhibitors targeting the same protein. The p38α MAPK pathway is a central regulator of inflammatory cytokine production, and its inhibition is a key strategy for treating inflammatory diseases. [15][16] The p38 MAPK Signaling Pathway

G cluster_inhibitor Point of Inhibition Stress Cellular Stress / Cytokines (e.g., UV, TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (ATF2, CREB) p38->TF Phosphorylates Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines mRNA Stabilization TF->Cytokines Gene Transcription Inhibitor Compound X (p38 Inhibitor) Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK signaling pathway leading to inflammation.

Many potent p38α inhibitors are based on an imidazole scaffold. [15][17]Let's compare the selectivity profile of our lead, Compound X, with a representative imidazole-based inhibitor, "Reference Compound A".

Kinase Target Compound X (IC50, nM) Reference Compound A (IC50, nM) Fold Selectivity (p38α vs. Off-Target) Compound XFold Selectivity (p38α vs. Off-Target) Reference Compound A
MAPK14 (p38α) 15 10 --
MAPK11 (p38β)45303x3x
BRAF>10,0008,000>667x800x
SRC1,20050>80x5x
LCK85035>56x3.5x
JNK1>10,0005,000>667x500x
GSK3β>10,0001,500>667x150x

Data is representative and for illustrative purposes only.

Analysis of Comparative Data: This comparison reveals critical differences between the scaffolds. While Reference Compound A is slightly more potent against the primary target (p38α), it shows significant off-target activity against the Src-family kinases (SRC, LCK). In contrast, Compound X, from the this compound series, demonstrates a superior selectivity profile with over 50-fold selectivity against these key off-targets. This suggests that while both compounds effectively inhibit the p38 pathway, Compound X may have a wider therapeutic window and a lower risk of toxicities associated with Src-family kinase inhibition.

Conclusion and Future Directions

This guide demonstrates a logical, multi-step workflow for the comprehensive cross-reactivity profiling of this compound-based inhibitors. The initial kinome-wide screen is an indispensable tool for identifying lead candidates and flagging potential liabilities. Subsequent validation with cell-based methods like CETSA is critical to confirm on-target engagement in a more biologically relevant system.

Our comparative analysis shows that the this compound scaffold, exemplified by Compound X, can produce highly selective p38α MAPK inhibitors that may offer advantages over other established chemical series. The favorable selectivity profile of Compound X warrants further investigation, including chemical proteomics approaches to identify novel or unexpected targets in an unbiased manner and subsequent in vivo studies to correlate target engagement with phenotypic outcomes. [18][19][20]Ultimately, this rigorous profiling paradigm is essential for advancing potent and, most importantly, safe kinase inhibitors toward clinical application.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Gallagher, T.F., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. PubMed. [Link]

  • Wilson, D.J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Ciceri, P., et al. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Zhang, T., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. [Link]

  • García-Martínez, J.M., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors. National Institutes of Health. [Link]

  • Zhang, T., et al. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher. [Link]

  • Shaw, J.B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health. [Link]

  • Bantscheff, M., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Nicoll, J., et al. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. PubMed. [Link]

  • Dimova, D., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. [Link]

  • Sharma, A., et al. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. National Institutes of Health. [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Klaeger, S., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. [Link]

  • Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Armstrong, M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Yang, J., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health. [Link]

  • Sgandurra, G., et al. (2022). On the development of B-Raf inhibitors acting through innovative mechanisms. National Institutes of Health. [Link]

  • Kumar, S., et al. (2003). Structures of p38 MAP kinase inhibitors that have advanced to clinical trials. ResearchGate. [Link]

  • Lee, J.K. & Kim, N.J. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. National Institutes of Health. [Link]

  • Van der Vlag, R., et al. (2023). Cellular thermal shift assay (CETSA) for the most promising inhibitors... ResearchGate. [Link]

  • Roskoski, R. Jr. (2018). The crystal structure of different types of RAF inhibitors binding to BRAF kinase. ResearchGate. [Link]

  • Davies, S.P., et al. (2007). Off-target effects of MEK inhibitors. PubMed. [Link]

  • Fukao, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. National Institutes of Health. [Link]

  • Schreck, K.C., et al. (2019). BRAF Mutations and the Utility of RAF and MEK Inhibitors in Primary Brain Tumors. MDPI. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. [Link]

  • Dugar, D. & Leontyev, I. (2025). Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. PubMed. [Link]

  • Winter, G.E., et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. PubMed. [Link]

  • Winter, G.E., et al. (2014). Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. National Institutes of Health. [Link]

  • Akarsu, A. & Bavbek, S. (2020). Hypersensitivity Reactions to Biologicals: from Bench to Bedside. National Institutes of Health. [Link]

  • Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Methoxy-2-phenylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Methoxy-2-phenylpyrimidine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides an in-depth, objective comparison of the most common and effective methods for its preparation, supported by experimental data to inform strategic decisions in the laboratory.

This technical guide offers a head-to-head comparison of three primary synthetic strategies for this compound: nucleophilic aromatic substitution, O-methylation of a pyrimidinone precursor, and a multi-step approach involving cyclocondensation followed by functional group interconversion. Each route is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-phenylpyrimidine

This is arguably the most direct and frequently employed method for the synthesis of this compound. The strategy relies on the inherent electrophilicity of the C4 position in the pyrimidine ring, which is further activated by the presence of a good leaving group, typically a chlorine atom. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the chloride ion to yield the desired product.

Mechanistic Rationale

The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly lowers the electron density at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. The presence of a halogen at the 4-position creates a highly electrophilic center, readily attacked by a nucleophile like the methoxide ion.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-phenylpyrimidine

The necessary precursor, 4-chloro-2-phenylpyrimidine, can be synthesized from the corresponding 2-phenylpyrimidin-4(3H)-one.

  • Reactants: 2-phenylpyrimidin-4(3H)-one, phosphorus oxychloride (POCl₃).

  • Procedure: A mixture of 2-phenylpyrimidin-4(3H)-one and an excess of phosphorus oxychloride is heated at reflux for 2-5 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., saturated sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.[1]

  • Yield: Typically in the range of 80-90%.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • Reactants: 4-Chloro-2-phenylpyrimidine, sodium methoxide (NaOMe).

  • Solvent: Anhydrous methanol (MeOH) or an aprotic polar solvent like DMF.

  • Procedure: To a solution of 4-chloro-2-phenylpyrimidine in anhydrous methanol, a solution of sodium methoxide in methanol (typically 1.1-1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the starting material is consumed (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification is typically achieved by column chromatography on silica gel or recrystallization.

  • Yield: High yields, often exceeding 90%, are achievable with this method.

Route 2: O-Methylation of 2-Phenylpyrimidin-4(3H)-one

This approach involves the direct methylation of the oxygen atom of the tautomeric pyrimidinone precursor. The choice of methylating agent and base is crucial for achieving high regioselectivity and yield.

Mechanistic Rationale

2-Phenylpyrimidin-4(3H)-one exists in tautomeric equilibrium with its aromatic hydroxypyrimidine form. In the presence of a base, the hydroxyl proton is abstracted to form a pyrimidinate anion. This anion has two nucleophilic centers: the oxygen and the nitrogen atoms. The regioselectivity of the subsequent alkylation (O- vs. N-alkylation) is influenced by the nature of the methylating agent, the counter-ion of the base, the solvent, and the temperature. Harder electrophiles like dimethyl sulfate tend to favor O-alkylation.

Experimental Protocol
  • Reactants: 2-Phenylpyrimidin-4(3H)-one, a methylating agent (e.g., dimethyl sulfate (DMS), methyl iodide), and a base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)).

  • Solvent: Aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure: To a suspension of 2-phenylpyrimidin-4(3H)-one and a base (e.g., potassium carbonate) in an anhydrous solvent (e.g., DMF), the methylating agent (e.g., dimethyl sulfate) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or slightly elevated temperature for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

  • Yield: Yields for O-methylation can vary depending on the reaction conditions and the formation of N-methylated byproducts, but are generally in the range of 70-85%.

Route 3: Cyclocondensation and Subsequent Functionalization

This is a multi-step approach that builds the pyrimidine ring from acyclic precursors and then introduces the methoxy group in a later step. A common strategy involves the condensation of benzamidine with a β-ketoester to form a 2-phenylpyrimidin-4-ol intermediate.

Mechanistic Rationale

The initial step is a classical pyrimidine synthesis via the condensation of an amidine with a 1,3-dicarbonyl compound. The reaction proceeds through a series of nucleophilic additions and dehydrations to form the stable pyrimidine ring. The resulting pyrimidin-4-ol is then converted to the target methoxy derivative.

Experimental Protocol

Step 1: Cyclocondensation to form 2-Phenylpyrimidin-4(3H)-one

  • Reactants: Benzamidine hydrochloride, a β-ketoester (e.g., ethyl acetoacetate), and a base (e.g., sodium ethoxide).

  • Solvent: Ethanol.

  • Procedure: Benzamidine hydrochloride is first neutralized with a base like sodium ethoxide in ethanol. To this solution, ethyl acetoacetate is added, and the mixture is refluxed for several hours. The reaction leads to the formation of 2-phenylpyrimidin-4(3H)-one. After cooling, the product often precipitates and can be collected by filtration.

  • Yield: Moderate to good yields, typically in the range of 60-80%.

Step 2: Conversion to this compound

This can be achieved via the two methods described above: either by chlorination followed by nucleophilic substitution (as in Route 1, Step 2) or by direct O-methylation (as in Route 2).

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: O-MethylationRoute 3: Cyclocondensation & Functionalization
Starting Materials 4-Chloro-2-phenylpyrimidine, Sodium Methoxide2-Phenylpyrimidin-4(3H)-one, Methylating AgentBenzamidine, β-Ketoester
Number of Steps 1 (from chloropyrimidine)1 (from pyrimidinone)2 or more
Overall Yield High (>90%)Moderate to Good (70-85%)Moderate (50-70% over 2 steps)
Reaction Conditions Mild (room temp. to gentle heating)Mild to moderateCan require reflux conditions
Reagents Readily availablePotentially toxic/mutagenic methylating agentsReadily available
Scalability Generally goodGood, but requires careful handling of methylating agentsGood
Key Advantages High yield, clean reaction, directDirect conversion of pyrimidinoneUtilizes simple, inexpensive starting materials
Key Disadvantages Requires synthesis of the chloropyrimidine precursorPotential for N-methylation byproduct formationMulti-step process, potentially lower overall yield

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: O-Methylation cluster_2 Route 3: Cyclocondensation 4-Chloro-2-phenylpyrimidine 4-Chloro-2-phenylpyrimidine 4-Methoxy-2-phenylpyrimidine_R1 This compound 4-Chloro-2-phenylpyrimidine->4-Methoxy-2-phenylpyrimidine_R1 NaOMe, MeOH 2-Phenylpyrimidin-4(3H)-one 2-Phenylpyrimidin-4(3H)-one 4-Methoxy-2-phenylpyrimidine_R2 This compound 2-Phenylpyrimidin-4(3H)-one->4-Methoxy-2-phenylpyrimidine_R2 DMS, K2CO3, DMF Benzamidine Benzamidine 2-Phenylpyrimidin-4(3H)-one_R3 2-Phenylpyrimidin-4(3H)-one Benzamidine->2-Phenylpyrimidin-4(3H)-one_R3 NaOEt, EtOH, Reflux Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->2-Phenylpyrimidin-4(3H)-one_R3 NaOEt, EtOH, Reflux 4-Methoxy-2-phenylpyrimidine_R3 This compound 2-Phenylpyrimidin-4(3H)-one_R3->4-Methoxy-2-phenylpyrimidine_R3 1. POCl3 2. NaOMe, MeOH

Caption: Comparative synthetic pathways to this compound.

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (Route 1) stands out as the most efficient and high-yielding method, provided that the 4-chloro-2-phenylpyrimidine precursor is readily available or can be synthesized in high yield. Its mild reaction conditions and the generally clean conversion make it an attractive choice for both small-scale and larger-scale preparations.

The O-Methylation of 2-phenylpyrimidin-4(3H)-one (Route 2) is a viable alternative, especially if the pyrimidinone is the available starting material. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired O-methylated product and minimize the formation of the N-methylated isomer.

The Cyclocondensation approach (Route 3) is a fundamental and cost-effective way to construct the pyrimidine core from simple starting materials. While it involves more steps and may result in a lower overall yield, it offers flexibility in the initial construction of the pyrimidine ring and can be a good option when the precursors for the other routes are not accessible.

Ultimately, the choice of the synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and performing the necessary purification steps. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.

References

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Available from: [Link]

  • ResearchGate. Comparison of reaction time with respect to yield. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • National Institutes of Health. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

  • Google Patents. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. Metal-free Synthesis of 2, 4, 6-Trisubstituted Pyrimidines using α,β-Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway. Available from: [Link]

  • ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available from: [Link]

  • ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Available from: [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]

  • Royal Society of Chemistry. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. Available from: [Link]

  • National Institutes of Health. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Available from: [Link]

  • National Institutes of Health. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available from: [Link]

  • ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Available from: [Link]

  • PubChem. 4-Methoxy-2-methylpyrimidine. Available from: [Link]

  • National Institutes of Health. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Available from: [Link]

  • National Institutes of Health. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Available from: [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Scores of Pyrimidine Derivatives in EGFR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] Its dysregulation is a known driver in the progression of various malignancies, particularly non-small cell lung cancer (NSCLC).[2] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain is a cornerstone of modern oncology drug discovery. Among the myriad of scaffolds explored, pyrimidine derivatives have consistently emerged as a privileged class of EGFR inhibitors, demonstrating potent and selective activity.[3][4]

This guide provides a comprehensive comparison of the in-silico binding affinities of various pyrimidine derivatives to the EGFR kinase domain. We will delve into the nuances of molecular docking, a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5] By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with an objective overview of the docking performance of these critical compounds, supported by detailed experimental protocols.

The Central Role of EGFR in Cellular Signaling

The EGFR signaling pathway is a complex network that governs cell growth, proliferation, differentiation, and survival.[6] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), the receptor undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular kinase domain.[6] This phosphorylation cascade creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses. In many cancers, mutations in the EGFR gene lead to constitutive activation of these pathways, driving uncontrolled cell growth. Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and halting the oncogenic signaling.

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Pyrimidine_Inhibitor Pyrimidine Derivatives (e.g., Gefitinib, Erlotinib) Pyrimidine_Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.

Comparative Analysis of Docking Scores

Molecular docking simulations provide a valuable means to predict the binding affinity of a ligand to a protein target, typically expressed as a docking score in kcal/mol.[7] A more negative docking score generally indicates a more favorable binding interaction. The following table summarizes the docking scores of several pyrimidine derivatives against the EGFR kinase domain, collated from various in-silico studies. It is important to note that direct comparison of scores between different studies should be approached with caution, as the results can be influenced by the specific software, scoring functions, and protein conformations used.

Derivative ClassSpecific Compound/AnalogPDB ID of EGFR TargetDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Reference Inhibitors Erlotinib1M17AutoDock Vina-7.3Met769[8]
Erlotinib1M17Not Specified-8.1Not Specified[5]
GefitinibNot SpecifiedNot Specified-7.8Not Specified[9]
Thieno[2,3-d]pyrimidines Compound 5b4HJO (Wild-Type)MOE 2019-23.94 (Binding Score)Not Specified
Compound 5b3W2O (T790M Mutant)MOE 2019Not SpecifiedNot Specified
Pyridine/Pyrimidine Derivatives Compound 85Q4Not SpecifiedNot SpecifiedNot Specified[10]
Compound 145Q4Not SpecifiedNot SpecifiedNot Specified[10]
Pyrrolo[3,2-d]pyrimidine Derivatives Hit 1Not SpecifiedNot Specified-12.059 to -14.153 (G-score)Asp800, Met793, Thr854, Phe856[11]
Designed Pyrimidine Derivatives Compound 31M17Not Specified-8.5Not Specified[5]
Compound 41M17Not Specified-8.9Not Specified[5]
Compound 51M17Not Specified-9.2Not Specified[5]

Note: The binding affinities are reported as provided in the source material and may represent different scoring metrics (e.g., binding energy, G-score).

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure the reproducibility and accuracy of in-silico predictions, a rigorously validated molecular docking protocol is paramount. The following section outlines a detailed, step-by-step methodology for conducting molecular docking of pyrimidine derivatives against the EGFR kinase domain using the widely accepted AutoDock Vina software.[5][7]

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB 1. Obtain EGFR Structure (e.g., PDB: 1M17) Clean_Protein 2. Prepare Receptor - Remove water & ligands - Add polar hydrogens - Assign charges PDB->Clean_Protein Grid 4. Define Grid Box (Encompass active site) Clean_Protein->Grid Ligand 3. Prepare Ligand (Pyrimidine Derivative) - 2D to 3D conversion - Energy minimization - Define rotatable bonds Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid->Dock Analyze 6. Analyze Results - Evaluate binding energy - Visualize interactions - Compare poses Dock->Analyze

Caption: A generalized workflow for molecular docking studies.

I. Receptor Preparation
  • Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A commonly used structure is 1M17, which is co-crystallized with the inhibitor Erlotinib.[5]

  • Protein Clean-up: Using molecular modeling software such as AutoDockTools (ADT), remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.[5]

  • Addition of Polar Hydrogens and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.[7] Subsequently, assign Gasteiger charges to the protein atoms.[7]

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.[5]

II. Ligand Preparation
  • Ligand Structure Generation: The 2D structures of the pyrimidine derivatives can be drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[7]

  • Torsion Tree Definition and Charge Assignment: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation. Assign Gasteiger charges to the ligand atoms.[7]

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.[5]

III. Molecular Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of the grid box should be chosen to cover key interacting residues, such as Met793.[7]

  • Docking Execution: Run the molecular docking simulation using AutoDock Vina. The software employs a Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[7] The 'exhaustiveness' parameter can be adjusted to control the thoroughness of the search.[7]

IV. Analysis of Docking Results
  • Binding Energy Evaluation: The primary output from AutoDock Vina is the binding energy (in kcal/mol) for the top-ranked binding poses. The pose with the most negative binding energy is considered the most favorable.[7]

  • Interaction Analysis: Utilize molecular visualization software like PyMOL or UCSF Chimera to analyze the protein-ligand complex of the best-ranked pose.[5] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrimidine derivative and the amino acid residues in the EGFR active site.

  • Validation (Optional but Recommended): To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]

Conclusion and Future Perspectives

Molecular docking serves as an invaluable tool in the early stages of drug discovery, enabling the rapid screening and prioritization of potential drug candidates. The pyrimidine scaffold has proven to be a versatile and effective framework for the design of potent EGFR inhibitors. The comparative analysis of docking scores presented in this guide highlights the favorable binding affinities that various pyrimidine derivatives can achieve within the EGFR kinase domain.

However, it is crucial to recognize that in-silico predictions are just one piece of the puzzle. The correlation between docking scores and in-vitro or in-vivo efficacy is not always linear.[9] Factors such as pharmacokinetics, metabolic stability, and off-target effects are not accounted for in simple docking simulations. Therefore, experimental validation through techniques such as in-vitro kinase assays and cell-based proliferation assays is essential to confirm the biological activity of promising candidates identified through computational methods.

Future directions in this field will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations, to provide a more dynamic picture of ligand-receptor interactions. Additionally, the development of inhibitors that can overcome acquired resistance mutations, such as the T790M "gatekeeper" mutation, remains a critical challenge. By integrating advanced computational approaches with robust experimental validation, the scientific community can continue to advance the development of next-generation pyrimidine-based EGFR inhibitors for the treatment of cancer.

References

  • ResearchGate. (n.d.). Docking poses between EGFR and Gefitinib, as well as EGFR and the novel... ResearchGate. Retrieved from [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. M. (2004). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 384(Pt 3), 637–643.
  • El-Damasy, D. A., El-Sayed, M. A., & Abdel-Aziz, M. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219561.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Yoo, K. H. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888–1907.
  • Al-Suhaimi, E. A., El-Sayed, M. A., & Abdel-Aziz, M. (2021). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research, 41(10), 4887–4895.
  • Mousavinejad, S. N., & Zahedan, J. (2026). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands.
  • ResearchGate. (n.d.). The docking scores of compounds 1-4 and gefitinib on EGFR and the double-strand model DNA. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Docking score and binding energy of 12 retrieved hits. ResearchGate. Retrieved from [Link]

  • Gao, H., Liu, H., Hou, J., Gu, Q., Shi, M., Wu, Q., & Zheng, L. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
  • Das, S., Saha, A., & Hasan, M. A. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. PloS one, 17(11), e0277303.
  • Rao, N. S., & S, J. N. U. (2016). Docking and molecular dynamics simulation study of EGFR1 with EGF-like peptides to understand molecular interactions. Molecular BioSystems, 12(5), 1544–1553.
  • ResearchGate. (n.d.). Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. (A, B). ResearchGate. Retrieved from [Link]

  • Tripathi, D., & Imran, S. (2020). MOLECULAR DOCKING AND IN-SILICO ADME STUDIES OF NOVEL DERIVATIVE OF ERLOTINIB IN GLIOMA. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(5), 2498–2503.
  • ResearchGate. (n.d.). Illustration of the EGFR kinase binding site for potential kinase... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Classification of the EGFR kinase domain according to the residue... ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Autophosphorylation. Wikipedia. Retrieved from [Link]

  • Kumar, A., & Singh, J. (2018). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Current computer-aided drug design, 14(3), 253–262.
  • Liao, C., & Wei, G. W. (2018). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific reports, 8(1), 1–13.
  • Journal of Pioneering Medical Sciences. (n.d.). In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Journal of Pioneering Medical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Molecular Docking, Synthesis, In-vitro Alpha Amylase and Antibacterial Activities of Newer Generation Pyrimidine Derivatives. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

A Proposed Strategy for Benchmarking the Efficacy of 4-Methoxy-2-phenylpyrimidine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Multi-Faceted Approach

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The compound 4-Methoxy-2-phenylpyrimidine, a derivative of this versatile nucleus, presents a compelling subject for efficacy studies due to its structural features. Preliminary research on related compounds suggests potential as both a cyclooxygenase-2 (COX-2) inhibitor and a disruptor of microtubule dynamics.[1] These two mechanisms represent distinct but highly significant pathways in cancer progression and inflammation.

COX-2 is an enzyme responsible for generating pro-inflammatory prostaglandins and is often overexpressed in various cancers, contributing to tumor growth and metastasis.[2][3] In contrast, microtubule dynamics are essential for cell division, making them a prime target for cytotoxic chemotherapy.[4][5] Given this dual potential, a comprehensive benchmarking strategy for this compound must not assume a single mechanism of action. Instead, it requires a parallel evaluation against established drugs that are exemplars in each of these classes.

This guide presents a detailed, multi-pronged experimental framework for objectively comparing the performance of this compound against two well-characterized drugs: Paclitaxel , a microtubule-stabilizing agent, and Celecoxib , a selective COX-2 inhibitor. By following these self-validating protocols, researchers can elucidate the primary mechanism of action, quantify the potency, and establish a clear efficacy profile for this promising compound.

Comparative Analysis of Target Mechanisms

To benchmark this compound effectively, it is crucial to understand the mechanisms of the chosen reference drugs. This provides the context for interpreting the experimental data.

  • Paclitaxel (Microtubule Stabilizer): Paclitaxel binds to the β-tubulin subunit of microtubules, the cell's structural scaffolding.[6] Unlike inhibitors that prevent tubulin polymerization, Paclitaxel hyper-stabilizes the microtubule structure, preventing the dynamic instability required for mitotic spindle formation.[4][7] This leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[6]

  • Celecoxib (Selective COX-2 Inhibitor): Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, reducing the risk of certain gastrointestinal side effects associated with non-selective NSAIDs.[2]

The proposed investigation will determine if this compound acts as a microtubule destabilizer (like vinca alkaloids), a stabilizer (like Paclitaxel), a COX-2 inhibitor (like Celecoxib), or potentially possesses a hybrid activity profile.

Proposed Experimental Benchmarking Workflow

The following workflow is designed to systematically evaluate the efficacy and mechanism of action of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation (this compound, Paclitaxel, Celecoxib) B Cytotoxicity Screening (MTT Assay across Cancer Cell Line Panel) A->B C Determine IC50 Values B->C D In Vitro Tubulin Polymerization Assay C->D If cytotoxic E In Vitro COX-1/COX-2 Inhibition Assay C->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If antitubulin activity G Human Tumor Xenograft Model (e.g., Nude Mice) E->G If COX-2 selective F->G If G2/M arrest H Efficacy Assessment (Tumor Growth Inhibition) G->H

Caption: Proposed experimental workflow for benchmarking this compound.

Part 1: In Vitro Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of this compound across a panel of relevant human cancer cell lines and compare its potency to Paclitaxel and Celecoxib.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum.[11]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]

  • Drug Treatment: Treat the cells with a serial dilution of this compound, Paclitaxel, and Celecoxib (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[10]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the dose-response curve.

Data Presentation:

The results should be summarized in a table for clear comparison.

Compound MCF-7 IC50 (nM) A549 IC50 (nM) HCT-116 IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
Paclitaxel (Reference)~1-5~5-20Literature Value
Celecoxib (Reference)~40,000Literature ValueLiterature Value

Note: IC50 values are illustrative and based on representative literature ranges.[7][8]

Part 2: Mechanistic Deep Dive

Based on the cytotoxicity results, the next phase investigates the underlying mechanism of action.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity (absorbance) indicates polymerization.[7]

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified porcine brain tubulin, GTP, and a fluorescence reporter like DAPI.[5][12]

  • Reaction Setup: In a 96-well plate, combine tubulin with assay buffer. Add various concentrations of this compound.

  • Controls: Use Paclitaxel as a positive control for polymerization promotion and a known inhibitor like Nocodazole as a control for polymerization inhibition.[12]

  • Initiation & Measurement: Initiate polymerization by adding GTP and incubating the plate at 37°C. Monitor the absorbance at 340 nm over time in a temperature-controlled microplate reader.[7]

  • Data Analysis: Plot absorbance versus time. A steeper curve compared to the vehicle control indicates promotion of polymerization, while a flatter curve indicates inhibition.

G cluster_0 Mechanism of Action on Tubulin Tubulin αβ-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization MT->Tubulin Depolymerization Inhibitor Inhibitor (e.g., Nocodazole) Inhibitor->Tubulin Binds dimers, prevents polymerization Stabilizer Stabilizer (e.g., Paclitaxel) Stabilizer->MT Binds microtubules, prevents depolymerization

Caption: Opposing mechanisms of microtubule targeting agents.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the compound's ability to inhibit COX isoenzymes and its selectivity.

Methodology:

  • Assay Kit: Utilize a commercial COX inhibitor screening assay kit.[13] These kits typically measure the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.

  • Enzyme Preparation: Prepare reactions containing either purified ovine COX-1 or human recombinant COX-2 enzyme.[14]

  • Inhibitor Incubation: Add a range of concentrations of this compound to the enzyme preparations and incubate.

  • Controls: Use Celecoxib as a COX-2 selective inhibitor and a non-selective NSAID (e.g., Ibuprofen) as a control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: After a set incubation period, stop the reaction and measure the product formation according to the kit's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC50(COX-1) / IC50(COX-2).

Data Presentation:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)~15~0.04~375
Ibuprofen (Reference)~2~5~0.4

Note: IC50 values for reference drugs are approximate and can vary based on assay conditions.[8]

Part 3: In Vivo Efficacy Validation

If in vitro data reveals potent and selective activity through a defined mechanism, the final step is to assess efficacy in a living organism using a human tumor xenograft model.[1][15]

Protocol 4: Human Tumor Xenograft Model

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[16]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549 or HCT-116, chosen based on in vitro sensitivity) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into treatment groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at one or more dose levels)

    • Positive Control (Paclitaxel or Celecoxib, depending on the determined in vitro mechanism)

  • Treatment: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration. Efficacy is measured as Tumor Growth Inhibition (TGI).

Conclusion and Forward Outlook

This structured benchmarking guide provides a robust framework for the comprehensive evaluation of this compound. By directly comparing its performance against the gold-standard drugs Paclitaxel and Celecoxib, this series of in vitro and in vivo experiments will definitively elucidate its primary mechanism of action, quantify its potency and selectivity, and validate its potential as a therapeutic candidate. The causality-driven workflow ensures that each experimental phase logically informs the next, from broad cytotoxicity screening to specific mechanistic assays and finally to whole-organism efficacy. The resulting data will be critical for guiding further preclinical development and establishing the compound's position in the landscape of cancer therapeutics.

References

  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (n.d.).
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • Choi, Y. J., et al. (n.d.). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI.
  • Vena, F., et al. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A System
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • StatPearls - NCBI Bookshelf. (n.d.). COX Inhibitors.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor.
  • Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!
  • Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3. (n.d.). NIH.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). PubMed.
  • ResearchGate. (n.d.). Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition....
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.
  • ResearchGate. (n.d.). Tubulin polymerization assay. Left panels: trends of tubulin....
  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (n.d.). MDPI.
  • NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. (2025). PMC - NIH.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
  • ResearchGate. (n.d.). COX-2 inhibition assay results.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of specialized chemical reagents like 4-Methoxy-2-phenylpyrimidine are not merely regulatory hurdles; they are fundamental to ensuring a safe research environment and upholding our commitment to environmental stewardship. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Characterization and Assessment

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2] It is imperative to handle this compound as a hazardous substance at all times.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationAnticipated EffectRationale / Supporting Data from Analogous Compounds
Acute Toxicity, Oral Harmful if swallowed.[2][3][4][5]Based on GHS classifications for 4-Methoxyphenol, 4'-Methoxyacetophenone, and 4-Methoxy-2-methylpyrimidine.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][5]GHS classification for 4-Methoxy-2-phenylpyridine and 4-Methoxy-2-methylpyrimidine.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][5]Consistent GHS classification across multiple analogs, including 4-Methoxyphenol and 4-Methoxy-2-phenylpyridine.[1][2][3]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]Based on GHS classification for 4-Methoxy-2-phenylpyridine and 4-Methoxy-2-methylpyrimidine.[1][2]
Flammability Potentially combustible or flammable liquid.[2][6]Pyrimidine is classified as a flammable liquid, and 4-Methoxy-2-methylpyrimidine is a combustible liquid.[2][6]

Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing this compound for disposal, the following PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical agent is the most effective way to prevent accidental exposure.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and/or a full-face shield to protect against splashes.

  • Skin and Body Protection: A standard lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Respiratory Protection: All handling and disposal preparations should occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[8][9]

Step 1: Waste Segregation and Collection

  • Collect Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper) and rinse solvent, must be collected in a dedicated hazardous waste container.[9][10]

  • Container Integrity: The waste container must be made of a chemically compatible material, be in good condition, and have a tightly sealing lid.[11] Keep the container closed at all times except when adding waste.[11]

  • Avoid Incompatibilities: Do not mix this waste stream with other incompatible chemicals, such as strong acids or oxidizing agents, which could trigger a hazardous reaction.[12][13]

Step 2: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." List all components of any mixtures, including solvents, with approximate concentrations.[11]

  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is secure and away from ignition sources.[12]

Step 3: Arranging for Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Licensed Disposal: The waste must be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, as managed by a professional waste disposal company.[12] This ensures compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is critical to mitigating harm.

Small Spills:

  • Evacuate and Ventilate: Clear the immediate area of personnel and ensure the fume hood is operating at maximum capacity.[7]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and absorb the spill.[7][8]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[8][14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[7] Collect all decontamination materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3][8]

Visualized Disposal Workflow

To ensure clarity, the following diagram outlines the logical steps and decision points in the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency Path Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill FumeHood Work in Fume Hood PPE->FumeHood Container Select Compatible, Labeled Waste Container FumeHood->Container Collect Collect Waste in Sealed Container Container->Collect Label Ensure Label Includes: - 'Hazardous Waste' - Full Chemical Name - All Components Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Final Disposal via Licensed Facility ContactEHS->Disposal SpillProc Follow Spill Cleanup Protocol Spill->SpillProc SpillProc->Container Collect as Hazardous Waste

Caption: Disposal workflow for this compound.

References

  • Safety Data Sheet: Pyrimidine 98%. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 4-Methoxy-2-phenylpyridine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • 4-Methoxy-2-methylpyrimidine. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxy-o-phenylenediamine. (2023). CPAchem Ltd. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Pyrimidine - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357. Retrieved from [Link]

  • Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Florence, A. T., & Attwood, D. (n.d.). Physicochemical drug interactions and incompatibilities. Physiochemical Principles of Pharmacy. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Methoxy-2-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug discovery and development, our work with novel chemical entities like 4-Methoxy-2-phenylpyrimidine is fundamental to advancing medicine. However, with great innovation comes the profound responsibility of ensuring safety. This guide is crafted not as a rigid set of rules, but as a dynamic framework to empower you with the knowledge and procedures necessary to handle this compound with the utmost care. Our goal is to foster a culture of safety that goes beyond mere compliance, building a foundation of trust in our shared scientific endeavors.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum required PPE, with the rationale rooted in preventing exposure through all potential routes: inhalation, dermal contact, and ocular contact.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Protects against accidental splashes of the compound in solution or contact with airborne particles. Always ensure a proper seal around the eyes.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[3]Prevents direct skin contact. Gloves must be inspected for tears or punctures before each use. Employ proper glove removal techniques to avoid contaminating your skin. Double gloving is recommended when handling concentrated solutions or for prolonged tasks.[5]
Protective Clothing A fire-retardant and chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[6]Provides a barrier against spills and splashes. The lab coat should be fully buttoned.[6] Cuffs should be tucked into the outer pair of gloves to ensure complete coverage of the wrist area.[5]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a potential for aerosol or dust generation.[3][7]Protects against the inhalation of airborne particles or aerosols. The type of respirator cartridge should be selected based on the potential concentration and chemical properties of the airborne contaminants. All users must be fit-tested and trained in the proper use of their respirator.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize the risk of exposure during the handling of this compound. The following workflow provides a procedural guide from receipt of the compound to its use in your experiments.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designated Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe 1. Designate prep_materials Prepare All Necessary Equipment and Reagents gather_ppe->prep_materials 2. Equip weighing Weigh Compound prep_materials->weighing 3. Proceed dissolution Prepare Solution weighing->dissolution 4. Handle with Care reaction Perform Experiment dissolution->reaction 5. Execute decontaminate Decontaminate Work Area reaction->decontaminate 6. Conclude dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste 7. Clean remove_ppe Properly Remove and Dispose of PPE dispose_waste->remove_ppe 8. Segregate hand_wash Thoroughly Wash Hands remove_ppe->hand_wash 9. Doff

Caption: A logical workflow for the safe handling of this compound.

Detailed Procedural Steps:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

    • The storage location should be clearly labeled with appropriate hazard warnings, and access should be restricted.[7]

  • Handling and Use :

    • All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

    • Avoid the formation of dust when handling the solid form.[8]

    • Eating, drinking, and smoking are strictly prohibited in the laboratory.[9]

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

  • Spill Management :

    • Minor Spill : In the event of a small spill, evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material.[7] Collect the material into a sealed, labeled container for hazardous waste disposal.

    • Major Spill : For a large spill, evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) department.

Disposal Plan: Responsible Management of Chemical Waste

All waste containing this compound must be treated as hazardous waste. Adherence to proper disposal protocols is essential to protect both personnel and the environment.

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[7]

    • Empty containers may still contain product residue and should be rinsed with a suitable solvent. This rinsate must be collected as hazardous waste.[10]

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[11]

  • Disposal :

    • All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[7] This ensures compliance with all local, state, and federal regulations.[12] Never dispose of this chemical down the drain.[10]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of learning and vigilance.

References

  • PubChem. 4-Methoxy-2-phenylpyridine. National Institutes of Health. [Link]

  • PubChem. 4-Methoxy-2-methylpyrimidine. National Institutes of Health. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY 4-METHOXYPHENOL. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • Toxicology MSDT. Occupational (Workplace) Exposure Standards/Guidelines/Approaches. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. [Link]

  • Loba Chemie. 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS CAS-No.: 102-51-2 MSDS. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]

  • United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor. [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.